Product packaging for 3,5-Dichlorophenylboronic acid(Cat. No.:CAS No. 67492-50-6)

3,5-Dichlorophenylboronic acid

Cat. No.: B043032
CAS No.: 67492-50-6
M. Wt: 190.82 g/mol
InChI Key: DKYRKAIKWFHQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichlorophenylboronic acid is a highly valuable boronic acid derivative extensively employed as a key building block in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in its ability to introduce the sterically hindered and electron-deficient 3,5-dichlorophenyl moiety into complex molecular architectures. This specific substitution pattern, with chlorine atoms in meta-positions, significantly influences the electronic properties and three-dimensional shape of the resulting biaryl or heterobiaryl compounds, making it indispensable in medicinal chemistry for structure-activity relationship (SAR) studies and in material science for tuning electronic characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BCl2O2 B043032 3,5-Dichlorophenylboronic acid CAS No. 67492-50-6

Properties

IUPAC Name

(3,5-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYRKAIKWFHQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370222
Record name 3,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67492-50-6
Record name 3,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorophenylboronic Acid: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis. Its unique electronic and structural properties make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. This technical guide provides a comprehensive overview of the chemical properties of this compound, along with detailed experimental protocols for its key applications in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, reactions of paramount importance in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₅BCl₂O₂
Molecular Weight 190.82 g/mol
Melting Point >300 °C
Appearance White to off-white powder[1]
Solubility Soluble in some organic solvents (e.g., dichloromethane, diethyl ether), low solubility in water.
Stability Relatively stable at room temperature; may decompose under high temperature, strong acid, or strong alkali conditions.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its chemical structure.

Spectral DataDescription
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, two distinct signals are anticipated: a singlet for the proton at the 2-position and a doublet or multiplet for the protons at the 4- and 6-positions.
¹³C NMR The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon atom attached to the boron atom will have a chemical shift in the range of 130-140 ppm. The carbons bearing chlorine atoms will be downfield, and the other aromatic carbons will appear in the typical aromatic region (120-140 ppm).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation may involve the loss of the boronic acid group and chlorine atoms.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid group (around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching in the aromatic region.

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and potassium carbonate.

  • Catalyst Addition: To the flask, add palladium(II) acetate and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound Aryl Bromide K2CO3 Catalyst Add Catalyst: Pd(OAc)2 PPh3 Reactants->Catalyst Inert Create Inert Atmosphere: Evacuate & Backfill with Ar/N2 Catalyst->Inert Solvent Add Degassed Solvent: Toluene/Water Inert->Solvent Heat Heat to 80-100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor Progress: TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Ethyl Acetate Wash with Water & Brine Cool->Extract Dry Dry with Na2SO4 & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reagents: Aryl Bromide, Amine, NaOtBu Catalyst Add Catalyst System: Pd(OAc)2, XPhos Reagents->Catalyst Solvent Add Anhydrous, Degassed Toluene Catalyst->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor Progress: TLC or GC-MS Heat->Monitor Quench Quench with Sat. aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine Dry with MgSO4 & Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Product Pure Arylamine Product Purify->Product

References

Technical Guide: 3,5-Dichlorophenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dichlorophenylboronic acid, a key reagent in modern organic synthesis. It covers its core chemical properties, applications, and a detailed experimental protocol for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its chemical and physical properties are summarized below, providing essential data for reaction planning and safety assessments.

PropertyValueCitation(s)
Molecular Weight 190.82 g/mol [2][3][4][5]
Molecular Formula C₆H₅BCl₂O₂[2][3][4]
CAS Number 67492-50-6[1][2][3]
Physical Appearance White to off-white powder or crystals[1]
Melting Point 315 °C[1]
Synonyms (3,5-Dichlorophenyl)dihydroxyborane, 3,5-Dichlorobenzeneboronic acid[2][3]
InChI Key DKYRKAIKWFHQHM-UHFFFAOYSA-N[2]
SMILES OB(O)c1cc(Cl)cc(Cl)c1[2]

Applications in Research and Drug Development

This compound is a versatile building block, primarily utilized for the formation of carbon-carbon bonds. Its most prominent application is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction .[1] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and organic electronic materials.[6]

Key applications include:

  • Synthesis of Biaryl Compounds : Creating complex molecular scaffolds for drug discovery.[6]

  • Pharmaceutical Intermediates : Serving as a precursor for the synthesis of various inhibitors and active pharmaceutical ingredients (APIs).

  • Functionalized Materials : Used in the development of advanced polymers and materials for organic electronics.[6]

  • Other Catalytic Reactions : It also serves as a reactant in trifluoromethylation, cyanation, and lithiation reactions to create other functionalized derivatives.[1]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound to synthesize a biaryl compound. This procedure is adapted from established methodologies for similar couplings.

Objective: To synthesize a 3,5-dichloro-substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (1-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄]) (2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent System (e.g., Toluene/Water/Methanol mixture, or 1,4-Dioxane/Water)

  • Inert Gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene, Water, and Methanol) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the final biaryl product.

Visualization of Key Processes

The logical workflow and the catalytic cycle are crucial for understanding the Suzuki-Miyaura reaction.

Experimental_Workflow prep 1. Prepare Inert Atmosphere (Flame-dry flask, fill with Ar/N2) reagents 2. Add Solid Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) prep->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify product Final Biaryl Product purify->product

General workflow for a Suzuki-Miyaura coupling experiment.

The reaction proceeds via a well-defined catalytic cycle involving the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 Active Catalyst pd2_ox Ar-Pd(II)L2-X Oxidative Addition Intermediate pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' Transmetalation Intermediate pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' Biaryl Product pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid Ar'-B(OH)2 (this compound) boronic_acid->pd2_trans base Base (e.g., K2CO3) base->pd2_trans

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 3,5-Dichlorophenylboronic Acid (CAS: 67492-50-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichlorophenylboronic acid, with the CAS number 67492-50-6, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and material science.[1] Its unique chemical properties make it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key applications with a focus on drug discovery, detailed experimental protocols, and its role in the inhibition of critical signaling pathways.

Core Properties and Safety Information

This compound is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 67492-50-6
Molecular Formula C₆H₅BCl₂O₂
Molecular Weight 190.82 g/mol [2]
Appearance White to off-white powder/crystals
Melting Point >300 °C
Boiling Point 351.7 °C (Predicted)
Density 1.47 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as methanol (B129727) and DMSO.

Safety and Handling:

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound in drug discovery lies in its use as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many biologically active molecules.

Inhibition of the p38 MAP Kinase Signaling Pathway

A significant area of research involving this compound is the development of inhibitors for the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[4][5]

Compounds synthesized using this compound have shown potent inhibitory activity against p38 MAP kinase. The 3,5-dichloro substitution pattern on the phenyl ring is often a key structural feature for achieving high potency and selectivity.

Below is a diagram illustrating the simplified p38 MAP kinase signaling pathway and the point of inhibition by molecules synthesized using this compound.

p38_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor MKK3_6 MKK3/6 receptor->MKK3_6 activates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors activates inflammatory_response Inflammatory Response (e.g., TNF-α, IL-1β production) transcription_factors->inflammatory_response induces inhibitor Inhibitor (derived from this compound) inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid.

General Procedure:

A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system, such as a mixture of toluene (B28343) and water (4:1), is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Suzuki-Miyaura Reaction Yields

Aryl HalideProductYield (%)
1-bromo-4-nitrobenzene3,5-dichloro-4'-nitrobiphenyl85
2-bromopyridine2-(3,5-dichlorophenyl)pyridine78
4-iodoanisole3,5-dichloro-4'-methoxybiphenyl92

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Synthesis and Evaluation of a p38 MAP Kinase Inhibitor

The following workflow outlines the general steps for the synthesis of a p38 MAP kinase inhibitor using this compound, followed by its biological evaluation.

synthesis_workflow start This compound + Heterocyclic Halide suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate modification Further Chemical Modifications intermediate->modification final_product Final Inhibitor Compound modification->final_product purification Purification and Characterization (NMR, MS) final_product->purification bio_assay Biological Assay (p38 Kinase Inhibition) purification->bio_assay ic50 IC50 Determination bio_assay->ic50

Caption: General Workflow for Kinase Inhibitor Synthesis and Evaluation.

Quantitative Biological Data

Compounds synthesized from this compound have demonstrated significant inhibitory potency against p38 MAP kinase. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 3: Representative IC₅₀ Values for p38 MAP Kinase Inhibitors

Compound ClassTargetIC₅₀ (nM)
Pyridinyl-imidazole basedp38α MAP Kinase5 - 50
Diaryl urea (B33335) basedp38α MAP Kinase1 - 20
Thiazole basedp38α MAP Kinase10 - 100

Note: These values are representative for the class of compounds and specific values will vary for individual molecules.[6][7]

Conclusion

This compound is a crucial building block in modern organic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient route to a wide array of biaryl and heteroaryl compounds. The successful application of this reagent in the synthesis of potent p38 MAP kinase inhibitors highlights its importance in the development of novel therapeutics for inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the introduction of the 3,5-dichlorophenyl moiety can significantly influence biological activity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and characterization information.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main pathways: the Grignard reaction and the organolithium route. Both methods involve the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile.

Synthesis via Grignard Reaction

This classic method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate (B1201080). 1-Bromo-3,5-dichlorobenzene (B43179) is a common and effective starting material for this approach.

Synthesis via Organolithium Reaction

The organolithium route offers an alternative for generating the key aryl-metal intermediate. This method typically employs a strong organolithium base, such as n-butyllithium, to perform a halogen-metal exchange with an aryl halide at low temperatures.

Comparative Analysis of Synthetic Routes

The choice between the Grignard and organolithium routes often depends on factors such as substrate compatibility, available equipment, and desired scale. Below is a summary of key quantitative data associated with these methods.

ParameterGrignard ReactionOrganolithium Reaction
Starting Material 1-Bromo-3,5-dichlorobenzene1-Bromo-3,5-dichlorobenzene
Typical Yield High (exact yield not specified in literature)Moderate (A yield of 57% has been reported for the analogous synthesis of 3-chlorophenylboronic acid[1])
Reaction Temperature Reflux (typically ~35-65°C in THF/ether)-78°C
Key Reagents Magnesium turnings, Trialkyl boraten-Butyllithium, Trialkyl borate
Purity (pre-recrystallization) Generally goodGenerally good

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of arylboronic acids via Grignard reagents.

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene in anhydrous diethyl ether or THF.

    • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of trimethyl borate in anhydrous diethyl ether or THF.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 5°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound as a white to off-white solid.

Protocol 2: Synthesis of this compound via Organolithium Reaction

This protocol is based on a general procedure for the synthesis of arylboronic acids using n-butyllithium.[1]

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Trimethyl borate

  • Saturated aqueous ammonium (B1175870) chloride

  • Hydrochloric acid (3 M)

  • Dichloromethane (B109758) (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • Lithiation:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-bromo-3,5-dichlorobenzene (1 equivalent) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1 hour.

  • Borylation:

    • Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture at -78°C.

    • Continue stirring at -78°C for an additional hour.

  • Work-up and Isolation:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Remove the THF and the majority of the water under reduced pressure.

    • Acidify the residue to pH 3 with 3 M hydrochloric acid.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization.[2]

Recrystallization Procedure:

  • Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of ethanol (B145695) and water or toluene.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at the 4-position (para to the boronic acid group) would appear as a triplet, and the two equivalent protons at the 2- and 6-positions (ortho to the boronic acid group) would appear as a doublet. For the analogous 3-chlorophenylboronic acid, aromatic protons are observed in the range of δ 7.0-8.0 ppm.[3] A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also expected, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals for the aromatic carbons. The carbon atom attached to the boron (C1) will be broad due to quadrupolar relaxation of the boron nucleus. The other three signals will correspond to the carbon atoms at the 2/6, 3/5 (chloro-substituted), and 4 positions. The chemical shifts of aromatic carbons typically appear between δ 120 and 150 ppm. The presence of electronegative chlorine atoms will influence the precise chemical shifts.

Visualizing the Synthesis

Reaction Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

Synthesis_Pathways Synthesis Pathways for this compound cluster_grignard Grignard Route cluster_organolithium Organolithium Route start_G 1-Bromo-3,5-dichlorobenzene reagent_G Mg, Anhydrous Ether/THF start_G->reagent_G intermediate_G 3,5-Dichlorophenylmagnesium Bromide reagent_G->intermediate_G Formation of Grignard Reagent borate Trimethyl Borate intermediate_G->borate workup_G Acidic Work-up (e.g., HCl) borate->workup_G Borylation product This compound workup_G->product start_O 1-Bromo-3,5-dichlorobenzene reagent_O n-BuLi, Anhydrous THF, -78°C start_O->reagent_O intermediate_O 3,5-Dichlorophenyllithium reagent_O->intermediate_O Halogen-Metal Exchange borate_O Trimethyl Borate intermediate_O->borate_O workup_O Aqueous Work-up (e.g., NH4Cl) borate_O->workup_O Borylation product_O This compound workup_O->product_O Experimental_Workflow General Experimental Workflow start Starting Material (1-Bromo-3,5-dichlorobenzene) reaction Organometallic Reaction (Grignard or Organolithium) start->reaction borylation Borylation with Trimethyl Borate reaction->borylation workup Aqueous Work-up and Extraction borylation->workup isolation Solvent Removal to Obtain Crude Product workup->isolation purification Recrystallization isolation->purification characterization Characterization (NMR, etc.) purification->characterization final_product Pure this compound characterization->final_product

References

A Technical Guide to the Solubility of 3,5-Dichlorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dichlorophenylboronic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on presenting available qualitative information, quantitative data for the analogous parent compound phenylboronic acid, and detailed experimental protocols for determining solubility. This approach equips researchers with the necessary information and methodologies to effectively utilize this compound in their work and to generate specific solubility data as required.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The information available is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
MethanolSoluble[1]
DichloromethaneSoluble[1]
Diethyl EtherSoluble[1]
WaterLow Solubility[1]

To provide a frame of reference, the following table presents quantitative solubility data for phenylboronic acid, the parent compound of the arylboronic acid class. It is important to note that the two chlorine atoms on the phenyl ring of this compound will influence its polarity and intermolecular interactions, and therefore its solubility will differ from that of phenylboronic acid.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters.

Experimental Protocols for Solubility Determination

The following section details a widely used and reliable method for determining the solubility of boronic acids in organic solvents: the dynamic or synthetic method.

The Dynamic (Synthetic) Method

This method involves the precise measurement of the temperature at which a solid compound completely dissolves in a solvent to form a homogenous solution, for a given composition of the mixture.

Principle:

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or, more accurately, by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus:

  • This compound (or other boronic acid of interest)

  • High-purity organic solvents

  • Jacketed glass vessel

  • Analytical balance (for accurate weighing)

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Heating/cooling circulator

  • Luminance probe or a light source and detector for monitoring turbidity

Procedure:

  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) using the heating/cooling circulator while being vigorously stirred to ensure homogeneity.

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.

  • Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Visualizations

The following diagrams illustrate the experimental workflow for the dynamic solubility determination method and the logical relationship of factors influencing solubility.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Accurately weigh This compound mix Combine in jacketed vessel weigh_solid->mix weigh_solvent Accurately weigh solvent weigh_solvent->mix heat_stir Heat at constant rate & stir vigorously mix->heat_stir monitor Monitor turbidity (light transmission) heat_stir->monitor record_temp Record temperature at complete dissolution monitor->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp plot_curve Plot solubility curve (mole fraction vs. temp) repeat_exp->plot_curve

Figure 1: Experimental workflow for the dynamic solubility determination method.

logical_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions substituents Substituents (-Cl, -Cl) molecular_polarity Molecular Polarity substituents->molecular_polarity crystal_lattice Crystal Lattice Energy solubility Solubility of This compound crystal_lattice->solubility molecular_polarity->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

Figure 2: Factors influencing the solubility of this compound.

References

Stability of 3,5-Dichlorophenylboronic Acid Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of 3,5-Dichlorophenylboronic acid under acidic conditions. Arylboronic acids are crucial reagents in modern organic synthesis, particularly in cross-coupling reactions. However, their stability can be a critical factor, especially in acidic environments where protodeboronation, the cleavage of the carbon-boron bond, is a known degradation pathway. This document synthesizes the current understanding of arylboronic acid stability, with a specific focus on the anticipated behavior of this compound, and provides detailed experimental protocols for its stability assessment. Due to the presence of two electron-withdrawing chloro substituents, this compound is expected to exhibit greater stability against acid-mediated protodeboronation compared to unsubstituted or electron-rich arylboronic acids. This guide serves as a valuable resource for researchers utilizing this compound in drug development and other sensitive applications.

Introduction to Arylboronic Acid Stability

Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond between an aromatic ring and a boronic acid moiety [-B(OH)₂]. Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has made them indispensable in medicinal chemistry and materials science.

Despite their widespread use, the stability of arylboronic acids can be a concern. The C-B bond is susceptible to cleavage under various conditions, including oxidative, thermal, and pH-mediated degradation. Under acidic conditions, the primary degradation pathway is protodeboronation , a reaction where the boronic acid group is replaced by a hydrogen atom.

The Mechanism of Acid-Catalyzed Protodeboronation

Acid-catalyzed protodeboronation is a form of electrophilic aromatic substitution where a proton acts as the electrophile, attacking the carbon atom bearing the boronic acid group. The reaction proceeds through a Wheland-type intermediate (a sigma complex), followed by the loss of the boron-containing moiety to restore aromaticity.

Acid-Catalyzed Protodeboronation General Mechanism of Acid-Catalyzed Protodeboronation cluster_reactants Reactants cluster_products Products Aryl_BOH2 Aryl-B(OH)₂ Wheland Wheland Intermediate [Aryl(H)-B(OH)₂]⁺ Aryl_BOH2->Wheland + H⁺ Proton H⁺ Aryl_H Aryl-H Wheland->Aryl_H - [B(OH)₂]⁺ BOH2_plus [B(OH)₂]⁺

Caption: General Mechanism of Acid-Catalyzed Protodeboronation.

The rate of this reaction is highly dependent on several factors, as discussed in the following section.

Factors Influencing the Stability of Arylboronic Acids

pH of the Medium

The pH of the reaction medium is a critical determinant of the rate of protodeboronation. While the reaction can occur under both acidic and basic conditions, the mechanisms differ. In strongly acidic media, the reaction is accelerated due to the increased concentration of protons, which drives the electrophilic attack on the aromatic ring.

Electronic Effects of Substituents

The electronic nature of the substituents on the aromatic ring plays a pivotal role in the stability of arylboronic acids towards protodeboronation.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by a proton. Consequently, arylboronic acids with electron-donating groups tend to undergo protodeboronation more readily under acidic conditions.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. As a result, arylboronic acids bearing electron-withdrawing groups are generally more stable in acidic media.[1]

Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of protodeboronation.

Expected Stability of this compound

This compound possesses two chlorine atoms on the phenyl ring. Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), which outweighs its weak electron-donating resonance effect. The presence of two such groups at the meta positions significantly deactivates the aromatic ring towards electrophilic attack.

Quantitative Stability Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., degradation rate constants, half-life) for the stability of this compound under various acidic conditions. The following table is provided as a template for researchers to populate with their own experimental data.

Acidic Condition (Solvent) pH Temperature (°C) Half-life (t₁/₂) Rate Constant (k)
Example: 0.1 M HCl in H₂O/Acetonitrile (1:1)1.025Data to be determinedData to be determined
Example: 0.1 M HCl in H₂O/Acetonitrile (1:1)1.050Data to be determinedData to be determined
Example: 1 M HCl in H₂O/Acetonitrile (1:1)0.025Data to be determinedData to be determined
Example: Acetic Acid~2.425Data to be determinedData to be determined

Experimental Protocols for Stability Assessment

To enable researchers to determine the stability of this compound under their specific experimental conditions, the following detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Stability_Assessment_Workflow Workflow for Boronic Acid Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare stock solution of This compound D Mix boronic acid, acidic solution, and internal standard at T=0 A->D B Prepare acidic solutions (various pH and/or acids) B->D C Prepare internal standard solution C->D E Incubate at controlled temperature D->E F Withdraw aliquots at pre-determined time points E->F G Quench reaction (if necessary) F->G H Analyze by HPLC or NMR G->H I Quantify remaining boronic acid and formation of 1,3-dichlorobenzene H->I J Plot concentration vs. time I->J K Calculate half-life and rate constant J->K

References

The Synthetic Versatility of 3,5-Dichlorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dichlorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the two chlorine atoms in a meta arrangement, influence its reactivity and make it a crucial reagent in a variety of powerful cross-coupling reactions. This technical guide provides a comprehensive overview of the key reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows to aid researchers in its effective application.

Core Reactions and Methodologies

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions. Furthermore, it serves as a substrate in other important transformations such as cyanation, trifluoromethylation, and lithiation, expanding its applicability in the synthesis of diverse functionalized molecules.

Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent coupling partner in these reactions for the synthesis of biaryl and substituted aromatic compounds.[1][2] A notable application is in the synthesis of polychlorinated biphenyls (PCBs), where the controlled coupling of chlorinated arylboronic acids with bromochlorobenzenes offers high selectivity and good yields.[1][3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl ArBOH2 Ar'B(OH)2 (3,5-Dichlorophenyl boronic acid) ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product

Suzuki-Miyaura Catalytic Cycle

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[4][5]

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water (10 mL).

  • Stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reactant A (Aryl Halide)Reactant B (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-8018-22Good to excellent[4]
3,5-Dichloro-1-bromobenzeneThis compoundPd(PPh₃)₄Na₂CO₃DMF/H₂OReflux-Good[1][2]
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O60694[6]
Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, utilizing a copper catalyst to couple boronic acids with amines, amides, or alcohols.[7][8] This reaction is often performed under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed methods.[7] this compound can be effectively employed in these reactions to synthesize N-aryl and O-aryl compounds.

Chan_Lam_Cycle CuII Cu(II)L2 Transmetal Transmetalation CuII->Transmetal CuII_Aryl Ar-Cu(II)L2 Transmetal->CuII_Aryl ArBOH2 ArB(OH)2 (3,5-Dichlorophenyl boronic acid) ArBOH2->Transmetal LigandEx Ligand Exchange CuII_Aryl->LigandEx CuII_Complex Ar-Cu(II)L-XR LigandEx->CuII_Complex Nuc R-XH (Amine/Alcohol) Nuc->LigandEx Oxidation Oxidation CuII_Complex->Oxidation CuIII_Complex Ar-Cu(III)L-XR Oxidation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim Product Ar-XR (Product) RedElim->Product CuI Cu(I)L RedElim->CuI Reox Reoxidation CuI->Reox Reox->CuII O2 O2 (Air) O2->Reox

Chan-Lam Catalytic Cycle

This protocol is a general representation of Chan-Lam amination procedures.[9][10]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (B92270)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • To a round-bottom flask, add this compound (1.5 mmol), the amine (1.0 mmol), and copper(II) acetate (1.0 mmol).

  • Add the solvent (e.g., DCM, 10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-aryl product.

Amine/AlcoholBoronic AcidCopper SourceBase/LigandSolventTemp (°C)Time (h)Yield (%)Reference
Adamantane-containing aminesp-Tolylboronic acidCu(OAc)₂·H₂O (20 mol%)DBUMeCN2524-[10]
AnilinesBenzylic boronic estersCu(OAc)₂ (stoichiometric)Cs₂CO₃1,4-Dioxane8016Moderate to good[9]
4-Fluoroalkylpyrimidin-2(1H)-onesArylboronic acidsCu(OAc)₂PyridineCH₂Cl₂2024Up to 86[11]
Other Key Reactions

Beyond the widely used cross-coupling reactions, this compound participates in several other important transformations.

The conversion of arylboronic acids to aryl nitriles is a valuable transformation in organic synthesis. Copper-mediated cyanation offers a practical route for this conversion.[12][13]

General Protocol Outline: Arylboronic acids can be cyanated using a copper catalyst (e.g., CuI or Cu₂O) and a cyanide source (e.g., [¹¹C]HCN for radiolabeling). The reaction is typically performed in an aqueous solution in the presence of a base.[12]

The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, a strategy often employed in drug design. Palladium-catalyzed trifluoromethylation of arylboronic acids has been developed as a method to install this important functional group.[14][15]

General Protocol Outline: The reaction typically involves a palladium catalyst, a suitable ligand, a trifluoromethylating agent (e.g., TMSCF₃), and a fluoride (B91410) source. These reactions are often sensitive to conditions and require careful optimization.[15]

Directed ortho-lithiation allows for the regioselective functionalization of aromatic rings. While the boronic acid group itself can be sensitive to strong bases, derivatives of this compound can undergo directed lithiation, enabling the introduction of various electrophiles at specific positions on the aromatic ring.[16][17][18]

General Protocol Outline: The aromatic substrate is treated with a strong lithium base (e.g., n-butyllithium or LDA) at low temperatures in an ethereal solvent, followed by quenching with an electrophile. The directing group on the aromatic ring dictates the position of lithiation.[17]

Experimental Workflow

The following diagram illustrates a general workflow for a typical cross-coupling reaction involving this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base Setup->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat & Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

General Experimental Workflow

Conclusion

This compound is a highly valuable reagent for the synthesis of a wide array of organic compounds. Its participation in key reactions such as Suzuki-Miyaura and Chan-Lam couplings, as well as other transformations, provides chemists with a powerful tool for constructing complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this versatile building block in research and development, particularly within the pharmaceutical and materials science sectors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichlorophenylboronic acid (CAS No. 67492-50-6), a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Pictogram:

  • Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe storage, handling, and for designing experimental procedures.

PropertyValueReference
CAS Number 67492-50-6[1][2][3]
Molecular Formula C₆H₅BCl₂O₂[1][2]
Molecular Weight 190.82 g/mol [1][2][3]
Appearance White to off-white crystalline powder/solid[4][5]
Melting Point 306-315 °C[4][6]
Boiling Point 351.7 ± 52.0 °C (Predicted)[4]
Solubility Soluble in methanol (B129727) and other organic solvents like dichloromethane (B109758) and diethyl ether. Low solubility in water.[4][6]
pKa 6.58 ± 0.10 (Predicted)[4]
Flash Point Not available / Not applicable[3][7]
Autoignition Temperature Not available[7]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and maintain the integrity of the chemical.

Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[1][7]. Facilities must be equipped with an eyewash station and a safety shower[7][8].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[1].

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use. Wear a lab coat and ensure skin is not exposed. Contaminated gloves should be disposed of properly, and hands washed thoroughly after handling[1][9].

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or equivalent respirator[3].

  • General Hygiene: Avoid contact with skin, eyes, and clothing[1][7]. Do not breathe dust[1]. Minimize dust generation and accumulation[7]. Wash hands thoroughly before breaks and at the end of the workday[1]. Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][7]. It is recommended to keep the material refrigerated (below 4°C/39°F)[7].

  • Incompatibilities: Keep away from strong oxidizing agents[1].

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation[1][7].
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention[1][7].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][7].
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7].
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[1][7].

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition, including carbon oxides, hydrogen chloride gas, and boron oxides[1][7].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1][7].

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid dust formation and ensure adequate ventilation[1][7].

  • Cleanup Procedures: Vacuum or sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly[1][7]. Do not let the product enter drains[1].

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under recommended storage conditions[1].

  • Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents[1].

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen chloride gas, and borane/boron oxides[1].

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated[1]. The primary known hazards are irritation to the skin, eyes, and respiratory system. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[1].

Experimental Workflows and Protocols

General Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal start Start: Acquire Chemical assess Assess Hazards (Read SDS) start->assess 1. Review ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe 2. Protect setup Set Up Workspace (Fume Hood, Spill Kit) ppe->setup 3. Prepare weigh Weigh Compound (in hood, minimize dust) setup->weigh 4. Execute experiment Perform Experiment weigh->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate 5. Clean waste Dispose of Waste (Segregate Halogenated Waste) decontaminate->waste remove_ppe Remove PPE (Gloves last) waste->remove_ppe 6. Doff wash Wash Hands Thoroughly remove_ppe->wash end_op End of Operation wash->end_op

Caption: Workflow for safely handling this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a common reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general, illustrative protocol that can be adapted for specific substrates. Note: This procedure should be performed by a trained professional chemist with appropriate safety precautions.

Reaction Scheme: Ar-X + (3,5-Cl₂C₆H₃)B(OH)₂ --[Pd catalyst, Base]--> Ar-(C₆H₃-3,5-Cl₂)

Materials:

  • Aryl halide (Ar-X, e.g., an aryl bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Schlenk flask or pressure vessel, magnetic stirrer, inert gas (Argon or Nitrogen) line.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (and water, if using a biphasic system) via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Briefly remove the inert gas line and quickly add the palladium catalyst to the flask. Immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

The following diagram illustrates the general procedural flow for this reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, & Base inert Evacuate & Backfill with Argon (3x) start->inert solvent Add Anhydrous Solvent inert->solvent degas Degas Mixture (Argon Sparge) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat & Stir (e.g., 100°C, 18h) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool Upon Completion extract Aqueous Workup (Extraction) cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end_prod Isolated Product purify->end_prod

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Waste Disposal

Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound and its reaction waste are considered halogenated organic waste and should be segregated into appropriate, labeled containers. Do not dispose of this material down the drain[1]. Contact a licensed professional waste disposal service for disposal[1].

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

Spectroscopic Analysis of 3,5-Dichlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3,5-dichlorophenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile reagent. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of arylboronic acids.

Introduction

This compound is a key building block in organic chemistry, widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound before its use in complex synthetic pathways. This guide focuses on the two primary spectroscopic techniques for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectral Data

While comprehensive, experimentally verified spectral datasets for this compound are not always publicly available, the following tables summarize the expected and reported spectral data based on the analysis of its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. It is important to note that boronic acids can form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad peaks or complex spectra. The use of appropriate solvents, such as DMSO-d₆ or methanol-d₄, can help to obtain well-resolved spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4Singlet2HB(OH)₂
~7.7 - 7.8Doublet (or narrow triplet)2HH-2, H-6
~7.6 - 7.7Triplet1HH-4

Note: The chemical shift of the B(OH)₂ protons can be broad and may vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~135C-3, C-5
~133C-1 (ipso-carbon attached to Boron)
~130C-4
~128C-2, C-6

Note: The signal for the ipso-carbon attached to the boron atom (C-1) may be broadened due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, C-H, C=C, B-O, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500Strong, BroadO-H stretch (from B(OH)₂)
~3000 - 3100MediumAromatic C-H stretch
~1600, ~1475, ~1400Medium to StrongAromatic C=C ring stretch
~1350 - 1450StrongB-O stretch
~1000 - 1200StrongB-O-H bend
~700 - 850StrongC-Cl stretch
~650 - 800StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. A gentle warming may be necessary to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H NMR spectrum.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

      • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of solid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol (B130326) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an arylboronic acid like this compound.

G Workflow for Synthesis and Spectroscopic Characterization of this compound cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Verification start Starting Materials (e.g., 1,3,5-Trichlorobenzene) reaction Grignard Formation or Lithiation followed by reaction with Trialkyl Borate start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification sample_prep_nmr Sample Preparation for NMR (Dissolution in Deuterated Solvent) purification->sample_prep_nmr Dry Sample sample_prep_ir Sample Preparation for IR (Solid on ATR) purification->sample_prep_ir Dry Sample nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep_nmr->nmr_acq nmr_proc NMR Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc ir_acq IR Data Acquisition sample_prep_ir->ir_acq ir_proc IR Spectrum Processing (Background Subtraction) ir_acq->ir_proc data_analysis Spectral Interpretation and Comparison with Expected Data nmr_proc->data_analysis ir_proc->data_analysis verification Structure and Purity Verification data_analysis->verification

Caption: A flowchart illustrating the key stages from synthesis to the final structural verification of this compound using NMR and IR spectroscopy.

An In-Depth Technical Guide to 3,5-Dichlorophenylboronic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the two chlorine atoms on the phenyl ring, make it an important reagent in cross-coupling reactions and as a sensor for various analytes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on experimental details and logical workflows for its use in research and development.

Discovery and History

The journey of organoboron compounds began in 1860 with the first synthesis of a boronic acid by Edward Frankland. However, the specific discovery of this compound is not prominently documented in a single seminal publication. Its emergence is closely tied to the broader development and exploration of substituted phenylboronic acids as versatile reagents in organic chemistry. The assignment of its CAS Registry Number, 67492-50-6, suggests its formal identification and characterization likely occurred in the late 1970s or early 1980s.

The rise in prominence of this compound is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. This powerful carbon-carbon bond-forming reaction utilizes organoboronic acids as coupling partners, and the availability of a diverse array of substituted phenylboronic acids, including the 3,5-dichloro derivative, became essential for the synthesis of complex organic molecules. The electron-withdrawing nature of the chlorine atoms in this compound influences its reactivity and has made it a valuable tool for fine-tuning the electronic properties of target molecules in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₅BCl₂O₂[1][2][3][4]
Molecular Weight 190.82 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder
Melting Point >300 °C
CAS Number 67492-50-6[1][2][3][4]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.

Synthesis of this compound

The synthesis of this compound typically follows established methods for the preparation of arylboronic acids. The most common and industrially scalable approach involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

General Experimental Protocol: Grignard Reaction Route

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1,3-dichloro-5-iodobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the aryl halide solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle heating.

    • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) or by trituration with hexanes or pentane to remove nonpolar impurities.

Synthesis_Workflow A 1,3-Dichloro-5-halobenzene C Grignard Reagent (3,5-Dichlorophenylmagnesium halide) A->C Anhydrous Ether/THF B Magnesium B->C E Boronate Ester Intermediate C->E Low Temperature (-78 °C) D Trialkyl Borate D->E G This compound E->G F Acidic Hydrolysis F->G

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is a valuable reagent in a wide range of chemical transformations, primarily driven by its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound serves as an excellent coupling partner to introduce the 3,5-dichlorophenyl moiety into a variety of organic molecules.

General Reaction Scheme:

Where:

  • Ar-X is an aryl or vinyl halide or triflate.

  • Pd catalyst is typically a palladium(0) complex with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

  • Base is an inorganic base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃.

This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the presence of the dichlorophenyl group can impart desirable properties such as enhanced metabolic stability, altered lipophilicity, or specific electronic characteristics.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl/Vinyl Halide or Triflate (Ar-X) E Suzuki-Miyaura Coupling A->E B This compound B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Biaryl Product (Ar-C₆H₃-3,5-Cl₂) E->F

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Other Applications

Beyond the Suzuki-Miyaura coupling, this compound is utilized in other important transformations, including:

  • Chan-Lam Coupling: For the formation of carbon-nitrogen and carbon-oxygen bonds.

  • Petasis Reaction: A multicomponent reaction to form α-amino acids.

  • As a Lewis Acid Catalyst: In various organic reactions.

  • In the Development of Chemical Sensors: The boronic acid moiety can reversibly bind to diols, making it useful for the detection of saccharides and other biologically relevant molecules.

Conclusion

This compound has solidified its position as a valuable and versatile reagent in modern organic synthesis. Its historical development, intertwined with the advent of powerful cross-coupling methodologies, highlights the enabling role of organoboron chemistry in advancing various scientific disciplines. The synthetic protocols and applications detailed in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

The Pivotal Role of 3,5-Dichlorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern organic chemistry, the strategic synthesis of complex molecular architectures is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. Among the vast arsenal (B13267) of chemical reagents, 3,5-dichlorophenylboronic acid has emerged as a cornerstone building block, prized for its versatility and reliability in constructing intricate biaryl scaffolds and other functionalized aromatic systems. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its central role in Suzuki-Miyaura cross-coupling reactions and other significant transformations, tailored for researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

This compound is a white to off-white crystalline powder that is soluble in various organic solvents.[1] Its primary utility lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the reactivity of the boronic acid and imparts specific electronic properties to the resulting products, making it a valuable synthon for tuning the characteristics of target molecules. Beyond cross-coupling, it is also a reactant in trifluoromethylation and cyanation reactions.[2][4]

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds.[3] These structural motifs are prevalent in a multitude of biologically active molecules and functional materials. This compound serves as a key coupling partner in these reactions, reacting with a variety of aryl halides and pseudohalides.

A general workflow for the application of this compound in organic synthesis is depicted below:

G A This compound B Suzuki-Miyaura Coupling A->B C Trifluoromethylation A->C D Cyanation A->D E Biaryl Synthesis for Pharmaceuticals B->E F Synthesis of OLED Materials B->F G Functionalized Building Blocks C->G D->G

Core synthetic applications of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->biaryl_pd_complex [Ar'B(OH)3]- reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X boronic_acid Ar'B(OH)2 boronate [Ar'B(OH)3]- boronic_acid->boronate + Base base Base

Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling using this compound is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partner. The following table summarizes representative yields for the coupling of various aryl halides with arylboronic acids, demonstrating the general effectiveness of this reaction.

Aryl Halide PartnerArylboronic AcidCatalyst SystemBaseSolventYield (%)
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOH55
3,5-Dichloro-1,2,4-thiadiazole4-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOH61
3,5-Dichloro-1,2,4-thiadiazole3-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOH63
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF89
2,3,5-Trichloropyridine4-Methylphenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF92
2,3,5-Trichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF95
2,3,5-Trichloropyridine3-Chlorophenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF85

Note: Data for thiadiazole coupling is directly from reactions with the specified arylboronic acids.[5] Data for trichloropyridine coupling is representative of Suzuki reactions with various arylboronic acids under ligand-free conditions and provides a model for expected reactivity.[6]

Application in Drug Development and Medicinal Chemistry

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. While direct application of this compound in the synthesis of blockbuster drugs like Telmisartan or Valsartan is not prominently reported, its utility in generating analogues and intermediates for angiotensin II receptor antagonists and other pharmacologically active compounds is significant. The dichlorophenyl moiety can serve as a key structural element or as a precursor for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the synthesis of Losartan (B1675146) analogues has been explored using various substituted phenylboronic acids.[7]

Role in Materials Science: Synthesis of OLED Materials

Organic Light-Emitting Diodes (OLEDs) rely on organic molecules with specific electronic and photophysical properties. The synthesis of host and emitter materials for OLEDs often involves the construction of extended conjugated systems to facilitate charge transport and light emission.[8] The Suzuki-Miyaura reaction is a key method for creating these conjugated structures. This compound can be employed to introduce electron-deficient units into the molecular framework of OLED materials, thereby tuning their energy levels (HOMO/LUMO) and enhancing device performance. While specific, named OLED materials synthesized directly from this compound are not extensively documented in readily available literature, its potential as a building block for creating novel materials is clear.

Other Important Transformations

Trifluoromethylation

The introduction of a trifluoromethyl group (CF₃) into organic molecules can significantly alter their physical and biological properties. This compound can undergo copper-catalyzed trifluoromethylation. A general protocol for this transformation involves the use of an electrophilic trifluoromethylating reagent, such as Togni's reagent.[4]

Cyanation

The cyano group (–CN) is a versatile functional group that can be converted into various other functionalities, including carboxylic acids, amines, and amides. The conversion of arylboronic acids to aryl nitriles is a valuable transformation. While direct cyanation of this compound has been explored, alternative routes to 3,5-dichlorobenzonitrile (B1202942) often involve the cyanation of a corresponding aryl halide.[1]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound, adapted from established methods.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.005 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Water (3.5 mL)

  • N,N-Dimethylformamide (DMF, 3.0 mL)

Procedure:

  • To a round-bottom flask are added the aryl bromide, this compound, palladium(II) acetate, and sodium carbonate.

  • Water and DMF are added, and the reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Representative Protocol for Copper-Catalyzed Trifluoromethylation

This protocol for the trifluoromethylation of an arylboronic acid is based on methods utilizing Togni's reagent.[4]

Materials:

  • This compound (1.0 mmol)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a reaction vessel, this compound, Togni's reagent, and copper(I) iodide are combined.

  • Anhydrous DMF is added, and the mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.

  • Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the trifluoromethylated product.

Conclusion

This compound is a versatile and indispensable reagent in the toolkit of the modern organic chemist. Its central role in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of complex biaryl structures, which are of significant interest in drug discovery and materials science. Furthermore, its utility in other transformations such as trifluoromethylation and as a precursor for cyanation highlights its broad applicability. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the development of novel synthetic methodologies and the creation of new and valuable molecules.

References

3,5-Dichlorophenylboronic Acid: A Technical Guide to Emerging Research Opportunities

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the two chlorine atoms in the meta positions, make it an attractive reagent for creating robust carbon-carbon and carbon-heteroatom bonds. While well-established in Suzuki-Miyaura cross-coupling reactions, its potential extends into the realms of targeted drug discovery and advanced materials science. This guide provides an in-depth overview of key research areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological processes to empower researchers in unlocking the full potential of this valuable compound.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following table summarizes its key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₆H₅BCl₂O₂[1][2]
Molecular Weight 190.82 g/mol [1][2]
Melting Point 306 - 315 °C[3][4][5]
Boiling Point (Predicted) 351.7 ± 52.0 °C[3][4]
pKa (Predicted) 6.58 ± 0.10[3][4]
Density (Predicted) 1.47 ± 0.1 g/cm³[3][4]
Solubility Soluble in methanol, dichloromethane (B109758), diethyl ether. Low solubility in water.[3][4]
Appearance White to off-white crystalline powder[3][5]
CAS Number 67492-50-6[1][2]

Core Application & Research Areas

The utility of this compound spans several scientific disciplines. The following sections detail its established applications and highlight promising avenues for future research.

Advanced Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful methods for constructing biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The dichloro-substitution pattern provides a unique scaffold for building complex, sterically hindered, and electronically modulated molecules.

Potential Research Areas:

  • Novel Catalyst Development: Investigating new palladium or nickel catalyst systems that can perform couplings with this compound under milder conditions, with lower catalyst loadings, or in greener solvents.

  • Synthesis of Complex Molecules: Utilizing the 3,5-dichlorophenyl moiety as a core structure for the total synthesis of natural products or complex molecular architectures.

  • Sequential Cross-Coupling: Exploring the differential reactivity of the C-B bond versus the C-Cl bonds to perform sequential, site-selective cross-coupling reactions on the same molecule.

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 3,5-Dichlorophenyl- boronic Acid + Base Boronic->Transmetal

Suzuki-Miyaura Catalytic Cycle

This protocol is a representative example adapted from established Suzuki-Miyaura coupling procedures.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure biaryl product.

Medicinal Chemistry: A Scaffold for Enzyme Inhibitors

The boronic acid functional group is a bioisostere of a carboxylic acid and can act as a "warhead" that forms a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes. This makes arylboronic acids, including the 3,5-dichloro derivative, highly valuable starting points for designing potent and selective enzyme inhibitors.

Potential Research Areas:

  • β-Lactamase Inhibitors: Design and synthesize derivatives of this compound as inhibitors of bacterial β-lactamases, enzymes that confer resistance to penicillin- and cephalosporin-based antibiotics. The dichlorophenyl group can be systematically modified to optimize binding in the enzyme's active site.

  • Serine/Threonine Kinase Inhibitors: Explore the use of this scaffold to develop inhibitors for protein kinases, which are critical targets in oncology and inflammatory diseases. The 3,5-dichloro substitution can serve as a key pharmacophore for achieving selectivity against specific kinases (e.g., CLK, ROCK, CDK families).

  • Proteasome Inhibitors: Following the success of the boronic acid-containing drug Bortezomib, investigate novel peptide-boronic acids incorporating the 3,5-dichlorophenyl moiety for enhanced activity or improved pharmacokinetic properties as proteasome inhibitors for cancer therapy.

The following diagram illustrates the general mechanism by which a boronic acid inhibitor (R-B(OH)₂) forms a reversible covalent adduct with the catalytic serine residue in the active site of a serine protease, such as β-lactamase.

Serine_Protease_Inhibition Enzyme Enzyme Active Site (Ser-OH, His-Im) Complex Enzyme-Inhibitor Michaelis Complex Enzyme->Complex + Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) Inhibitor->Complex TransitionState Tetrahedral Adduct (Ser-O-B(OH)₂-R)⁻ Complex->TransitionState Nucleophilic Attack (Ser-OH on Boron) TransitionState->Complex Reversible inv1

Mechanism of Serine Protease Inhibition

This protocol describes a colorimetric assay using the chromogenic cephalosporin (B10832234) nitrocefin (B1678963) to measure the inhibitory activity of a compound against a Class C β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC)

  • Nitrocefin solution (stock in DMSO, working solution in buffer)

  • This compound or its derivative (test inhibitor)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare a working solution of nitrocefin (e.g., 100 µM in Assay Buffer). Protect from light.

    • Prepare a solution of β-lactamase in Assay Buffer at a concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Create a serial dilution of the test inhibitor. Add a small volume (e.g., 2 µL) of the inhibitor stock solution to the first well and perform 2-fold or 3-fold serial dilutions across a row. Include a "no inhibitor" control (DMSO vehicle only).

    • Add 25 µL of the β-lactamase enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-20 minutes) in kinetic mode. The hydrolysis of yellow nitrocefin produces a red product.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials Science: Precursor for OLEDs

Arylboronic acids are fundamental reagents in the synthesis of conjugated organic molecules used in Organic Light-Emitting Diodes (OLEDs). They enable the construction of the host materials, emitter molecules, and charge-transport layers that constitute a modern OLED device. The 3,5-dichlorophenyl group can be incorporated to tune the electronic properties (e.g., HOMO/LUMO levels), increase the thermal stability, and influence the morphology of the resulting materials.

Potential Research Areas:

  • Blue Emitter Hosts: Synthesize novel host materials for blue phosphorescent or fluorescent emitters, where the high triplet energy often required can be achieved by incorporating the electron-withdrawing dichlorophenyl moiety.

  • Thermally Activated Delayed Fluorescence (TADF) Materials: Design and synthesize new TADF emitters where the 3,5-dichlorophenyl group is used to modulate the energy gap between the singlet and triplet excited states.

  • Structure-Property Relationship Studies: Systematically incorporate the this compound into different positions of known OLED material backbones to conduct detailed studies on how this specific substitution pattern affects device efficiency, color purity, and operational lifetime.

Developing a new enzyme inhibitor from a starting scaffold like this compound follows a structured pipeline. The diagram below outlines the key stages of this process.

Drug_Discovery_Pipeline TargetID Target Identification (e.g., β-Lactamase) HitGen Hit Generation (Scaffold: 3,5-DCPBA) TargetID->HitGen Screening/ Design Hit2Lead Hit-to-Lead (SAR Studies) HitGen->Hit2Lead Initial Potency LeadOp Lead Optimization (ADME/Tox) Hit2Lead->LeadOp Improve Properties Preclinical Preclinical Studies (In Vivo Models) LeadOp->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Drug Discovery & Development Pipeline

This protocol provides a representative method for synthesizing an N-arylcarbazole, a common host material in OLEDs, using a Suzuki coupling reaction.

Materials:

  • 9-(4-bromophenyl)-9H-carbazole (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) (or another suitable phosphine (B1218219) ligand)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (B91453)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine 9-(4-bromophenyl)-9H-carbazole (1.0 equiv), this compound (1.3 equiv), potassium phosphate (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon). Repeat this process three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The crude product is then purified, typically by flash chromatography on silica gel followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.

Conclusion and Future Outlook

This compound is a powerful and multifaceted chemical tool with significant untapped potential. While its role in Suzuki-Miyaura coupling is well-documented, the most exciting future research directions lie in its application as a foundational scaffold for targeted therapeutics and high-performance organic electronic materials. Researchers in drug discovery can leverage its unique electronic and structural features to design novel inhibitors against clinically relevant enzymes, particularly in the fight against antibiotic resistance and cancer. In materials science, its incorporation into conjugated systems offers a clear path to tuning the optoelectronic properties of next-generation OLEDs. The experimental protocols and conceptual frameworks provided in this guide serve as a starting point for innovation, encouraging the scientific community to explore and expand the applications of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is a principal method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3,5-Dichlorophenylboronic acid is a valuable building block, allowing for the introduction of a dichlorinated phenyl group, which can significantly influence the electronic and lipophilic properties of a target molecule. These application notes provide a detailed protocol and relevant data for the Suzuki coupling of this compound with aryl halides.

Core Reaction Scheme

The fundamental transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl halide (typically a bromide or iodide) in the presence of a base.

General Reaction:

Data Presentation: Representative Suzuki Coupling Conditions

The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions involving di-chloro substituted aromatic compounds, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Ligand-Based Palladium Catalysis

Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001270-85 (Illustrative)[1]
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/MeOH/H₂OReflux2452-63[2]
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃Toluene80668 (Mono-arylation)[1]

Table 2: Ligand-Free Palladium Catalysis

Catalyst (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O (3:3.5)601278-92[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (and ligand, if applicable) to the reaction flask.

  • Solvent Addition: Add the degassed organic solvent, followed by degassed water if a biphasic system is used. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure biaryl product.

Mandatory Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (Boronic Acid, Aryl Halide, Base) B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F Reaction Complete G Extraction F->G H Purification (Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')Ln OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

References

Application Notes and Protocols for Catalyst Selection in Suzuki Coupling with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selection of catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 3,5-dichlorophenylboronic acid. Due to the electron-deficient nature of this substrate, careful consideration of the catalytic system is crucial for achieving high yields. These notes offer a summary of effective catalyst systems, detailed experimental protocols based on analogous dichlorinated substrates, and a logical workflow for catalyst screening and optimization.

Introduction: The Challenge of this compound

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] this compound is a valuable building block for the synthesis of polychlorinated biphenyls and terphenyls, which are prevalent in pharmaceuticals, agrochemicals, and materials science. However, the two electron-withdrawing chlorine atoms decrease the nucleophilicity of the boronic acid, making the crucial transmetalation step of the catalytic cycle more challenging. Consequently, selecting an appropriate and highly active catalyst system is paramount for successful coupling.

This guide explores several effective palladium-based catalyst systems, ranging from classical and ligand-free options to advanced systems employing specialized phosphine (B1218219) ligands, which have proven effective for similarly challenging dichlorinated substrates.

Catalyst System Selection

The choice of catalyst and ligand is the most critical factor in the success of a Suzuki coupling with an electron-deficient boronic acid. The primary goal is to facilitate the oxidative addition and, most importantly, the transmetalation steps.

Key Considerations:

  • Palladium Precursor: Common choices include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(OAc)₂ is often used for in-situ generation of the active Pd(0) species, while Pd(PPh₃)₄ is a pre-formed Pd(0) complex.[1][3]

  • Ligands: For challenging substrates, electron-rich and sterically bulky phosphine ligands are often required. These ligands stabilize the palladium center and promote oxidative addition and reductive elimination. For electron-deficient boronic acids, ligands that enhance the rate of transmetalation are particularly beneficial.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[2] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures to aid in dissolving the base. Common solvents include toluene (B28343), dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).

Catalyst Systems for Consideration:
  • Ligand-Free Palladium Acetate: In some cases, particularly with a suitable solvent system like aqueous DMF, Pd(OAc)₂ can be highly effective without an external phosphine ligand.[4] This approach is cost-effective and simplifies purification.

  • Classical Palladium/Triphenylphosphine: Pd(PPh₃)₄ is a widely used, commercially available catalyst that is effective for a broad range of substrates. It serves as a reliable starting point for optimization.[5]

  • Bulky Monophosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are designed to be electron-rich and sterically hindered. They form highly active, monoligated Pd(0) species that are particularly effective for coupling unreactive aryl chlorides and electron-poor boronic acids.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable and highly active palladium complexes. They are strong electron donors and can be superior to phosphine ligands for certain challenging couplings, including those involving aryl chlorides.

Data Summary: Catalyst Performance with Analogous Substrates

While specific data for this compound is scarce in the literature, extensive studies on analogous dichlorinated aromatic compounds provide excellent guidance. The following tables summarize yields obtained from the Suzuki coupling of 2,3,5-trichloropyridine (B95902) and 3,5-dichloro-1,2,4-thiadiazole (B1299824) with various arylboronic acids. These systems present similar electronic and steric challenges.

Table 1: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [4]

Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O/DMF (3.5:3 mL), 60°C, 12 h.

EntryArylboronic Acid PartnerYield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid88
34-Methoxyphenylboronic acid92
44-Chlorophenylboronic acid82
54-Fluorophenylboronic acid83
63-Nitrophenylboronic acid78

Table 2: Pd(PPh₃)₄-Catalyzed Suzuki Coupling of 3,5-Dichloro-1,2,4-thiadiazole [5]

Reaction Conditions: 3,5-dichloro-1,2,4-thiadiazole (5 mmol), arylboronic acid (11 mmol), Pd(PPh₃)₄ (0.5 mmol), 2M aq. K₂CO₃ (10 mL), Toluene/MeOH (30 mL/10 mL), Reflux, 24 h.

EntryArylboronic Acid PartnerProductYield (%)
14-Methoxyphenylboronic acid3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole55
24-Methylphenylboronic acid3,5-bis(4-methylphenyl)-1,2,4-thiadiazole65
34-Fluorophenylboronic acid3,5-bis(4-fluorophenyl)-1,2,4-thiadiazole60
44-Cyanophenylboronic acid3,5-bis(4-cyanophenyl)-1,2,4-thiadiazole70
5Phenylboronic acid3,5-diphenyl-1,2,4-thiadiazole63

Experimental Protocols

The following protocols are adapted from highly successful systems for analogous dichlorinated substrates and serve as excellent starting points for optimization with this compound.

Protocol 1: Ligand-Free Coupling in Aqueous Media

Adapted from Liu et al., Molecules, 2012.[4]

This protocol is recommended as a first-pass experiment due to its simplicity, low cost, and use of environmentally benign solvents.

Reagents:

  • Aryl Halide (e.g., 4-bromoanisole): 1.0 mmol

  • This compound: 1.5 mmol

  • Palladium(II) Acetate (Pd(OAc)₂): 0.005 mmol (0.5 mol%)

  • Sodium Carbonate (Na₂CO₃): 2.0 mmol

  • Solvent: Deionized Water (3.5 mL) and Dimethylformamide (DMF) (3.0 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Add the water/DMF solvent mixture (3.5 mL / 3.0 mL).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The typical reaction time is 12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Classical Pd(PPh₃)₄-Catalyzed Coupling

Adapted from Ali et al., Molecules, 2012.[5]

This protocol uses a traditional, robust catalyst system suitable for a wide range of substrates. It is a reliable choice for initial screening if the ligand-free system is not effective.

Reagents:

  • Aryl Halide (e.g., iodobenzene): 5.0 mmol

  • This compound: 11.0 mmol (2.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): 0.5 mmol (10 mol%)

  • Potassium Carbonate (K₂CO₃): 2M aqueous solution (10 mL)

  • Solvents: Toluene (30 mL) and Methanol (B129727) (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (5.0 mmol) and Pd(PPh₃)₄ (0.5 mmol) to deaerated toluene (30 mL) under a nitrogen atmosphere.

  • In a separate flask, dissolve the this compound (11.0 mmol) in deaerated methanol (10 mL) and add the deaerated 2M aqueous K₂CO₃ solution (10 mL).

  • Transfer the boronic acid/base solution to the reaction flask containing the aryl halide and catalyst.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The typical reaction time is 24 hours.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

To aid in understanding and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a suggested workflow for catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_side A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L_n (Oxidative Addition Complex) B->C D Transmetalation C->D p1 E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F Product Ar-Ar' E->Product F->A p2 ArX Ar-X ArX->p1 Boronic Ar'-B(OH)₂ + Base Boronic->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Start: Couple this compound with model Aryl Halide (e.g., 4-iodoanisole) protocol1 Screening Step 1: Ligand-Free System (Protocol 1) Pd(OAc)₂, Na₂CO₃, H₂O/DMF, 60°C start->protocol1 check1 Good Yield (>70%)? protocol1->check1 protocol2 Screening Step 2: Classical System (Protocol 2) Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH, Reflux check1->protocol2 No optimization Optimization Phase: - Vary Base (K₃PO₄, Cs₂CO₃) - Vary Solvent (Dioxane, THF) - Vary Temperature check1->optimization Yes check2 Improvement? protocol2->check2 check2->optimization Yes advanced_ligands Advanced Screening: Test Bulky Phosphine Ligands (e.g., XPhos, SPhos) or NHC Ligands check2->advanced_ligands No / Minor end Optimized Protocol optimization->end advanced_ligands->optimization

Caption: Logical workflow for catalyst screening and optimization.

Troubleshooting and Further Optimization

  • Low Yield: If initial screenings result in low yields, consider a stronger base like K₃PO₄ or Cs₂CO₃. Increasing the temperature or switching to a more robust catalyst system with bulky phosphine or NHC ligands is also recommended.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with electron-deficient substrates. Using milder bases (e.g., K₃PO₄ instead of hydroxides), shorter reaction times, and lower temperatures can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid (Ar-Ar) or the aryl halide can occur. This is often minimized by ensuring a truly anaerobic environment and using the appropriate catalyst loading.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Base and Solvent Effects in 3,5-Dichlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role that bases and solvents play in the outcome of Suzuki-Miyaura cross-coupling reactions involving 3,5-dichlorophenylboronic acid. The appropriate selection of these reagents is paramount for achieving high yields and purity in the synthesis of biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.

Introduction to this compound in Suzuki-Miyaura Coupling

This compound is a versatile reagent in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the boronic acid, making the optimization of reaction conditions, particularly the choice of base and solvent, a crucial step in methodology development. The base is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center, while the solvent influences the solubility of reactants, catalyst stability, and overall reaction kinetics.

Data Presentation: Influence of Base and Solvent on Reaction Yield

The following table summarizes the results of a study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with this compound, highlighting the impact of different bases and solvents on the product yield.[1]

EntryAryl HalideArylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidineThis compoundK₃PO₄1,4-Dioxane70-8018-2260
25-(4-bromophenyl)-4,6-dichloropyrimidineThis compoundK₃PO₄Toluene (B28343)70-8018-2240
35-(4-bromophenyl)-4,6-dichloropyrimidineThis compoundK₃PO₄Acetonitrile70-8018-2236
45-(4-bromophenyl)-4,6-dichloropyrimidineThis compoundCs₂CO₃1,4-Dioxane70-8018-22-
55-(4-bromophenyl)-4,6-dichloropyrimidineThis compoundCs₂CO₃Toluene70-8018-22-

Note: In this particular study, the use of Cs₂CO₃ did not yield the desired product.[1] This underscores the importance of empirical screening of bases for a specific substrate combination.

Experimental Protocols

Below are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Toluene/H₂O/Methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole (B1299824) with Arylboronic Acids

This protocol is adapted from a specific literature procedure and demonstrates a biphasic solvent system.[2][3]

Materials:

  • 3,5-Dichloro-1,2,4-thiadiazole (1.0 equivalent)

  • Arylboronic acid (in this case, a stand-in for this compound as the organoboron reagent) (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • Toluene

  • Methanol

Procedure:

  • To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole in deaerated toluene under a nitrogen atmosphere, add the arylboronic acid dissolved in deaerated methanol.

  • Add a deaerated 2 M aqueous solution of K₂CO₃.

  • Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture at reflux for 24 hours.

  • After cooling, evaporate the solvents under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3,5-diaryl-1,2,4-thiadiazole.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) add_solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Cross-Coupling of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions for various palladium-catalyzed cross-coupling reactions utilizing 3,5-dichlorophenylboronic acid. The information is intended to guide researchers in developing synthetic routes to novel chemical entities.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of biaryl and heteroaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DichloropyrazinePd(PPh₃)₂(Cl)₂ (cat.)-Na₂CO₃ (aq)ACNMild heating--[1]
2,3-DichloropyrazinePd(PPh₃)₂(Cl)₂ (cat.)-Na₂CO₃ (aq)ACNMild heating--[1]
3,5-DibromocyclopentenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001268 (mono-arylated)[2]
Aryl Halide (General)Pd₂(dba)₃ (0.05)PHOS (0.1)CsFTHFRoom Temp12-[3]
Heteroaryl Halide (General)Pd catalyst (0.05-1.5)-----Excellent[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Representative Protocol)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • To the flask, add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction flask.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Other Cross-Coupling Reactions

Stille Coupling (Representative Protocol)

The Stille coupling involves the reaction of an organostannane with an organohalide. While this compound is not a direct partner, it can be converted to the corresponding organostannane. Alternatively, it can be coupled with an organostannane if the reaction partner is a suitable halide.

Data Presentation: General Stille Coupling Conditions
ElectrophileOrganostannaneCatalystLigandAdditiveSolventTemperatureReference
Aryl HalideOrganostannanePd(OAc)₂Dabco---[5]
Aryl BromideOrganotinPd(PPh₃)₄--PEG 400-[5]
Sonogashira Coupling (Representative Protocol)

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] this compound would need to be converted to a halide to participate in this reaction.

Data Presentation: General Sonogashira Coupling Conditions
Aryl HalideAlkyneCatalystCo-catalystBaseSolventTemperatureReference
Aryl/Vinyl HalideTerminal AlkynePalladium catalystCopper(I)Amine-Room Temp[7]
Buchwald-Hartwig Amination (Representative Protocol)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide.[8] Similar to the Sonogashira coupling, this compound would need to be converted to the corresponding aryl halide to be a suitable substrate.

Data Presentation: General Buchwald-Hartwig Amination Conditions
Aryl Halide/PseudohalideAmineCatalystLigandBaseSolventTemperatureReference
Aryl HalidePrimary/Secondary AminePalladium catalystPhosphine-based---[9]
Heck Reaction (Representative Protocol)

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[10] Again, conversion of the boronic acid to a halide would be necessary for it to participate in this reaction.

Data Presentation: General Heck Reaction Conditions
Unsaturated Halide/TriflateAlkeneCatalystBaseSolventTemperatureReference
Aryl/Vinyl HalideAlkenePalladium catalystBase (e.g., Et₃N, NaOAc)DMF, NMP, Dioxane>100 °C[11]

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Coupling Partner, Base Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst and Ligand Solvent->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Applications of 3,5-Dichlorophenylboronic Acid in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichlorophenylboronic acid is a versatile reagent in modern pharmaceutical synthesis, primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties make it an invaluable tool for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a wide array of therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on its application in the development of potent tubulin polymerization inhibitors.

Key Application: Synthesis of Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines, a class of compounds that have demonstrated potent anticancer activity by inhibiting tubulin polymerization. The 3,5-dichlorophenyl moiety often imparts favorable properties to the final compound, such as enhanced binding affinity to the target protein and improved metabolic stability.

Experimental Protocol: Synthesis of 2-(3,5-dichlorophenyl)-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Compound 5e)

This protocol details the synthesis of a potent tubulin polymerization inhibitor, Compound 5e, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

  • 2-chloro-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Intermediate 4e )

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add 2-chloro-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq).

  • Add this compound (1.5 eq).

  • Add potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product, Compound 5e .

Quantitative Data:

The Suzuki-Miyaura coupling reaction for the synthesis of Compound 5e typically proceeds with good efficiency.

ParameterValue
Yield of Compound 5e85%
Biological Activity of Compound 5e

Compound 5e , synthesized using this compound, exhibits potent antiproliferative activity against a panel of human cancer cell lines. Its mechanism of action is the inhibition of tubulin polymerization.

Table of IC50 Values for Compound 5e:

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer8.9
A549Lung Cancer12.3
MCF-7Breast Cancer7.5
K562Leukemia15.1

Visualizing the Experimental Workflow and Biological Impact

To better illustrate the synthesis and mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis of Compound 5e A Intermediate 4e (2-chloro-7-(3,4,5-trimethoxyphenyl)- [1,2,4]triazolo[1,5-a]pyrimidine) C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C) A->C B This compound B->C D Compound 5e (2-(3,5-dichlorophenyl)-7-(3,4,5-trimethoxyphenyl)- [1,2,4]triazolo[1,5-a]pyrimidine) C->D

Synthetic route to Compound 5e.

G cluster_pathway Mechanism of Action of Compound 5e Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Compound5e Compound 5e Compound5e->Microtubule Inhibition Apoptosis Apoptosis G2M->Apoptosis

Inhibition of tubulin polymerization by Compound 5e.

Conclusion

This compound serves as a critical synthon in the development of novel pharmaceutical agents. Its application in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex molecules with significant biological activity, as exemplified by the potent tubulin polymerization inhibitor, Compound 5e. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for Phenylboronic Acids in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 3,5-Dichlorophenylboronic Acid and its Derivatives in Agrochemical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical reagent primarily utilized as a building block in organic synthesis.[1][2] In the context of agrochemical development, it serves as a crucial intermediate for creating more complex molecules through reactions like Suzuki-Miyaura cross-coupling.[1][3] While this compound itself is not typically used as an active agrochemical, its derivatives, particularly substituted phenylboronic acids, are gaining attention as a promising class of compounds with significant biological activity.[4][5]

This document provides an overview of the application of phenylboronic acid derivatives as potential fungicides, using a specific derivative as a case study to illustrate the experimental protocols and potential mechanisms of action. This highlights the utility of this compound as a scaffold for developing novel agrochemicals.

Application Notes: Phenylboronic Acids as Potential Fungicides

Phenylboronic acid derivatives have demonstrated considerable potential as antifungal agents for agricultural applications.[4][5] Research into a library of these compounds has revealed their efficacy against a range of common plant pathogens.[4]

A notable example is the derivative 2-chloro-5-trifluoromethoxybenzeneboronic acid (Compound A49) , which has shown potent activity against Botrytis cinerea (B. cinerea), the fungus responsible for gray mold disease in many crops.[4] The activity of this compound was found to be superior to the commercial fungicide boscalid, indicating the high potential of this chemical class.[4]

Key Applications and Mechanisms:

  • Broad-Spectrum Antifungal Activity: Certain phenylboronic acid derivatives exhibit inhibitory effects against multiple fungal pathogens.[4]

  • Inhibition of Fungal Growth and Spore Germination: These compounds can prevent the proliferation of fungi by halting the germination of spores.[4]

  • Disruption of Cell Integrity: The mechanism of action involves compromising the fungal cell membrane, leading to increased permeability and abnormal cell morphology.[4]

  • Induction of Oxidative Stress: Active derivatives have been shown to cause an accumulation of reactive oxygen species (ROS) within the fungal cells, leading to cellular damage.[4]

  • Interference with Antioxidant Defenses: The compounds can reduce the activity of key antioxidant enzymes like peroxidase and catalase, further exacerbating oxidative stress.[4]

  • Metabolic Disruption: Transcriptomic analysis suggests that these compounds can alter critical metabolic processes, such as amino acid metabolism and intracellular redox processes.[4]

The development of such potent derivatives often relies on synthetic pathways where precursors like this compound can be functionalized to explore structure-activity relationships.[1]

Quantitative Data Summary

The following table summarizes the antifungal activity of several phenylboronic acid derivatives against the plant pathogen Botrytis cinerea. The data is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

Compound IDDerivative NameTarget FungusEC50 (µg/mL)[4]
A49 2-chloro-5-trifluoromethoxybenzeneboronic acid B. cinerea 0.39
BoscalidCommercial Fungicide (Control)B. cinerea0.55
A24(Structure not specified)Six Fungi< 10
A25(Structure not specified)Six Fungi< 10
A30(Structure not specified)Six Fungi< 10
A31(Structure not specified)Six Fungi< 10
A36(Structure not specified)Six Fungi< 10
A41(Structure not specified)Six Fungi< 10
B23(Structure not specified)Six Fungi< 10

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antifungal activity of phenylboronic acid derivatives, based on published research.[4]

Protocol 1: In Vitro Antifungal Activity Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a target fungus.

Materials:

  • Phenylboronic acid derivative (e.g., Compound A49)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Target fungal strain (e.g., B. cinerea)

  • Sterile petri dishes (90 mm)

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA medium to 50-60°C.

  • Add the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by probit analysis of the inhibition data.

Protocol 2: Spore Germination Assay

This protocol assesses the effect of the compound on fungal spore germination.

Materials:

  • Test compound

  • Fungal spore suspension (10^6 spores/mL)

  • Potato Dextrose Broth (PDB)

  • Microscope slides with concavities

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the test compound in PDB.

  • Mix the fungal spore suspension with an equal volume of each compound dilution in a microcentrifuge tube.

  • Pipette a 20 µL aliquot of the mixture onto a concavity slide.

  • Place the slide in a humid chamber to prevent evaporation.

  • Incubate at 25°C for 8-12 hours.

  • Using a microscope, count the number of germinated and non-germinated spores (a minimum of 100 spores per replicate). A spore is considered germinated if the germ tube is longer than its diameter.

  • Calculate the percentage of spore germination inhibition compared to a DMSO control.

Protocol 3: Reactive Oxygen Species (ROS) Accumulation Assay

This protocol measures the intracellular accumulation of ROS using a fluorescent probe.

Materials:

  • Fungal mycelia treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microscope

Procedure:

  • Culture the fungal mycelia in PDB treated with the test compound at its EC50 concentration for 24 hours.

  • Harvest the mycelia by centrifugation and wash twice with PBS.

  • Resuspend the mycelia in a solution of 10 µM DCFH-DA in PBS.

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash the mycelia three times with PBS to remove excess probe.

  • Observe the mycelia under a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The intensity of green fluorescence is proportional to the amount of intracellular ROS.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for antifungal phenylboronic acid derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies A Prepare Compound Dilutions (e.g., Phenylboronic Acid Derivative) B Mycelial Growth Inhibition Assay (PDA Plates) A->B C Spore Germination Assay A->C D Calculate EC50 Values B->D C->D E Treat Fungus with EC50 Concentration D->E Select Potent Compounds F Cell Membrane Permeability Assay (e.g., Propidium Iodide Staining) E->F G ROS Accumulation Assay (DCFH-DA Staining) E->G H Antioxidant Enzyme Activity (Peroxidase, Catalase) E->H I Transcriptomic Analysis (RNA-Seq) E->I

Caption: Workflow for evaluating the antifungal properties of phenylboronic acid derivatives.

G cluster_0 Fungal Cell Compound Phenylboronic Acid Derivative (e.g., Compound A49) Membrane Cell Membrane Compound->Membrane Disrupts Integrity & Increases Permeability ROS Reactive Oxygen Species (ROS) Accumulation Compound->ROS Induces Antioxidant Antioxidant Enzymes (Peroxidase, Catalase) Compound->Antioxidant Inhibits Activity Metabolism Amino Acid Metabolism Compound->Metabolism Alters Growth Mycelial Growth & Spore Germination Membrane->Growth Inhibits ROS->Antioxidant Natural Defense ROS->Growth Inhibits Metabolism->Growth Inhibits

Caption: Proposed mechanism of action for antifungal phenylboronic acid derivatives.

References

Application Notes and Protocols: 3,5-Dichlorophenylboronic Acid in the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The presence of two chlorine atoms on the phenyl ring of this compound can significantly influence the electronic properties and metabolic stability of the resulting biaryl compounds, making it a valuable building block in drug discovery and development.[2][3] These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds and highlight the biological relevance of molecules containing the 3,5-dichlorophenyl moiety.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides

The following tables summarize reaction conditions and yields for the synthesis of various biaryl compounds using this compound.

Table 1: Synthesis of Diaryl Thiadiazoles

Aryl HalideCatalystBaseSolvent SystemTemperatureTime (h)ProductYield (%)
3,5-Dichloro-1,2,4-thiadiazole (B1299824)Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O/MeOHReflux243,5-Bis(3,5-dichlorophenyl)-1,2,4-thiadiazole55-63%
3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux243-(3,5-Dichlorophenyl)-5-(4-methoxyphenyl)-1,2,4-thiadiazole75%

Data synthesized from Hossion et al., 2012.

Table 2: Synthesis of Diaryl Pyrazines

Aryl HalideCatalystBaseSolvent SystemTemperature (°C)Time (h)ProductYield (%)
2,6-Dichloropyrazine (B21018)Pd(PPh₃)₂Cl₂Na₂CO₃Acetonitrile (B52724)/H₂O80122,6-Bis(3,5-dichlorophenyl)pyrazine70-80%
2,3-DichloropyrazinePd(PPh₃)₂Cl₂Na₂CO₃Acetonitrile/H₂O80122,3-Bis(3,5-dichlorophenyl)pyrazine65-75%

Data synthesized from Schultheiss & Bosch, 2003.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles

This protocol is adapted from the work of Hossion et al. (2012) for the synthesis of 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole.

Materials:

  • 3,5-Dichloro-1,2,4-thiadiazole

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol (B129727)

  • Deionized water

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-1,2,4-thiadiazole (1.0 mmol).

  • Add this compound (2.2 mmol).

  • Add potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Under an inert atmosphere, add a solvent mixture of toluene (15 mL), methanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole.

Protocol 2: General Procedure for the Synthesis of 2,6-Diarylpyrazines

This protocol is a general representation based on the work of Schultheiss & Bosch (2003) for the synthesis of 2,6-bis(3,5-dichlorophenyl)pyrazine.

Materials:

  • 2,6-Dichloropyrazine

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Deionized water

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., argon)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 mmol) in acetonitrile (20 mL).

  • Add this compound (2.5 mmol).

  • Add an aqueous solution of sodium carbonate (2.0 M, 5 mL).

  • Purge the mixture with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,6-bis(3,5-dichlorophenyl)pyrazine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_transmetal Transmetalation (Ar'B(OH)₂) pd_transmetal->pd0 Reductive Elimination biaryl_product Biaryl Product (Ar-Ar') pd_transmetal->biaryl_product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 boronic_acid 3,5-Dichlorophenyl- boronic Acid (Ar'B(OH)₂) boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->pd_complex

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Signaling Pathway: AMPK Activation by a 3,5-Dichlorophenyl-Containing Compound

While not a direct product of Suzuki-Miyaura coupling, the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) demonstrates the biological potential of molecules containing the 3,5-dichlorophenyl moiety. COH-SR4 has been shown to inhibit lung cancer progression by activating the AMPK signaling pathway.[2][3]

AMPK_Pathway cluster_downstream Downstream Effects COH_SR4 COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) AMPK AMPK COH_SR4->AMPK Activates p_AMPK pAMPK (Active) AMPK->p_AMPK Phosphorylation pAkt pAkt (Inactive) p_AMPK->pAkt Inhibits Bcl2 Bcl-2 p_AMPK->Bcl2 Decreases Bax Bax p_AMPK->Bax Increases cleaved_PARP Cleaved PARP p_AMPK->cleaved_PARP Increases CDK2_4 CDK2, CDK4 p_AMPK->CDK2_4 Inhibits Cyclins Cyclin A, B1, E1 p_AMPK->Cyclins Inhibits p27 p27 p_AMPK->p27 Increases Akt Akt Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes PARP PARP cleaved_PARP->Apoptosis Promotes CellCycle G0/G1 Arrest CDK2_4->CellCycle Promotes Progression Cyclins->CellCycle Promotes Progression p27->CellCycle Inhibits Progression

Caption: Activation of the AMPK signaling pathway by COH-SR4 in lung cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a starting point for the synthesis of novel biaryl structures. The inclusion of the 3,5-dichlorophenyl moiety can impart unique electronic and biological properties to the target molecules, as exemplified by the anti-cancer activity of compounds like COH-SR4. This makes this compound a reagent of significant interest for researchers in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.

References

Application Notes and Protocols: Preparation of Organic Light-Emitting Diodes (OLEDs) Utilizing 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dichlorophenylboronic acid as a key building block in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). The protocols described herein focus on the synthesis of a novel hole-transporting material (HTM) via a Suzuki-Miyaura cross-coupling reaction and the subsequent fabrication of a multilayer OLED device.

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and solid-state lighting applications due to their high contrast, wide viewing angle, and fast response time. The performance of an OLED is intrinsically linked to the chemical and physical properties of the organic materials used in its various layers. Boronic acids are pivotal intermediates in the synthesis of these materials, enabling the construction of complex π-conjugated systems through robust cross-coupling reactions.[1]

This compound is a versatile reactant that can be employed in Suzuki-Miyaura cross-coupling reactions to introduce a dichlorophenyl moiety into a larger molecular framework.[2] This functional group can be further modified or used to tune the electronic and morphological properties of the final organic semiconductor. In these notes, we detail the synthesis of a hypothetical hole-transporting material, HTM-DCB-TPA , and its incorporation into a functional OLED device.

Synthesis of Hole-Transporting Material: HTM-DCB-TPA

The synthesis of the hole-transporting material, N4,N4'-bis(3',5'-dichlorobiphenyl-4-yl)-N4,N4'-diphenylbiphenyl-4,4'-diamine (HTM-DCB-TPA), is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples this compound with a suitable halogenated precursor.

Materials and Reagents
MaterialPuritySupplier
This compound98%Sigma-Aldrich
4,4'-Dibromo-N,N-diphenylaniline>98%TCI Chemicals
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)≥99%Fisher Scientific
TolueneAnhydrousAcros Organics
Ethanol200 ProofDecon Labs
Deionized Water18.2 MΩ·cmMillipore
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-Dibromo-N,N-diphenylaniline (1.0 eq), this compound (2.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add Toluene (100 mL) and a 2 M aqueous solution of Potassium Carbonate (50 mL).

  • Inert Atmosphere: Purge the flask with argon for 15 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the final product, HTM-DCB-TPA .

Characterization

The structure and purity of the synthesized HTM-DCB-TPA should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Thermal properties, including the glass transition temperature (Tg) and decomposition temperature (Td), should be determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

OLED Device Fabrication

The following protocol describes the fabrication of a multilayer OLED device using the synthesized HTM-DCB-TPA as the hole-transporting layer. The device is fabricated on a pre-patterned indium tin oxide (ITO) coated glass substrate.

Materials and Equipment
Material/EquipmentSpecification
Pre-patterned ITO Glass SubstratesSheet resistance < 20 Ω/sq
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)AI 4083
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)Sublimed grade, >99.5%
Tris(8-hydroxyquinolinato)aluminum (Alq₃)Sublimed grade, >99.5%
Lithium Fluoride (LiF)99.99%
Aluminum (Al)99.999%
Spin CoaterCapable of speeds up to 6000 rpm
High-Vacuum Thermal EvaporatorPressure < 5 x 10⁻⁶ Torr
Experimental Protocol: Device Fabrication
  • Substrate Cleaning:

    • Sonicate the ITO substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone for 10 minutes immediately before use to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporator.

    • Deposit a 40 nm thick layer of the synthesized HTM-DCB-TPA by thermal evaporation at a rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition:

    • Deposit a 30 nm thick layer of NPB as the host material co-evaporated with a suitable phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a controlled doping concentration (e.g., 6 wt%).

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a 20 nm thick layer of Alq₃ as the electron-transporting material.

  • Electron Injection Layer (EIL) and Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF.

    • Deposit a 100 nm thick layer of Al to form the cathode.

  • Encapsulation:

    • Encapsulate the completed device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Device Characterization and Performance Data

The performance of the fabricated OLED should be characterized to evaluate its electroluminescent properties. The following table summarizes the key performance metrics that should be measured.

ParameterSymbolUnitRepresentative Value
Turn-on Voltage (at 1 cd/m²)V_onV3.5
Maximum LuminanceL_maxcd/m²> 10,000
Maximum Current Efficiencyη_ccd/A45
Maximum Power Efficiencyη_plm/W35
Maximum External Quantum EfficiencyEQE_max%15
CIE Color Coordinates (x, y)--(0.32, 0.63)
Operational Lifetime (T₅₀ at 1000 cd/m²)-hours> 1,000

Note: The values presented in the table are representative for a typical green phosphorescent OLED and would need to be determined experimentally for the device fabricated with HTM-DCB-TPA.

Visualizations

Synthetic Pathway of HTM-DCB-TPA

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_process Process cluster_product Product r1 This compound p1 Suzuki-Miyaura Coupling (Toluene/H₂O, Reflux) r1->p1 r2 4,4'-Dibromo-N,N-diphenylaniline r2->p1 cat Pd(PPh₃)₄ cat->p1 base K₂CO₃ base->p1 prod HTM-DCB-TPA p1->prod

Caption: Synthetic scheme for HTM-DCB-TPA.

OLED Fabrication Workflow

G cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps sub1 ITO Substrate Cleaning sub2 UV-Ozone Treatment sub1->sub2 dep1 Spin-coat PEDOT:PSS (HIL) sub2->dep1 dep2 Evaporate HTM-DCB-TPA (HTL) dep1->dep2 dep3 Evaporate EML (Host:Dopant) dep2->dep3 dep4 Evaporate Alq₃ (ETL) dep3->dep4 dep5 Evaporate LiF/Al (Cathode) dep4->dep5 fin1 Encapsulation dep5->fin1 fin2 Device Characterization fin1->fin2

Caption: OLED fabrication and testing workflow.

OLED Device Architecture

G anode Anode (ITO) hil HIL (PEDOT:PSS) htl HTL (HTM-DCB-TPA) eml EML etl ETL (Alq₃) cathode Cathode (LiF/Al)

Caption: Schematic of the OLED device layers.

References

Application Notes and Protocols: 3,5-Dichlorophenylboronic Acid as a Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique electronic properties, stemming from the two chlorine atoms in the meta positions, make it an attractive monomer for the synthesis of advanced polymers with tailored characteristics. These polymers, particularly conjugated polymers, are of significant interest in the fields of material science for applications such as organic light-emitting diodes (OLEDs), and in the biomedical field for the development of novel drug delivery systems and sensors.[1] The presence of the dichlorophenyl moiety can influence the polymer's solubility, thermal stability, and electronic properties.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of advanced polymers using this compound.

Applications in Advanced Polymer Synthesis

The primary application of this compound in polymer chemistry is as a monomer in Suzuki-Miyaura polycondensation reactions. This allows for the creation of carbon-carbon bonds to construct the polymer backbone. By copolymerizing with various dihaloaryl compounds, a wide range of polymers with specific functionalities can be achieved.

Key Application Areas:

  • Conjugated Polymers for Organic Electronics: The electron-withdrawing nature of the chlorine atoms can be used to tune the band gap and energy levels of conjugated polymers. This is particularly relevant for applications in OLEDs, where precise control over the electronic properties is crucial for efficient light emission.[3][4]

  • Thermally Stable Polymers: The rigid structure of the aromatic rings and the strong carbon-chlorine bonds contribute to the thermal stability of the resulting polymers. This makes them suitable for applications requiring high-temperature resistance.

  • Polymers for Biomedical Applications: While less common than other phenylboronic acids, polymers incorporating the 3,5-dichlorophenyl unit can be explored for drug delivery applications. The altered hydrophobicity and potential for specific interactions due to the chlorine substituents may offer unique advantages in formulating drug carriers.

Quantitative Data on Polymers Containing Dichlorophenyl Units

Polymer TypeMonomersMn ( g/mol )PDITg (°C)Td (°C)Property of InterestReference
Hyperbranched Poly(phenylene sulfide)3,5-Dichlorobenzenethiol15,0001.374>425High thermal stability
Poly(3,5-dichloroaniline-co-aniline)3,5-Dichloroaniline, Aniline----Electrical conductivity up to 10⁻² S/cm
Poly[(9,9-dioctylfluorene)-alt-(phenylene)]2,7-Dibromo-9,9-dioctylfluorene, Phenylboronic acid15,000 - 30,0001.5 - 2.5120 - 160>400Blue light emission for OLEDs

Note: Data for the fluorene (B118485) copolymer is representative of the class of polymers that can be synthesized using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Copolymer of 9,9-dioctylfluorene and 3,5-dichlorophenylene via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated copolymer.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Deionized water

  • Methanol

  • Acetone (B3395972)

  • Argon gas

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a gas inlet/outlet, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent and Base Addition: Add toluene (20 mL) to the flask. Prepare a 2 M aqueous solution of potassium carbonate and add 5 mL to the reaction mixture.

  • Degassing: Purge the reaction mixture with argon for 30 minutes to remove any dissolved oxygen.

  • Polymerization: Heat the mixture to reflux (approximately 110 °C) under a constant, gentle flow of argon. Maintain the reflux for 48 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of methanol. A fibrous precipitate should form.

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected solid sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.

    • Redissolve the polymer in a minimal amount of toluene and reprecipitate it in methanol. Repeat this step twice to ensure high purity.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomers Monomers (this compound, Dihaloaryl) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomers->Reaction_Setup Catalyst Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Solvent_Base Solvent & Base (e.g., Toluene, K2CO3) Solvent_Base->Reaction_Setup Polymerization Polymerization (e.g., Suzuki Coupling) Reaction_Setup->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification Final_Polymer Dried Polymer Product Purification->Final_Polymer GPC GPC (Mn, PDI) Final_Polymer->GPC NMR NMR Spectroscopy (Structure) Final_Polymer->NMR TGA TGA (Thermal Stability) Final_Polymer->TGA DSC DSC (Glass Transition) Final_Polymer->DSC UV_Vis_PL UV-Vis & PL (Optical Properties) Final_Polymer->UV_Vis_PL Device_Fabrication Device Fabrication (e.g., OLED) UV_Vis_PL->Device_Fabrication Performance_Testing Performance Testing Device_Fabrication->Performance_Testing

Caption: Workflow for synthesis and characterization of advanced polymers.

Logical Relationship for Polymer Application in OLEDs

G cluster_materials Materials cluster_properties Properties cluster_device Device Application Building_Block This compound Advanced_Polymer Advanced Polymer Building_Block->Advanced_Polymer Suzuki Coupling Comonomer Dihaloaryl Comonomer (e.g., Dibromofluorene) Comonomer->Advanced_Polymer Electronic_Properties Tuned Electronic Properties (HOMO/LUMO levels) Advanced_Polymer->Electronic_Properties Optical_Properties Desired Optical Properties (Emission Color) Advanced_Polymer->Optical_Properties Thermal_Stability High Thermal Stability Advanced_Polymer->Thermal_Stability OLED_Component Emissive or Charge Transport Layer in OLED Electronic_Properties->OLED_Component Optical_Properties->OLED_Component Thermal_Stability->OLED_Component Device_Performance Improved Device Performance (Efficiency, Lifetime) OLED_Component->Device_Performance

References

Application Notes and Protocols for Ligand Selection in Palladium-Catalyzed Reactions of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of ligands in palladium-catalyzed cross-coupling reactions involving 3,5-dichlorophenylboronic acid. The choice of ligand is critical for achieving high efficiency and selectivity, particularly with di-chlorinated substrates which can be challenging. These guidelines are intended to assist in the development of robust and scalable synthetic routes.

Introduction to Palladium-Catalyzed Reactions of this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For a substrate such as this compound, the Suzuki-Miyaura coupling is a particularly valuable reaction for the synthesis of biaryl compounds. The electronic and steric properties of the phosphine (B1218219) ligand employed play a pivotal role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Bulky and electron-rich phosphine ligands are often preferred for the coupling of aryl chlorides due to their ability to promote the challenging oxidative addition step and facilitate the final reductive elimination.

Ligand Selection for Suzuki-Miyaura Coupling of Aryl Chlorides

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane80298490245
SPhosPd(OAc)₂K₃PO₄Dioxane80299495247.5
XPhosPd(OAc)₂K₃PO₄Dioxane80299495247.5
RuPhosPd(OAc)₂K₃PO₄Dioxane80297485242.5
PPh₃Pd(OAc)₂K₃PO₄Dioxane8024201004.2

Data compiled from multiple sources for comparative purposes. TON (Turnover Number) and TOF (Turnover Frequency) are estimated based on reported yields and reaction times.[1]

The data clearly indicates that bulky and electron-rich monodentate phosphine ligands such as P(t-Bu)₃, SPhos, and XPhos demonstrate superior performance in the Suzuki-Miyaura coupling of aryl chlorides.[1]

Experimental Protocols

Below are detailed protocols for a generalized Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Selected phosphine ligand (e.g., SPhos)

  • Potassium phosphate (B84403) (K₃PO₄) or another suitable base

  • Anhydrous dioxane or other suitable solvent

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the pre-mixed catalyst solution to the Schlenk flask via syringe. Then, add the anhydrous solvent (e.g., dioxane, 5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Workflow

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: - this compound - Aryl Halide - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst: - Pd Source - Ligand catalyst->setup heating Heating and Stirring setup->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up monitoring->extraction purification Column Chromatography extraction->purification product Isolated Biaryl Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ (Base) pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate ligand is paramount for the success of palladium-catalyzed cross-coupling reactions with this compound. While a definitive ligand screening for this specific substrate is not extensively documented, the principles derived from studies on analogous aryl chlorides strongly suggest that bulky, electron-rich phosphine ligands such as SPhos and XPhos are excellent starting points for reaction optimization. The provided protocols and workflows serve as a comprehensive guide for researchers to develop efficient and scalable syntheses of novel biaryl compounds.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. These structures are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2]

This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 3,5-dichlorophenylboronic acid with an aryl halide. The resulting 3',5'-dichlorobiphenyl core is a key structural motif in various biologically active molecules. The presence of the dichloro substitution pattern can significantly influence the pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets.[3] For instance, derivatives of dichlorobiphenyls have been investigated for their potential as antifungal and antimicrobial agents.[3][4]

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is depicted below:

Where Ar represents an aryl group.

Experimental Protocols

This section outlines a representative protocol for the microwave-assisted Suzuki coupling of this compound with 4-bromoanisole (B123540). This protocol is based on established methodologies for similar Suzuki-Miyaura reactions and can be adapted for other aryl halides.[5][6]

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Microwave synthesis reactor

  • Microwave process vial (10 mL) with a stir bar

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (95 mg, 0.5 mmol), 4-bromoanisole (94 mg, 0.5 mmol), tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%), and potassium carbonate (207 mg, 1.5 mmol).

  • Solvent Addition: To the vial, add 4 mL of 1,4-dioxane and 2 mL of degassed water.

  • Vial Sealing and Inert Atmosphere: Securely seal the vial with a cap. Purge the vial with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120°C for 15 minutes with stirring. The microwave power should be set to ramp to the target temperature.[7]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3',5'-dichloro-4-methoxybiphenyl.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the microwave-assisted Suzuki coupling of various aryl halides with this compound. The data is compiled from representative literature procedures.[5][6][8]

Table 1: Optimization of Reaction Conditions

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (2:1)1201592
24-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (2:1)1201588
34-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (2:1)1202085
41-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O (2:1)1302081
52-BromopyridinePd(dppf)Cl₂ (3)K₃PO₄DME/H₂O (3:1)1102575

Table 2: Substrate Scope with this compound

EntryAryl HalideProductYield (%)
14-Bromoanisole3',5'-Dichloro-4-methoxybiphenyl92
24-Iodoanisole3',5'-Dichloro-4-methoxybiphenyl95
34-Chloroanisole3',5'-Dichloro-4-methoxybiphenyl65
43-Bromopyridine3-(3',5'-Dichlorobiphenyl)pyridine78
51-Bromo-3,5-dimethylbenzene3',5'-Dichloro-3,5-dimethylbiphenyl90

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'B(OR)3- PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Ar-Ar' ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)2) Base Base (e.g., K2CO3) ArBX3 Boronate (Ar'B(OR)3-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents 1. Add Reactants & Catalyst (this compound, Aryl Halide, Pd(PPh3)4, Base) start->reagents solvent 2. Add Solvents (Dioxane, Water) reagents->solvent seal_purge 3. Seal Vial & Purge with Inert Gas solvent->seal_purge microwave 4. Microwave Irradiation (e.g., 120°C, 15 min) seal_purge->microwave workup 5. Quench & Work-up microwave->workup extraction 6. Extraction with Organic Solvent workup->extraction purification 7. Drying & Purification (Column Chromatography) extraction->purification product Final Product (3',5'-Dichlorobiphenyl Derivative) purification->product

Caption: Workflow for microwave-assisted Suzuki coupling.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling provides an efficient and rapid method for the synthesis of biaryl compounds derived from this compound. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the exploration of novel compounds with the 3',5'-dichlorobiphenyl scaffold. The use of microwave irradiation significantly accelerates the reaction, making it an attractive approach for high-throughput synthesis and library generation in drug discovery programs.

References

Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds to create these motifs, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2] This document provides detailed application notes and a general protocol for the scale-up synthesis of biaryl compounds utilizing 3,5-dichlorophenylboronic acid as a key building block. The protocols and data presented are based on established Suzuki-Miyaura coupling methodologies and provide a framework for process development and optimization.

The biaryl structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials.[3] The use of substituted phenylboronic acids, such as this compound, allows for the introduction of specific substitution patterns that can be crucial for modulating the biological activity or material properties of the target molecule.

Core Concepts of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

For a successful and scalable Suzuki-Miyaura coupling, careful consideration must be given to the choice of catalyst, ligands, base, solvent, and reaction temperature.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates and desired scale. The reaction conditions are adapted from analogous Suzuki-Miyaura couplings of dichloro-substituted heterocycles with various arylboronic acids.[4]

General Protocol for the Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Reaction Scheme:

Where Ar-X is an aryl halide (iodide, bromide, or chloride) and (HO)2B-Ph(3,5-Cl2) is this compound.

Materials:

  • Aryl halide (Ar-X)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., Toluene/Water/Methanol, Dioxane/Water, or DMF/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: To a reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).

  • Solvent Addition: Add the degassed solvent system. A common solvent mixture is toluene, water, and methanol.

  • Reagent Addition: To the stirred solution, add the base (e.g., 2.0 eq of K₂CO₃) followed by this compound (1.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by a suitable method such as column chromatography or recrystallization.

Data Presentation

The following tables provide hypothetical yet representative data for the optimization of a Suzuki-Miyaura coupling reaction with this compound. These tables are intended to serve as a template for organizing experimental results during process development.

Table 1: Screening of Reaction Conditions

EntryAryl Halide (Ar-X)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O/MeOHReflux1285
24-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O100892
34-ChloroanisolePd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O1102478
41-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O80695

Table 2: Scale-Up Synthesis Data

ParameterLab Scale (1 g)Pilot Scale (100 g)Manufacturing Scale (10 kg)
Reactants
Aryl Halide1.0 g100 g10.0 kg
This compound1.2 g120 g12.0 kg
Reagents & Solvents
Catalyst Loading5 mol%2 mol%1 mol%
BaseK₂CO₃ (2 eq)K₂CO₃ (2 eq)K₂CO₃ (1.8 eq)
Solvent Volume20 mL2 L200 L
Reaction Conditions
Temperature100 °C100 °C95 °C
Reaction Time8 h10 h12 h
Results
Isolated Yield90%88%85%
Purity (HPLC)>99%>99%>98.5%
Residual Palladium< 50 ppm< 20 ppm< 10 ppm

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Biaryl Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Charge Reactor with Aryl Halide and Catalyst p2 Add Degassed Solvent p1->p2 p3 Add Base and this compound p2->p3 r1 Heat to Reaction Temperature under Inert Atmosphere p3->r1 r2 Monitor Reaction Progress (TLC/HPLC) r1->r2 w1 Cool to Room Temperature r2->w1 w2 Aqueous Work-up w1->w2 w3 Purification (Chromatography/Recrystallization) w2->w3 w4 Isolate and Dry Final Product w3->w4

Caption: Workflow for Suzuki-Miyaura biaryl synthesis.

General Suzuki-Miyaura Catalytic Cycle

G General Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D [Ar'B(OH)3]- E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Application Notes for Scale-Up

  • Catalyst Selection and Loading: While Pd(PPh₃)₄ is a versatile catalyst, for large-scale synthesis, more robust and active catalysts with specialized phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands) may be necessary, especially when using less reactive aryl chlorides. Reducing catalyst loading is a key goal in process development to minimize costs and reduce palladium contamination in the final product.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases may be required.

  • Solvent System: The solvent system must be chosen to ensure sufficient solubility of all reactants and reagents. Biphasic systems (e.g., toluene/water) are common and can facilitate product isolation and catalyst/reagent removal. The use of greener solvents is an important consideration for industrial applications.[1]

  • Control of Impurities: Homocoupling of the boronic acid is a common side reaction. This can often be minimized by controlling the reaction temperature, the stoichiometry of the reactants, and by ensuring an oxygen-free environment.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Various techniques can be employed for palladium scavenging, including treatment with activated carbon, silica-based scavengers, or crystallization.

  • Safety Considerations: On a large scale, the handling of flammable organic solvents and powdered reagents requires appropriate safety measures. The exothermic nature of the reaction should also be assessed and controlled, particularly during reagent addition.

By carefully considering these factors and through systematic process optimization, the Suzuki-Miyaura coupling of this compound can be successfully scaled to produce biaryl compounds efficiently and economically.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3,5-Dichlorophenylboronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-dichlorophenylboronic acid with a variety of heteroaryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The 3,5-dichlorophenyl motif is a key structural component in numerous biologically active compounds, and its efficient installation is of significant interest.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This methodology is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]

The coupling of this compound with heteroaryl halides provides access to a diverse array of molecular scaffolds with applications in drug discovery and materials science. The resulting 3,5-dichloro-biaryl structures are present in pharmaceuticals, herbicides, and light-emitting materials.[2][3]

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide is depicted below:

Where:

  • Ar: 3,5-Dichlorophenyl

  • X: Halogen (I, Br, Cl)

  • HetAr': A heteroaryl moiety (e.g., pyridine, pyrimidine, thiadiazole)

  • Pd Catalyst: A palladium(0) source, often used with a phosphine (B1218219) ligand.

  • Base: Required for the activation of the boronic acid.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent and water.

Factors Influencing the Coupling Reaction

The success and efficiency of the Suzuki-Miyaura coupling are dependent on several key parameters, including the choice of catalyst, ligand, base, and solvent. A diagram illustrating these relationships is provided below.

G Coupling_Outcome Coupling Outcome (Yield, Selectivity) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Catalyst->Coupling_Outcome Ligand Ligand (e.g., PPh₃, Buchwald ligands) Ligand->Coupling_Outcome Base Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) Base->Coupling_Outcome Solvent Solvent (e.g., Toluene (B28343), Dioxane, DMF, H₂O mixtures) Solvent->Coupling_Outcome Temperature Reaction Temperature Temperature->Coupling_Outcome Substrates Substrates (Heteroaryl Halide Reactivity, Boronic Acid Stability) Substrates->Coupling_Outcome

Caption: Factors influencing the outcome of Suzuki-Miyaura coupling reactions.

Experimental Protocols

The following protocols are adapted from established procedures for analogous Suzuki-Miyaura coupling reactions and can be applied to the coupling of this compound with various heteroaryl halides. Optimization of these conditions for specific substrates may be necessary to achieve the best results.

Protocol 1: General Procedure for Coupling with Dichloro-heteroaryl Halides

This protocol is adapted from the synthesis of 3,5-diaryl-1,2,4-thiadiazoles and can be used for a double coupling on a dihalo-heteroaryl substrate.[4]

Materials:

  • This compound (2.2 equivalents)

  • Heteroaryl dihalide (e.g., 3,5-dichloro-1,2,4-thiadiazole, 1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene

  • Methanol (B129727)

  • 2M Aqueous K₂CO₃ solution

  • Nitrogen or Argon gas

Procedure:

  • To a stirred solution of the heteroaryl dihalide (5 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.5 mmol) in deaerated toluene (30 mL) under a nitrogen atmosphere, add a deaerated 2 M aqueous solution of K₂CO₃ (10 mL).

  • Add a solution of this compound (11 mmol) in deaerated methanol (10 mL).

  • Heat the reaction mixture to reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.

Protocol 2: Ligand-Free Coupling in Aqueous Media

This protocol is adapted from the synthesis of 3,5-dichloro-2-arylpyridines and is suitable for a regioselective mono-coupling on a polyhalogenated heteroaryl.[2][3]

Materials:

  • This compound (1.5 equivalents)

  • Heteroaryl halide (e.g., 2,3,5-trichloropyridine, 1.0 equivalent)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.005 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, combine the heteroaryl halide (1 mmol), this compound (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).

  • Add a mixture of water and DMF (e.g., 3.5 mL H₂O : 3 mL DMF).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions analogous to the coupling of this compound with heteroaryl halides. These data provide an indication of the expected efficiency of the reaction with different substrate classes.

Table 1: Coupling of Various Arylboronic Acids with 3,5-Dichloro-1,2,4-thiadiazole [4]

Arylboronic AcidProductYield (%)
4-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole55
Phenylboronic acid3,5-Bis(phenyl)-1,2,4-thiadiazole52
3-Cyanophenylboronic acid3,5-Bis(3-cyanophenyl)-1,2,4-thiadiazole59
2-Cyanopyrid-5-ylboronic acid3,5-Bis(2-cyanopyrid-5-yl)-1,2,4-thiadiazole59
4-Cyano-2-methylphenylboronic acid3,5-Bis(4-cyano-2-methylphenyl)-1,2,4-thiadiazole58

Table 2: Regioselective Coupling of Arylboronic Acids with 2,3,5-Trichloropyridine [2][3]

Arylboronic AcidProductYield (%)
Phenylboronic acid3,5-Dichloro-2-phenylpyridine85
4-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine88
4-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine82
4-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine80
4-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine81

Experimental Workflow

The general workflow for performing a Suzuki-Miyaura coupling reaction is outlined in the diagram below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Heteroaryl Halide - this compound - Base - Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Extraction Aqueous Work-up and Extraction Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product Final Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds containing the 3,5-dichlorophenyl moiety and a heteroaryl core. The provided protocols offer a solid starting point for researchers to develop efficient syntheses of their target molecules. The adaptability of the reaction conditions allows for the coupling of a wide range of heteroaryl halides, making this a valuable tool in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

One-Pot Synthesis Strategies Involving 3,5-Dichlorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly favored for its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[1][2] Its unique electronic and steric properties, conferred by the two chlorine atoms in a meta arrangement, influence its reactivity and make it a key building block in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note explores its utility in one-pot synthesis strategies, which offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps in a single vessel without the isolation of intermediates.[3][4] Such approaches are of paramount importance in drug discovery and development, where the rapid generation of molecular diversity is crucial for identifying and optimizing lead compounds.

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, a common motif in biologically active molecules.[3] Furthermore, its participation in multi-component reactions (MCRs) allows for the efficient, one-pot synthesis of diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[4][5][6][7][8] This document provides detailed protocols and application data for representative one-pot syntheses involving this compound, aimed at facilitating its use in research and development settings.

Application Note 1: One-Pot Tandem Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds

The one-pot borylation of an aryl halide followed by a Suzuki-Miyaura cross-coupling with a second aryl halide is a powerful strategy for the synthesis of unsymmetrical biaryl compounds. This approach circumvents the need to prepare and isolate potentially unstable boronic acid intermediates. While this compound is typically used as the pre-formed boronic acid component, this section details a conceptually related one-pot Suzuki-Miyaura reaction where this compound is coupled with an aryl halide to efficiently generate a biaryl product. This method is highly relevant for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[3][9]

Experimental Workflow: One-Pot Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Combine Reactants and Catalyst in Schlenk Flask under Inert Atmosphere reactants This compound, Aryl Halide, Palladium Catalyst, Ligand, and Base start->reactants solvent Add Degassed Solvent reactants->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Biaryl Product purify->end

Caption: Experimental workflow for the one-pot Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 3',5'-Dichloro-[1,1'-biphenyl]-4-carbonitrile

Materials:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (3.0 mmol, 3.0 eq).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3',5'-Dichloro-[1,1'-biphenyl]-4-carbonitrile.[3]

Quantitative Data Summary
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileThis compoundPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901485-95
21-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene (B28343)/H₂O1001280-90
32-Bromo-5-fluoropyridineThis compoundPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851675-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Application Note 2: One-Pot, Three-Component Synthesis of Substituted 1,3,5-Triazines

The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, found in a number of FDA-approved drugs.[10] One-pot sequential reactions starting from cyanuric chloride provide an efficient route to unsymmetrically substituted triazines. This approach involves the sequential displacement of the chlorine atoms with different nucleophiles. Boronic acids, including this compound, can be used as carbon-based nucleophiles in a Suzuki-Miyaura coupling as one of the steps to introduce aryl substituents onto the triazine core.[10][11][12]

Logical Relationship Diagram: Sequential One-Pot Triazine Synthesis

G cluster_start Starting Material cluster_steps Sequential Nucleophilic Substitution and Coupling cluster_product Final Product cyanuric_chloride Cyanuric Chloride step1 Step 1: Addition of Amine 1 (Low Temperature) cyanuric_chloride->step1 Nucleophilic Substitution 1 step2 Step 2: Addition of Amine 2 (Room Temperature) step1->step2 Nucleophilic Substitution 2 step3 Step 3: Suzuki-Miyaura Coupling with this compound (Elevated Temperature) step2->step3 C-C Bond Formation triazine Unsymmetrically Substituted 1,3,5-Triazine step3->triazine

Caption: Logical workflow for the sequential one-pot synthesis of a trisubstituted 1,3,5-triazine.

Detailed Experimental Protocol: Synthesis of a Disubstituted Amino, Monosubstituted (3,5-Dichlorophenyl)-1,3,5-Triazine

Materials:

  • Cyanuric chloride

  • Amine 1 (e.g., Aniline)

  • Amine 2 (e.g., Morpholine)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Step 1: First Nucleophilic Substitution. Dissolve cyanuric chloride (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C.

  • Add a solution of Amine 1 (1.0 mmol, 1.0 eq) and DIPEA (1.1 mmol, 1.1 eq) in THF (5 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Step 2: Second Nucleophilic Substitution. Add a solution of Amine 2 (1.0 mmol, 1.0 eq) and DIPEA (1.1 mmol, 1.1 eq) in THF (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Suzuki-Miyaura Coupling. To the same flask, add this compound (1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₃PO₄ (3.0 mmol, 3.0 eq).

  • Add anhydrous toluene (10 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up. After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final trisubstituted triazine.[10][12]

Quantitative Data Summary for Suzuki Coupling Step on Triazine Core
EntryDichloro-amino-triazine IntermediateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Anilino-4-morpholino-6-chloro-1,3,5-triazineThis compoundPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O801234-69
22-(Methylamino)-4-piperidino-6-chloro-1,3,5-triazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901640-75
32-(tert-Butylamino)-4-(pyrrolidin-1-yl)-6-chloro-1,3,5-triazine4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Toluene/H₂O1001050-80*

*Yields are reported for the final Suzuki-coupling step and are representative based on similar reported transformations. The overall yield for the one-pot sequence will be lower.[10]

Conclusion

This compound is a highly effective reagent for one-pot synthesis strategies, enabling the efficient construction of complex biaryl and heterocyclic molecules. The protocols detailed in this application note for one-pot Suzuki-Miyaura coupling and the sequential synthesis of substituted triazines demonstrate the utility of this building block in creating molecular diversity. These methods are readily adaptable for library synthesis in drug discovery and for the development of novel materials. The provided workflows, protocols, and data serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their work.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions involving 3,5-dichlorophenylboronic acid. The electron-withdrawing nature of the chlorine atoms on the phenylboronic acid can present unique challenges, leading to lower than expected yields. This guide offers structured advice to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common causes?

Low yields in Suzuki couplings with electron-deficient boronic acids like this compound can stem from several factors:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material. This is often exacerbated by high temperatures and the presence of water in the reaction mixture.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation of the supporting phosphine (B1218219) ligands or the formation of inactive palladium black.

  • Inefficient Transmetalation: The transfer of the 3,5-dichlorophenyl group from the boron atom to the palladium center (transmetalation) can be sluggish due to the electron-withdrawing chlorine atoms, which reduce the nucleophilicity of the aryl group.

  • Homocoupling: A side reaction where two molecules of the boronic acid couple together can also reduce the yield of the desired product. This is often promoted by the presence of oxygen.

  • Poor Quality of Reagents: Degradation of the boronic acid, impurities in the solvents or base, or a partially inactive catalyst can all lead to poor performance.

Q2: How can I minimize protodeboronation of this compound?

To minimize the undesired protodeboronation side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Ensure your solvents and reagents are as dry as possible. Using freshly distilled solvents and drying the base and other solid reagents can significantly reduce this side reaction.

  • Careful Selection of Base: A weaker base or a non-aqueous base might be preferable. While a base is necessary to activate the boronic acid, overly harsh basic conditions can promote protodeboronation.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to reduce the rate of protodeboronation.

  • Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can mitigate protodeboronation.

Q3: What catalyst system is recommended for coupling with this compound?

The choice of catalyst and ligand is critical. For electron-deficient boronic acids, catalyst systems that promote a fast transmetalation step are often beneficial.

  • Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often effective. Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be used.

  • Ligands: Electron-rich and bulky phosphine ligands can enhance the catalytic activity. Ligands such as SPhos, XPhos, or RuPhos are often good choices for challenging Suzuki couplings. It is recommended to screen a few different ligands to find the optimal one for your specific substrate. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.

Q4: Which base and solvent combination is best for this type of reaction?

The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases: A range of bases can be used, with the most common being carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For sensitive substrates, a weaker base like K₃PO₄ is often a good first choice.

  • Solvents: Aprotic polar solvents are commonly used. Mixtures of solvents like dioxane/water, toluene/water, or DMF/water are frequently employed. The presence of water can be crucial for the activity of some catalytic systems, but as mentioned, it can also promote protodeboronation, so a careful balance is needed. Degassing the solvent thoroughly before use is essential to prevent catalyst oxidation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in your Suzuki coupling reaction with this compound.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). - Degas all solvents thoroughly before use.
Boronic Acid Degradation - Use fresh this compound. - Store the boronic acid in a cool, dark, and dry place. - Consider converting the boronic acid to a more stable pinacol ester.
Inefficient Reaction Conditions - Screen different bases: Try K₃PO₄, Cs₂CO₃, or K₂CO₃. - Screen different solvents: Evaluate dioxane/water, toluene/water, or DMF/water mixtures. - Optimize temperature: Start at a moderate temperature (e.g., 80 °C) and adjust as needed. High temperatures can lead to degradation. - Increase catalyst loading: A slight increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) might improve the yield.
Presence of Inhibitors - Ensure all glassware is scrupulously clean. - Use high-purity solvents and reagents.
Problem: Significant Amount of Side Products
Side Product Observed Potential Cause Troubleshooting Steps
Benzene (from protodeboronation) High temperature, presence of water, strong base.- Lower the reaction temperature. - Use anhydrous solvents. - Switch to a milder base (e.g., K₃PO₄).
3,3',5,5'-Tetrachlorobiphenyl (Homocoupling) Presence of oxygen, inefficient transmetalation.- Ensure rigorous degassing of the reaction mixture. - Use a slight excess of the aryl halide coupling partner. - Optimize the catalyst/ligand system to promote faster transmetalation.

Experimental Protocols

The following is a general experimental protocol for a Suzuki coupling reaction with this compound. This should be considered a starting point, and optimization of the conditions may be necessary for your specific substrates.

General Procedure for Suzuki Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle. Understanding this cycle can help in diagnosing which step might be problematic in a low-yielding reaction.

Suzuki_Cycle A Pd(0)Ln B Ar-Pd(II)L2-X (Oxidative Addition Adduct) A->B Oxidative Addition C Ar-Pd(II)L2-Ar' B->C Transmetalation C->A Reductive Elimination D Ar-Ar' (Product) C->D E Ar-X (Aryl Halide) E->B F Ar'B(OH)2 (Boronic Acid) H [Ar'B(OH)3]- F->H G Base G->H H->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding Suzuki coupling reaction with this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Fresh Catalyst, Boronic Acid, Dry Solvents) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) check_reagents->check_conditions optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Different Solvents (e.g., Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent optimize_catalyst Optimize Catalyst/Ligand System (e.g., SPhos, XPhos) optimize_solvent->optimize_catalyst optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

Technical Support Center: Managing Protodeboronation of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the protodeboronation of 3,5-Dichlorophenylboronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of using this compound, this side reaction consumes the starting material, leading to the formation of 1,3-dichlorobenzene (B1664543) as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process.[3]

Q2: What are the primary factors that trigger the protodeboronation of this compound?

A2: Several factors can promote the protodeboronation of arylboronic acids, including this compound:

  • Reaction pH: The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[1][3][4]

  • Base: The type, strength, and concentration of the base used are critical, as base-catalyzed protodeboronation is a common issue.[1][2][3][5]

  • Temperature: Elevated reaction temperatures can accelerate the rate of protodeboronation.[3]

  • Water Content: The presence of water can serve as a proton source for the protodeboronation reaction.[3]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the competition between the desired coupling reaction and protodeboronation.[1][3] An inefficient catalyst system that leads to a slow catalytic cycle can result in more free boronic acid being available for side reactions.[6]

  • Electronic Properties: While this compound has electron-withdrawing groups, which can influence its stability, highly electron-deficient arylboronic acids can be susceptible to protodeboronation under certain conditions.[5][7]

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (1,3-dichlorobenzene) using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of the starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹¹B NMR): To characterize the structures of the compounds in the reaction mixture and determine their relative concentrations.[5][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of coupled product and significant formation of 1,3-dichlorobenzene. High rate of protodeboronation.1. Modify the Boron Reagent: Switch from this compound to a more stable boronic ester, such as a pinacol (B44631) ester or a MIDA boronate ester.[1][3] This "slow-release" strategy can minimize the concentration of free boronic acid.[1][6]2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH.[2][3]3. Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to slow down protodeboronation.[3]4. Use Anhydrous Conditions: While some water can be necessary for the Suzuki reaction, minimizing excess water by using anhydrous solvents and reagents can help.[3]
Reaction stalls or is incomplete. Inefficient catalyst system or catalyst deactivation.1. Choose a Robust Catalyst: Employ a more active and stable palladium catalyst system. Buchwald-type biarylphosphine ligands are often effective.[3]2. Increase Catalyst Loading: A higher catalyst loading may be necessary, but should be optimized.3. Consider Additives: Metal additives like silver or copper have been shown to accelerate cross-coupling reactions, which can help outcompete protodeboronation.[1]
Formation of homocoupled byproducts. Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).2. Use a Pd(0) Source: Consider using a Pd(0) precatalyst to avoid issues with the reduction of Pd(II) species.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) and the degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Protodeboronation by GC-MS
  • Sampling: At various time points during the reaction, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot with a small volume of a suitable solvent (e.g., ethyl acetate) and water.

  • Extraction: Vortex the mixture and allow the layers to separate.

  • Analysis: Inject a small sample of the organic layer into the GC-MS.

  • Quantification: Determine the relative peak areas of the starting aryl halide, the desired product, and the protodeboronated byproduct (1,3-dichlorobenzene) to monitor the progress of the reaction and the extent of the side reaction.

Visualizations

Protodeboronation_Factors cluster_conditions Reaction Conditions cluster_reagent Boronic Acid cluster_outcome Reaction Outcome High_Temperature High Temperature Protodeboronation Increased Protodeboronation (1,3-Dichlorobenzene) High_Temperature->Protodeboronation Aqueous_Base Strong Aqueous Base (e.g., NaOH, KOH) Aqueous_Base->Protodeboronation Water_Content High Water Content Water_Content->Protodeboronation Inefficient_Catalyst Inefficient Catalyst System Inefficient_Catalyst->Protodeboronation Desired_Coupling Desired Cross-Coupling Product Inefficient_Catalyst->Desired_Coupling Slows Boronic_Acid This compound Boronic_Acid->Protodeboronation Boronic_Acid->Desired_Coupling

Caption: Factors promoting protodeboronation over desired coupling.

Mitigation_Strategies cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome Protodeboronation High Protodeboronation Modify_Boron Use Boronic Ester (Pinacol, MIDA) Protodeboronation->Modify_Boron Optimize_Base Use Weaker Base (K₂CO₃, Cs₂CO₃) Protodeboronation->Optimize_Base Lower_Temp Lower Reaction Temperature Protodeboronation->Lower_Temp Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Robust_Catalyst Use Efficient Catalyst System Protodeboronation->Robust_Catalyst Improved_Yield Increased Yield of Coupled Product Modify_Boron->Improved_Yield Optimize_Base->Improved_Yield Lower_Temp->Improved_Yield Anhydrous->Improved_Yield Robust_Catalyst->Improved_Yield Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reaction Run Reaction (Heat and Stir) Start->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Byproduct Protodeboronation Check (GC-MS, NMR) Monitoring->Byproduct Workup Aqueous Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product Byproduct->Reaction Reaction Incomplete Byproduct->Workup Reaction Complete

References

Technical Support Center: 3,5-Dichlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,5-dichlorophenylboronic acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered when using this compound in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Potential Cause Recommended Action Rationale
Catalyst Inactivity - Use a fresh batch of palladium catalyst. - Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.[1] - Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[1]Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species; inefficient reduction will halt the catalytic cycle.[1] Catalysts can degrade over time, and an incorrect ligand ratio can lead to catalyst instability.[1]
Poor Substrate Reactivity - If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. - For electron-deficient coupling partners, more forcing conditions (higher temperature, stronger base) may be necessary.[2]The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl. Electron-withdrawing groups on the coupling partner can slow down the transmetalation step.[2]
Inefficient Degassing - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands, leading to deactivation and an increase in side reactions like homocoupling.[1]
Suboptimal Base - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Use anhydrous base if employing anhydrous solvents.The choice of base is critical for activating the boronic acid for transmetalation. The optimal base can be substrate-dependent.[3][4]
Solvent Issues - Ensure solvents are anhydrous and degassed, especially for reactions sensitive to water. - A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often effective for Suzuki couplings.The solvent influences the solubility of reagents and the stability of the catalytic species. Water can be crucial for the hydrolysis of boronate esters to the active boronic acid.[5]

Issue 2: Significant Formation of Homocoupling Product (Biaryl of this compound)

Potential Cause Recommended Action Rationale
Presence of Oxygen - Rigorously exclude oxygen from the reaction mixture by using proper degassing techniques and maintaining an inert atmosphere.[6]The presence of oxygen can promote the oxidative homocoupling of boronic acids.[6]
Inefficient Oxidative Addition - Ensure the aryl halide is pure and reactive. - Use a slight excess of the aryl halide relative to the boronic acid.[2]If the oxidative addition of the aryl halide to the palladium center is slow, the competing homocoupling of the boronic acid can become more prominent.
Catalyst System - Screen different palladium catalysts and ligands. Some ligands may favor the desired cross-coupling over homocoupling.The nature of the ligand can influence the relative rates of the desired catalytic cycle and the side reactions.

Issue 3: Protodeboronation (Loss of the Boronic Acid Moiety)

Potential Cause Recommended Action Rationale
High Temperature - Run the reaction at the lowest effective temperature.Protodeboronation is often accelerated at higher temperatures.[2][6]
Inappropriate Base - Use milder bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.Strong bases can promote the base-catalyzed protodeboronation pathway.[6]
Presence of Protic Solvents - Use anhydrous solvents to minimize the source of protons.Protic solvents can facilitate the protonolysis of the carbon-boron bond.[6]
Instability of the Boronic Acid - Use fresh, high-purity this compound. - Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1][7][8]Boronic acids can degrade over time, and certain derivatives offer enhanced stability against protodeboronation.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation and homocoupling.[2][7] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,3-dichlorobenzene.[7] Homocoupling results in the formation of 3,3',5,5'-tetrachlorobiphenyl (B165810) from the dimerization of two molecules of this compound.

Q2: How does the choice of base affect the outcome of the reaction?

A2: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[9] However, an inappropriate choice of base can exacerbate side reactions. Strong bases can increase the rate of protodeboronation.[6] Therefore, it is often necessary to screen different bases, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), to find the optimal balance between activating the desired reaction and minimizing side product formation.[3][4]

Q3: Can the phosphine ligand influence the reaction with this compound?

A3: Yes, the phosphine ligand significantly impacts the efficiency and selectivity of the cross-coupling reaction. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, can enhance the rate of oxidative addition and reductive elimination, which can be beneficial when using less reactive aryl chlorides as coupling partners. The choice of ligand can also influence the competition between the desired cross-coupling and side reactions like homocoupling.[10]

Q4: Are there any specific recommendations for the Heck reaction with this compound?

A4: While the Heck reaction typically involves the coupling of an aryl halide with an alkene, there are variations that utilize arylboronic acids in what is known as the oxidative Heck or Heck-Miyaura reaction.[11][12] For these reactions, a palladium catalyst is used, often in the presence of an oxidant to regenerate the active catalytic species. Side reactions can include homocoupling of the boronic acid. Optimization of the catalyst, oxidant, and reaction conditions is crucial for achieving good yields of the desired substituted alkene.

Q5: How can I improve the stability of this compound during the reaction?

A5: To mitigate instability issues, particularly protodeboronation, you can convert this compound to a more stable derivative.[7] Common stable alternatives include pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[1][8] These derivatives can act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the free boronic acid and thus minimizing its decomposition.[7][8]

Experimental Protocols & Data

Table 1: Influence of Base on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7TEA60
Reaction conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 eq), Pd catalyst (4 mol%), THF/H₂O (2:1), 80°C, 24 h.[13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol provides a general procedure that can be adapted for the coupling of this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent via syringe under a positive flow of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[14]

Visualizations

Side_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Pd Catalyst, Base Homocoupling Product Homocoupling Product This compound->Homocoupling Product O₂, Heat Protodeboronation Product Protodeboronation Product This compound->Protodeboronation Product H⁺, Heat, Base Aryl Halide Aryl Halide Aryl Halide->Desired Product

Caption: Common reaction pathways for this compound in cross-coupling.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Reagent Purity and Freshness (Boronic Acid, Catalyst, Base, Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) check_reagents->optimize_conditions Reagents OK success Improved Yield and Purity check_reagents->success Impurity Found change_catalyst Screen Different Catalysts and Ligands optimize_conditions->change_catalyst No Improvement optimize_conditions->success Improvement use_derivative Consider Using a Boronic Acid Derivative (Pinacol or MIDA Ester) change_catalyst->use_derivative No Improvement change_catalyst->success Improvement use_derivative->success Improvement

Caption: A decision-making workflow for troubleshooting problematic cross-coupling reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures in cross-coupling reactions involving 3,5-dichlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The main challenge is balancing reactivity with stability. While higher temperatures can increase reaction rates, they also elevate the risk of side reactions such as protodeboronation (hydrolysis of the boronic acid to the parent arene) and decomposition of the catalyst and the boronic acid itself.[1][2] this compound, being an electron-deficient boronic acid, can be more susceptible to certain side reactions.[3]

Q2: How does temperature affect the selectivity of couplings with di- or poly-halogenated substrates?

Temperature can be a critical tool for controlling selectivity. For substrates with multiple reactive sites, such as 3,5-dichloro-substituted compounds, lower temperatures may favor mono-substitution, while higher temperatures (e.g., reflux) can promote di-substitution.[4][5]

Q3: What are the typical starting temperatures for optimizing a Suzuki-Miyaura coupling with this compound?

A good starting point for optimization is a moderate temperature range of 60-80 °C.[6] Depending on the reactivity of the coupling partner and the catalyst system used, the temperature can be adjusted. For less reactive aryl chlorides, temperatures may need to be increased to 80-120 °C.[7]

Q4: Can room temperature couplings be effective for this compound?

Yes, room temperature couplings are possible, particularly with highly active catalyst systems and more reactive coupling partners (e.g., aryl iodides or bromides).[8][9][10] For substrates like 3,5-dichloro-1,2,4-thiadiazole, reactions at room temperature have been shown to yield mono-arylated products selectively.[4][5]

Q5: What are the signs of boronic acid decomposition at elevated temperatures?

The primary sign is a lower than expected yield of the desired product and the formation of 1,3-dichlorobenzene (B1664543) as a byproduct from protodeboronation. In some cases, the reaction mixture may darken, indicating catalyst decomposition, which can also be exacerbated by higher temperatures.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C, then 100 °C).To overcome the activation energy barrier for the oxidative addition of less reactive aryl halides (especially chlorides).[7][11]
Reaction temperature is too high, causing boronic acid decomposition. Decrease the reaction temperature. Consider using a more stable boronic ester derivative (e.g., a pinacol (B44631) ester).High temperatures can lead to protodeboronation, reducing the concentration of the active nucleophile.[1][2]
Catalyst deactivation. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. If the temperature is high, consider a more thermally stable catalyst/ligand system.Palladium catalysts, especially Pd(0) species, are sensitive to oxygen, and high temperatures can accelerate their decomposition.[12]
Inappropriate base or solvent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF, often with water).The choice of base and solvent can significantly influence reaction rate and yield, and their optimal performance can be temperature-dependent.[11]
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Step
Homocoupling of this compound. Presence of oxygen. Suboptimal temperature.Thoroughly degas the reaction mixture. Optimize the temperature; sometimes a moderate temperature is sufficient to promote the desired coupling over homocoupling.
Protodeboronation (formation of 1,3-dichlorobenzene). High temperature. Prolonged reaction time. Presence of excess water or protic solvents.Lower the reaction temperature. Monitor the reaction progress to avoid unnecessarily long heating times. Use anhydrous solvents if possible, or carefully control the amount of water.
Dehalogenation of the electrophile. The base may be acting as a hydride donor. The transmetalation step may be too slow.Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Optimize the temperature to balance the rates of the catalytic cycle steps.

Data Presentation

Table 1: Illustrative Effect of Temperature on Suzuki-Miyaura Coupling Yield

Reaction of this compound with an aryl bromide.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature2445Slow reaction, incomplete conversion.
2601275Good conversion, minimal side products.
380692Optimal yield and reaction time.
4100485Increased rate, but some protodeboronation observed.
5120465Significant protodeboronation and catalyst decomposition.

Table 2: Temperature-Dependent Selectivity in the Coupling of 3,5-Dichloro-1,2,4-thiadiazole

Based on data for the reaction with p-methoxyphenylboronic acid.[4][5]

EntryTemperatureProductYield (%)
1Room TemperatureMono-arylated product75
2Toluene Reflux (~110 °C)Di-arylated product55

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Temperature Screening
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water 4:1, 5 mL) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C, 80 °C, or 100 °C). Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Temp Is the reaction temperature optimized? Start->Check_Temp Temp_Low Increase Temperature (e.g., 60°C -> 80°C) Check_Temp->Temp_Low No (Too Low) Temp_High Decrease Temperature Consider Boronic Ester Check_Temp->Temp_High No (Too High) Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Success Improved Yield Temp_Low->Success Temp_High->Success Inert_Atmosphere Improve Inert Atmosphere (Degas Solvents) Check_Catalyst->Inert_Atmosphere No Check_Reagents Are reagents appropriate? Check_Catalyst->Check_Reagents Yes Inert_Atmosphere->Success Screen_Base_Solvent Screen Bases and Solvents Check_Reagents->Screen_Base_Solvent No Check_Reagents->Success Yes Screen_Base_Solvent->Success

Caption: Troubleshooting workflow for low yield.

Suzuki_Catalytic_Cycle cluster_side_reaction High Temperature Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') center Boronic_Acid Ar'-B(OH)₂ Decomposition Protodeboronation (Ar'-H) Boronic_Acid->Decomposition Heat, H₂O

References

Technical Support Center: Suzuki-Miyaura Coupling of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reactions involving 3,5-dichlorophenylboronic acid. The primary focus of this guide is to address the common challenge of homocoupling and provide effective strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form 3,3',5,5'-tetrachlorobiphenyl (B165810). This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to structural similarities with the target molecule.[1]

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][4] The use of a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also exacerbate this issue.[1]

Q3: How can I detect the formation of the homocoupling byproduct in my reaction?

A3: The presence of the homocoupling byproduct, 3,3',5,5'-tetrachlorobiphenyl, can be identified by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude reaction mixture.[1] This byproduct will have a molecular weight corresponding to the dimer of the 3,5-dichlorophenyl group.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred to minimize homocoupling.[2][5] While Pd(II) precatalysts like Pd(OAc)₂ are common, their in-situ reduction to the active Pd(0) species can sometimes be inefficient and promote homocoupling.[3]

Q5: What is the role of the base in preventing homocoupling?

A5: The base is crucial for activating the boronic acid for the transmetalation step.[5] While its primary role is not to prevent homocoupling directly, an inappropriate choice of base can lead to side reactions. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly effective.[3][5]

Troubleshooting Guide: Preventing Homocoupling

This guide provides a systematic approach to minimizing or eliminating the homocoupling of this compound.

Issue: Significant Formation of 3,3',5,5'-tetrachlorobiphenyl Detected

Below is a troubleshooting workflow to address this issue:

G start High Homocoupling Detected deoxygenate Step 1: Rigorous Deoxygenation start->deoxygenate catalyst Step 2: Evaluate Palladium Source deoxygenate->catalyst reducing_agent Step 3: Add Mild Reducing Agent catalyst->reducing_agent ligand Step 4: Optimize Ligand reducing_agent->ligand conditions Step 5: Adjust Reaction Conditions ligand->conditions end Homocoupling Minimized conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Step 1: Rigorous Deoxygenation

The presence of dissolved oxygen is a primary driver of homocoupling.[2][4] Therefore, ensuring an inert atmosphere is the first and most critical step.

  • Protocol:

    • Combine the this compound, aryl halide, and base in the reaction flask.

    • Seal the flask with a septum.

    • Thoroughly degas the solvent and the reaction mixture. Common methods include:

      • Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent and then the reaction mixture for 30-60 minutes.[5]

      • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three cycles of freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[5]

    • Maintain a positive pressure of the inert gas throughout the entire reaction.

Step 2: Evaluate Palladium Source

If homocoupling persists after rigorous deoxygenation, consider the palladium source.

  • Recommendation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), switch to a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).[2][5] This eliminates the in-situ reduction step that can contribute to homocoupling.

Step 3: Add a Mild Reducing Agent

To scavenge any residual Pd(II) species, the addition of a mild reducing agent can be highly effective.

  • Protocol:

    • Prior to adding the palladium catalyst, introduce potassium formate (B1220265) (HCOOK) to the reaction mixture. A typical loading is 1.1 to 1.5 equivalents relative to the palladium catalyst.[4]

    • Proceed with the addition of the palladium catalyst under an inert atmosphere.

Step 4: Optimize Ligand Selection

The choice of phosphine (B1218219) ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.

  • Recommendation: Employ bulky and electron-rich phosphine ligands. These ligands tend to accelerate the reductive elimination step of the catalytic cycle, which favors the formation of the cross-coupled product. Simple phosphines like triphenylphosphine (B44618) (PPh₃) can be less effective at suppressing homocoupling under non-ideal conditions.[1]

Ligand TypeExamplesImpact on Homocoupling
Bulky, Electron-Rich SPhos, XPhos, RuPhosGenerally effective at suppressing homocoupling.[5]
Less Bulky/Electron-Donating PPh₃May allow for more homocoupling, especially with suboptimal deoxygenation.[3]
Step 5: Adjust Reaction Conditions

Fine-tuning other reaction parameters can also help to minimize homocoupling.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.[5]

  • Solvent: Ensure the use of high-purity, anhydrous (if required by the specific protocol), and thoroughly degassed solvents.[2]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).

  • Add the anhydrous, degassed solvent via syringe.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathway of Homocoupling

The following diagram illustrates the proposed pathway for palladium-mediated homocoupling.

G Pd0 Pd(0)L_n PdII Pd(II)L_n Pd0->PdII Oxidation O2 O_2 O2->PdII ArAr Ar-Ar (Homocoupling) PdII->ArAr Coupling ArBOX 2 ArB(OH)_2 ArBOX->ArAr ArAr->Pd0 Reduction

Caption: Proposed mechanism of oxygen-induced homocoupling.

References

Technical Support Center: 3,5-Dichlorophenylboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using 3,5-Dichlorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation when using this compound in Suzuki-Miyaura coupling reactions?

A1: Catalyst deactivation in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often triggered by high temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities.

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, are susceptible to oxidation or other forms of degradation, which reduces their ability to stabilize the palladium catalyst.

  • Protodeboronation: As an electron-deficient boronic acid, this compound is prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This undesired reaction is often base-catalyzed and consumes the boronic acid, leading to lower yields.[1]

  • Homocoupling: The self-coupling of two molecules of this compound can occur, forming 3,3',5,5'-tetrachlorobiphenyl. This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][3][4]

  • Catalyst Poisoning: Trace impurities in reagents or solvents, such as sulfur or other heteroatom-containing compounds, can irreversibly bind to the palladium catalyst and inhibit its activity.

Q2: My reaction mixture turns black. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. This occurs when the catalytically active Pd(0) species agglomerates and falls out of solution. To prevent this:

  • Optimize Ligand-to-Metal Ratio: Ensure an adequate amount of ligand is present to stabilize the palladium nanoparticles. A typical ratio is 1:1 to 4:1, depending on the specific ligand and palladium source.

  • Control Temperature: High reaction temperatures can accelerate catalyst decomposition. If you observe blackening, consider reducing the temperature and extending the reaction time.

  • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.

  • Use Robust Ligands: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can better stabilize the palladium center.

Q3: I am observing a significant amount of homocoupling byproduct. What are the primary causes and how can I minimize it?

A3: Homocoupling of this compound is a common side reaction. The primary causes and mitigation strategies are:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][3]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize this side reaction.[5]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases. The solvent should provide good solubility for all components to ensure a homogeneous reaction mixture.

Q4: How does the electron-deficient nature of this compound affect the reaction?

A4: The two electron-withdrawing chlorine atoms on the phenyl ring make this compound an electron-deficient coupling partner. This has several implications:

  • Increased Susceptibility to Protodeboronation: The electron deficiency makes the carbon-boron bond more susceptible to cleavage, increasing the likelihood of protodeboronation, especially in the presence of a strong base and water.[1]

  • Slower Transmetalation: The transmetalation step in the catalytic cycle may be slower compared to electron-rich boronic acids. This can sometimes be addressed by the choice of a suitable ligand and base.

  • Potential for Higher Yields with Electron-Rich Partners: When coupled with electron-rich aryl halides, the electronic complementarity can lead to higher reaction yields.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst and ligands. - Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst system.
Poor choice of ligand- For electron-deficient boronic acids, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Ineffective base- Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[7][8]
Insufficient temperature- Gradually increase the reaction temperature, but monitor for signs of catalyst decomposition (e.g., formation of palladium black).
Protodeboronation of boronic acid- Use milder basic conditions. - Minimize the amount of water in the reaction, or use anhydrous conditions if possible. - Consider using a more stable boronic ester derivative (e.g., a pinacol (B44631) ester).[5]
Significant Homocoupling Presence of oxygen- Ensure all solvents and the reaction mixture are thoroughly degassed. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Use of Pd(II) precatalyst- Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5]
Formation of Palladium Black Catalyst agglomeration- Increase the ligand-to-palladium ratio. - Lower the reaction temperature. - Ensure vigorous and efficient stirring.
Ligand degradation- Use fresh, high-purity ligands stored under an inert atmosphere.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Deactivation Pathways and Workflows

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black High Temp./ Low Ligand Poisoned_Catalyst Poisoned Catalyst (e.g., by Sulfur) Active_Catalyst->Poisoned_Catalyst Impurities Oxidized_Ligand Oxidized/Degraded Ligand Active_Catalyst->Oxidized_Ligand Oxygen Desired_Product Cross-Coupled Product Active_Catalyst->Desired_Product Reductive Elimination Inactive_Species Inactive Species Pd_Black->Inactive_Species Poisoned_Catalyst->Inactive_Species Oxidized_Ligand->Inactive_Species Starting_Materials 3,5-Dichlorophenyl- boronic Acid + Aryl Halide Starting_Materials->Active_Catalyst Catalytic Cycle Homocoupling_Product Homocoupling Product Starting_Materials->Homocoupling_Product Side Reaction (O2, Pd(II)) Protodeboronation_Product Protodeboronation Product Starting_Materials->Protodeboronation_Product Side Reaction (Base, H2O)

Catalyst deactivation pathways.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Purity (Boronic Acid, Halide, Solvent, Base) Start->Check_Reagents Check_Catalyst Verify Catalyst and Ligand Quality/Age Check_Reagents->Check_Catalyst Optimize_Conditions Systematically Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Degassing Improve Degassing Procedure Optimize_Conditions->Degassing If Homocoupling Change_Catalyst Change Catalyst System (Pd source, Ligand) Optimize_Conditions->Change_Catalyst If Still Fails Change_Base Screen Different Bases Optimize_Conditions->Change_Base If Low Conversion Success Successful Reaction Degassing->Success Change_Solvent Modify Solvent System Change_Catalyst->Change_Solvent Change_Base->Success Change_Solvent->Success

A logical troubleshooting workflow.

References

improving the reaction rate of 3,5-Dichlorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction rate of 3,5-Dichlorophenylboronic acid couplings, particularly in Suzuki-Miyaura reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, an electron-deficient boronic acid.

Issue 1: Slow or Incomplete Reaction

  • Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls before completion. What are the potential causes and how can I improve the reaction rate?

  • Answer: Slow reactions with electron-deficient boronic acids like this compound are common. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

    Troubleshooting Workflow:

    troubleshooting_workflow start Sluggish or Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_atmosphere 2. Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere optimize_catalyst 3. Optimize Catalyst System (Pd Source & Ligand) check_atmosphere->optimize_catalyst optimize_base 4. Screen Different Bases optimize_catalyst->optimize_base optimize_solvent 5. Adjust Solvent System optimize_base->optimize_solvent optimize_temp 6. Modify Reaction Temperature optimize_solvent->optimize_temp success Reaction Rate Improved optimize_temp->success

    Caption: Troubleshooting workflow for slow reactions.

    Potential Causes and Solutions:

    • Suboptimal Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may be inefficient.

      • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., XPhos, SPhos), which can facilitate both oxidative addition and reductive elimination steps.[1] Consider using pre-formed palladium complexes of these ligands (e.g., XPhos Pd G3/G4) for better activity and reproducibility.[1]

    • Inappropriate Base: The base plays a crucial role in the transmetalation step. Weak bases may not be effective enough for this challenging coupling.

      • Solution: Strong inorganic bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] Ensure the base is finely powdered and dry to avoid reproducibility issues.[2]

    • Incorrect Solvent Choice: The solvent system affects the solubility of reagents and the stability of the catalytic species.

      • Solution: Aprotic polar solvents, often with a small amount of water, are generally effective. Common choices include dioxane/H₂O, THF/H₂O, or DMF.[3][4] The water can help dissolve the inorganic base.[4]

    • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics.

      • Solution: Many Suzuki couplings require heating.[5] If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it to around 100-110 °C may improve the rate.[5][6]

Issue 2: Significant Side Product Formation

  • Question: I am observing significant amounts of side products, such as homocoupled boronic acid or protodeboronation. How can I minimize these?

  • Answer: Side reactions are a common challenge, especially with sensitive boronic acids. Understanding the cause of each side product is key to mitigating its formation.

    Common Side Reactions and Mitigation Strategies:

    side_reactions cluster_0 main_reaction Desired Suzuki Coupling side_reactions Side Reactions homocoupling Homocoupling (Boronic Acid Dimer) side_reactions->homocoupling Cause: Oxygen protodeboronation Protodeboronation (Loss of Boronic Acid Group) side_reactions->protodeboronation Causes: - Water - pH - High Temp

[7] * Solution:

  • Minimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating. [7] * Optimize Base: The choice of base can influence the rate of protodeboronation. [7]Screening different bases may be necessary.
  • Use Boronic Esters: Converting the boronic acid to a more stable ester, like a pinacol (B44631) ester, can reduce the rate of protodeboronation. [2][7]
  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen. [5] * Solution:
  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. [2][5]Maintain a positive pressure of inert gas throughout the reaction. [2] * Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst. [5] Issue 3: Catalyst Decomposition (Formation of Palladium Black)

  • Question: My reaction mixture turns black and a precipitate forms. Is this a problem and how can I prevent it?

  • Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into inactive metallic palladium aggregates. [5]This deactivation will cause the reaction to slow down or stop completely. [5] Strategies to Prevent Catalyst Decomposition:

    • Use Robust Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, preventing aggregation. [5] * Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. A typical ratio is 1:1 to 4:1, depending on the ligand. [5] * Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Running the reaction at a lower temperature, even for a longer time, can be beneficial. [5] * Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition. [5]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling this compound?

A1: There is no single "best" combination for all substrates. However, for challenging, electron-deficient boronic acids, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended. Good starting points include:

  • Catalysts: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligands: XPhos, SPhos, or other Buchwald-type ligands.

  • Precatalysts: XPhos Pd G3 or G4 often provide high activity and are easier to handle. [1] Q2: What are the optimal concentrations and ratios for the reactants?

A2: A good starting point is to use a slight excess of the boronic acid relative to the aryl halide. The catalyst loading is typically kept low.

ComponentTypical RangeNotes
Aryl Halide1.0 eqLimiting reagent.
This compound 1.1 - 1.5 eqA slight excess helps drive the reaction to completion.
Palladium Catalyst0.5 - 5 mol%Higher loadings may be needed for very challenging couplings.
Ligand:Pd Ratio1:1 to 4:1Dependent on the specific ligand and palladium source used. [5]
Base1.5 - 3.0 eqInsufficient base can stall the reaction. [5]

Q3: How critical is the purity of solvents and reagents?

A3: Extremely critical. The success of a Suzuki-Miyaura coupling is highly dependent on the quality of the materials used.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and homocoupling. [2]* Solvent Purity: Use anhydrous solvents if the protocol requires it, and ensure they are thoroughly degassed. [2]* Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture. [2]Use fresh or properly stored boronic acid. The base should be finely powdered and dry. [2]

Experimental Protocols

General Protocol for a Screening Reaction

This protocol is intended as a starting point for optimizing the coupling of this compound.

Reaction Setup Workflow:

reaction_setup start Start add_solids Add Aryl Halide (1.0 eq), This compound (1.2 eq), and Base (e.g., K₃PO₄, 2.0 eq) to vial start->add_solids seal_vial Seal vial with a septum cap add_solids->seal_vial purge Evacuate and backfill with inert gas (3x) seal_vial->purge add_solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) purge->add_solvent add_catalyst Add Pd precatalyst and ligand solution (e.g., Pd₂(dba)₃, 1 mol%; XPhos, 2.5 mol%) add_solvent->add_catalyst heat Heat with vigorous stirring (e.g., 100 °C) add_catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, quench, and perform aqueous workup monitor->workup end Purify Product workup->end

Caption: General workflow for setting up a Suzuki coupling reaction.

Methodology:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Inerting: Seal the vial and thoroughly purge with an inert gas (argon or nitrogen). This is typically done by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.5 mol%) in the reaction solvent. Add the required amount of this solution to the reaction vial.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Coupling of Sterically Hindered Substrates with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges when coupling sterically hindered substrates with 3,5-dichlorophenylboronic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles.

Troubleshooting Guide

Problem: Low or No Yield

Q1: My Suzuki-Miyaura coupling reaction between a sterically hindered aryl halide and this compound is resulting in a low yield or no product. What are the common causes and how can I improve it?

A1: Low yields in these challenging coupling reactions are common and typically stem from steric hindrance impeding key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The electron-withdrawing nature of the chlorine atoms on the this compound can also affect its reactivity. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a reactive palladium(0) species necessary for the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1] For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME have shown superior performance.[1]

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.

    • Recommendation: Use a moderately strong to strong, non-nucleophilic base. Potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are often effective for sterically demanding couplings.[2]

  • Solvent Selection: The solvent affects the solubility of reactants and the stability of the catalytic species.

  • Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.

    • Recommendation: Increase the reaction temperature. If the reaction is sluggish at 80 °C, try increasing it to 100-110 °C or higher, solvent permitting.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[2][4] Monitor the reaction over a longer period (e.g., 24 hours) as these reactions can be slow.

  • Reagent Quality: The purity and stability of the boronic acid are critical.

    • Recommendation: Use fresh, high-purity this compound. Electron-deficient boronic acids can be prone to protodeboronation.[2][5] Consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) for increased stability.[3]

dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Optimize Catalyst System\n(Bulky Ligands: XPhos, SPhos, AntPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Screen Bases\n(K₃PO₄, Cs₂CO₃, t-BuOK)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Change Solvent\n(Toluene, Dioxane, Xylenes)", fillcolor="#FBBC05", fontcolor="#202124"]; temp_time [label="Increase Temperature &\nExtend Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Check Reagent Quality\n(Fresh Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> catalyst [label="1. Critical Step"]; catalyst -> base [label="2. Next Step"]; base -> solvent [label="3. Then"]; solvent -> temp_time [label="4. Also Consider"]; temp_time -> reagents [label="5. If Still Issues"]; catalyst -> success; base -> success; solvent -> success; temp_time -> success; reagents -> success; } Caption: Troubleshooting workflow for low-yield reactions.

Problem: Significant Side Product Formation

Q2: My reaction is consuming the starting materials, but I am isolating significant amounts of side products. What are these side products and how can I minimize them?

A2: Common side reactions in Suzuki-Miyaura couplings, especially under harsh conditions, include protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Electron-deficient boronic acids like this compound are particularly susceptible to this side reaction, which is often promoted by water and high temperatures.[2][5]

    • Solution:

      • Use fresh, high-purity boronic acid or a more stable boronic ester derivative.[3]

      • Ensure anhydrous conditions if your protocol allows.

      • Carefully optimize the base and temperature.

  • Homocoupling: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or certain palladium species.

    • Solution:

      • Thoroughly degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

      • Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[3]

dot graph Side_Products { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Side Products Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation\n(Ar-B(OH)₂ → Ar-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homocoupling\n(2 x Ar-B(OH)₂ → Ar-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_proto [label="Use Fresh Boronic Acid/Ester\nAnhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_homo [label="Thoroughly Degas Reaction\nUse Pd(0) Precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> protodeboronation; start -> homocoupling; protodeboronation -> solution_proto [label="Minimize by"]; homocoupling -> solution_homo [label="Minimize by"]; } Caption: Common side products and their mitigation strategies.

Frequently Asked Questions (FAQs)

Q3: Which palladium precursor is best for coupling with this compound?

A3: While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are the most common and effective precursors. The choice of the palladium precursor is generally less critical than the choice of the ligand, as the active Pd(0) catalyst is formed in situ.

Q4: What catalyst loading should I use for these challenging couplings?

A4: For sterically hindered reactions, a higher catalyst loading of 2-5 mol% is often required to achieve a satisfactory conversion. However, some highly active catalyst systems, particularly with NHC ligands, can be effective at lower loadings. It is recommended to start in the 1-2 mol% range and increase if necessary.

Q5: Is water necessary for my reaction?

A5: The role of water is complex. A small amount of water is often necessary to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃ and to facilitate the formation of the reactive boronate species. However, excess water can promote the undesirable protodeboronation of the boronic acid. If using an anhydrous solvent system, ensure the base is finely powdered for better reactivity.

Q6: Can I use a sterically hindered aryl chloride with this compound?

A6: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[6] Couplings involving aryl chlorides often require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or NHC ligands), stronger bases (like t-BuOK), and higher reaction temperatures to facilitate the more difficult oxidative addition step.[1]

Data Presentation

The following tables summarize the impact of different ligands and bases on the yield of Suzuki-Miyaura coupling reactions with sterically hindered substrates, based on published data. While not all examples use this compound specifically, the trends are highly relevant for optimizing your reaction.

Table 1: Effect of Ligand on the Coupling of a Sterically Hindered Aryl Bromide and a Hindered Boronic Acid

EntryLigandYield (%)
1PPh₃<5
2PCy₃<5
3SPhos85
4XPhos92
5AntPhos95

Reaction conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv.), Toluene, 110 °C, 24 h. Substrates: 2-bromo-1,3,5-triisopropylbenzene (B188717) and 2,6-dimethylphenylboronic acid.

Table 2: Effect of Base on the Coupling of a Sterically Hindered Aryl Bromide and this compound (Hypothetical Data Based on General Principles)

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Dioxane/H₂O10025
2K₂CO₃Dioxane/H₂O10045
3K₃PO₄Toluene11088
4Cs₂CO₃Dioxane10091
5t-BuOKToluene11085

Reaction conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Aryl Bromide (1.0 equiv.), this compound (1.5 equiv.), Base (2.0 equiv.), Solvent, 18 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Sterically hindered aryl bromide

  • This compound

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

Materials:

  • (NHC)Pd precatalyst (e.g., PEPPSI-IPr)

  • Potassium tert-butoxide (t-BuOK)

  • Sterically hindered aryl chloride

  • This compound

  • Anhydrous dioxane

  • Microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.01 mmol, 1 mol%).

  • Add the hindered aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and t-BuOK (1.5 mmol, 1.5 equiv.).

  • Add anhydrous dioxane (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reagents\n(Pd Catalyst, Ligand, Base, Substrates)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Degassed Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat & Stir\n(Conventional or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Work-up\n(Quench, Extract, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges setup -> reagents; reagents -> solvent; solvent -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; } Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Reactions of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in reactions involving 3,5-Dichlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation, the replacement of the boronic acid group with a hydrogen atom, and homocoupling, the dimerization of two molecules of the this compound to form 3,3',5,5'-tetrachlorobiphenyl. Due to the electron-withdrawing nature of the two chlorine atoms, this compound is particularly susceptible to protodeboronation.

Q2: My reaction is showing a significant amount of 3,3',5,5'-tetrachlorobiphenyl. What is causing this homocoupling byproduct and how can I prevent it?

A2: Homocoupling is primarily promoted by the presence of oxygen in the reaction mixture and can be exacerbated by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.

Q3: I am observing a significant amount of 1,3-dichlorobenzene (B1664543) in my reaction mixture. What is this byproduct and how can I avoid its formation?

A3: This byproduct is the result of protodeboronation, a common issue with electron-deficient boronic acids. This side reaction is often promoted by aqueous and basic conditions, especially at elevated temperatures. To mitigate protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: If compatible with your reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Using a milder base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred.

  • Lower the Reaction Temperature: High temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Use a Boronate Ester: Converting the boronic acid to a more stable pinacol (B44631) ester can protect it from premature decomposition. The boronic acid is then slowly released under the reaction conditions for the catalytic cycle.

Q4: Can the choice of palladium catalyst and ligand impact the formation of byproducts?

A4: Absolutely. For electron-deficient substrates like this compound, the use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be advantageous. These ligands can promote the desired cross-coupling pathway and suppress side reactions. The choice of palladium precursor is also important; using a Pd(0) source or an efficient pre-catalyst can reduce homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product
Potential Cause Recommended Action Rationale
Significant Protodeboronation Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₃PO₄). Lower the reaction temperature. Consider converting the boronic acid to its pinacol ester.Electron-deficient boronic acids are prone to protodeboronation, which is exacerbated by water, strong bases, and high temperatures. Boronate esters are more stable.
Substantial Homocoupling Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) catalyst source or a pre-catalyst that efficiently generates Pd(0).Oxygen promotes the homocoupling of boronic acids. Inefficient reduction of Pd(II) to Pd(0) can also lead to increased homocoupling.
Catalyst Deactivation Increase the catalyst loading (1-5 mol%). Use a more robust ligand that protects the palladium center.The reaction may stall if the catalyst decomposes before the reaction is complete.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).All reactants must be sufficiently soluble for the reaction to proceed efficiently.
Issue 2: Difficult Purification of the Final Product
Potential Cause Recommended Action Rationale
Co-elution of Product and Homocoupling Byproduct Optimize column chromatography conditions. A less polar eluent system (e.g., higher percentage of hexanes in ethyl acetate) may improve separation.The homocoupling product, 3,3',5,5'-tetrachlorobiphenyl, is often non-polar and may co-elute with the desired product if the polarities are similar.
Presence of Palladium Residues After the reaction, consider a workup with a palladium scavenger.Supported catalysts or specific post-reaction treatments can help in removing residual palladium, which can complicate purification and analysis.
Product is an Oil or Difficult to Crystallize If recrystallization fails, column chromatography is the primary method for purification. Careful selection of the stationary and mobile phases is critical.The physical properties of the product dictate the most appropriate purification strategy.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 50%) is a common starting point for the eluent system.

Protocol 2: Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles using this compound

This protocol describes a sequential coupling reaction.

Step 1: Monosubstitution

  • To a solution of 3,5-dichloro-1,2,4-thiadiazole (B1299824) (1.0 equivalent) in a toluene/water/methanol solvent mixture, add the first arylboronic acid (1.1 equivalents), K₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (3 mol%).

  • Stir the mixture at room temperature for 24 hours.

  • After completion, perform an aqueous work-up and extract with an organic solvent.

  • Purify the resulting 3-chloro-5-aryl-1,2,4-thiadiazole by column chromatography.

Step 2: Disubstitution

  • To a solution of the purified 3-chloro-5-aryl-1,2,4-thiadiazole (1.0 equivalent) in a toluene/water/methanol solvent mixture, add this compound (1.1 equivalents), K₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (3 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, perform an aqueous work-up, and extract with an organic solvent.

  • Purify the final 3-aryl-5-(3,5-dichlorophenyl)-1,2,4-thiadiazole product by column chromatography.

Quantitative Data

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with Various Boronic Acids. [1]

Arylboronic AcidProductYield (%)
4-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole55
4-Cyanophenylboronic acid3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole60
4-Fluorophenylboronic acid3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole65
4-(N,N-Dimethylamino)phenylboronic acid3,5-Bis(4-(N,N-dimethylamino)phenyl)-1,2,4-thiadiazole52
4-Methylphenylboronic acid3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole57

Reaction conditions: 3,5-dichloro-1,2,4-thiadiazole, 2.2 equivalents of arylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, in a toluene/water/methanol solvent mixture at reflux.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Desired Catalytic Cycle cluster_byproducts Byproduct Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Homocoupling Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) Ar'-B(OH)2_input Ar'-B(OH)2 (3,5-Dichlorophenyl boronic acid) Ar'-B(OH)2_input->Transmetalation Ar'-B(OH)2_input->Homocoupling O2, Pd(II) Ar'-B(OH)2_input->Protodeboronation H2O, Base, Heat Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Crude Mixture (LC-MS, NMR) start->check_byproducts is_homocoupling High Homocoupling? check_byproducts->is_homocoupling is_protodeboronation High Protodeboronation? is_homocoupling->is_protodeboronation No degas Improve Degassing Use Pd(0) Source is_homocoupling->degas Yes other_issues Other Issues? (e.g., Dehalogenation) is_protodeboronation->other_issues No anhydrous Use Anhydrous Conditions Use Milder Base Lower Temperature Use Pinacol Ester is_protodeboronation->anhydrous Yes optimize Optimize Catalyst/Ligand Screen Solvents other_issues->optimize Yes purify Optimize Purification (Column Chromatography) other_issues->purify No degas->purify anhydrous->purify optimize->purify Experimental_Workflow prep 1. Reagent Preparation (Dry & Degas Solvents) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction (Heating & Monitoring) setup->reaction workup 4. Aqueous Work-up reaction->workup extraction 5. Extraction workup->extraction drying 6. Drying & Concentration extraction->drying purification 7. Purification (Column Chromatography) drying->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

References

Technical Support Center: Reactions with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorophenylboronic acid, with a specific focus on the crucial role of maintaining an inert atmosphere during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere strictly necessary for reactions involving this compound?

A1: Yes, for most applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, maintaining an inert atmosphere is critical. The presence of oxygen can lead to significant side reactions, primarily protodeboronation and homocoupling of the boronic acid, which will lower the yield of your desired product.[1][2] Some modern catalyst systems are described as "air-stable," but even in these cases, optimal results and reproducibility are typically achieved under an inert atmosphere.

Q2: What are the main side reactions that occur with this compound in the presence of air (oxygen)?

A2: The two primary side reactions facilitated by the presence of oxygen are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This leads to the formation of 1,3-dichlorobenzene (B1664543) from this compound, consuming your starting material without forming the desired product.

  • Homocoupling: This is a reaction where two molecules of the boronic acid couple with each other to form a biaryl compound. In the case of this compound, this would result in the formation of 3,3',5,5'-tetrachlorobiphenyl (B165810). This side reaction is also catalyzed by palladium and is often promoted by oxygen.

Q3: What is the mechanism behind these oxygen-mediated side reactions?

A3: Oxygen can interfere with the catalytic cycle of the Suzuki-Miyaura reaction in several ways. It can oxidize the active Pd(0) catalyst to a less active Pd(II) species, which can disrupt the primary catalytic cycle. This oxidation of the catalyst can also promote the homocoupling of the boronic acid. Protodeboronation is a complex process that can be influenced by factors like pH, temperature, and the presence of metals and oxygen.[3] In the context of Suzuki-Miyaura coupling, it is a competing pathway that consumes the boronic acid.

Q4: Which inert gas should I use: Nitrogen or Argon?

A4: Both nitrogen and argon are effective for creating an inert atmosphere. Argon is denser than air and can form a "blanket" over the reaction mixture, which can be advantageous if the reaction vessel needs to be opened briefly. However, nitrogen is generally more cost-effective. For most standard Suzuki-Miyaura couplings, high-purity nitrogen is sufficient.

Q5: How do I properly set up an inert atmosphere for my reaction?

A5: A common and effective method is to use a Schlenk line or a glovebox. The "evacuate and backfill" method is standard for Schlenk line setups. This involves connecting your reaction flask (containing your solid reagents) to the Schlenk line, evacuating the air, and then refilling the flask with your chosen inert gas. This cycle is typically repeated three to five times to ensure all oxygen is removed. Solvents should also be degassed prior to use by sparging with the inert gas or by the freeze-pump-thaw method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product Presence of oxygen in the reaction.Ensure a rigorously inert atmosphere. Degas all solvents thoroughly and perform at least three evacuate/backfill cycles. Use fresh, high-purity inert gas.
Inactive catalyst.Oxygen can deactivate the palladium catalyst. Use a fresh batch of catalyst and ensure it is handled under inert conditions.
Protodeboronation of this compound.Confirm an oxygen-free environment. Consider using a milder base or lower reaction temperature, as these factors can sometimes influence the rate of protodeboronation.
Significant amount of 3,3',5,5'-tetrachlorobiphenyl (homocoupling product) observed. Presence of oxygen.This is a classic sign of oxygen in the reaction. Improve your inert atmosphere technique.
Use of a Pd(II) precatalyst.The in-situ reduction of Pd(II) to Pd(0) can sometimes be accompanied by homocoupling. Consider using a Pd(0) catalyst directly.
Formation of 1,3-dichlorobenzene. Protodeboronation.This indicates the cleavage of the C-B bond. This is often exacerbated by the presence of oxygen and/or water. Ensure anhydrous and anaerobic conditions.
Reaction is sluggish or does not go to completion. Catalyst deactivation by oxygen.Even trace amounts of oxygen can poison the palladium catalyst over time, leading to incomplete conversion.
Poor quality of this compound.Boronic acids can degrade over time if not stored properly. Use a fresh bottle or purify the existing stock. Store in a cool, dry place, preferably in a desiccator.

Data Presentation

The following table provides a representative comparison of expected yields for a Suzuki-Miyaura coupling reaction between an aryl halide and this compound under an inert atmosphere versus in the presence of air. The yields under an inert atmosphere are based on typical literature values for similar reactions, while the outcomes in the presence of air are based on the known detrimental effects of oxygen.

Atmospheric ConditionExpected Yield of Cross-Coupled ProductPredominant Side Products
Inert Atmosphere (Nitrogen or Argon) Good to Excellent (typically 70-95%)Minimal
Air (Aerobic Conditions) Very Low to None1,3-dichlorobenzene (from protodeboronation), 3,3',5,5'-tetrachlorobiphenyl (from homocoupling)

Note: The exact yield will depend on various factors including the specific substrates, catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole under an Inert Atmosphere

This protocol is a representative procedure and may require optimization for specific applications.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Schlenk line or glovebox with nitrogen or argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-Bromoanisole (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.08 mmol, 8 mol%), and Potassium carbonate (2.0 mmol).

  • Establishing Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with nitrogen or argon. Repeat this evacuate-backfill cycle three to five times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions (in presence of O2) Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Catalyst_Oxidation Catalyst Oxidation (Pd(0) -> Pd(II)) Pd(0)L2->Catalyst_Oxidation O2 Pd(II)_Complex R-Pd(II)-X-L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 (Boronic Acid) + Base R-Pd(II)-R'_L2 R-Pd(II)-R'-L2 Transmetalation->R-Pd(II)-R'_L2 Protodeboronation Protodeboronation Transmetalation->Protodeboronation O2, H2O Homocoupling Homocoupling Transmetalation->Homocoupling O2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' (Product)

Figure 1. The Suzuki-Miyaura catalytic cycle and the detrimental side reactions promoted by oxygen.

Inert_Atmosphere_Workflow start Start reagents Add solid reagents to flame-dried Schlenk flask start->reagents seal Seal flask with septum reagents->seal connect Connect to Schlenk line seal->connect evacuate Evacuate flask (vacuum) connect->evacuate backfill Backfill with inert gas (N2 or Ar) evacuate->backfill repeat_cycle Repeat evacuate/backfill cycle (3-5 times) backfill->repeat_cycle repeat_cycle->evacuate < 5 cycles add_solvents Add degassed solvents via syringe repeat_cycle->add_solvents ≥ 3-5 cycles reaction Proceed with reaction (heating, stirring) add_solvents->reaction end End reaction->end

Figure 2. Experimental workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

References

Technical Support Center: Addressing Solubility Issues of 3,5-Dichlorophenylboronic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,5-Dichlorophenylboronic acid in various reaction media, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline solid. It exhibits low solubility in water but is soluble in some organic solvents such as dichloromethane (B109758) and diethyl ether[1]. For many common solvents used in cross-coupling reactions, its solubility can be limited, often requiring optimization of reaction conditions.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

Incomplete dissolution is a common issue that can lead to poor reaction yields and reproducibility. Here are several strategies you can employ:

  • Solvent Screening: Experiment with a range of solvents or co-solvent systems. Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), often mixed with water, are common in Suzuki-Miyaura reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be effective co-solvents to enhance solubility[2].

  • Heating: Gently heating the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst.

  • Use of a More Soluble Derivative: Convert the this compound to its corresponding pinacol (B44631) ester. Boronate esters are generally more soluble in organic solvents and are often used to overcome solubility issues with boronic acids[3].

  • Phase-Transfer Catalysis: For biphasic reaction conditions (e.g., toluene/water), a phase-transfer catalyst (PTC) can be employed to facilitate the transport of the boronate species from the aqueous phase to the organic phase where the catalyst resides[4].

Q3: How does the choice of base affect the solubility and reactivity of this compound?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid. The choice of base can also influence the solubility of the boronic acid.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. K₃PO₄ is often effective for sterically hindered or electron-deficient substrates[1][5]. The formation of the corresponding boronate salt upon reaction with the base can alter the solubility profile.

  • Homogeneous vs. Heterogeneous: The solubility of the base itself can impact the reaction. If the base is not soluble in the reaction medium, it can lead to a heterogeneous mixture, which may require vigorous stirring. In some cases, a partially aqueous solvent system is used to dissolve the inorganic base[1].

Q4: Can I use a phase-transfer catalyst to improve my reaction with this compound?

Yes, a phase-transfer catalyst (PTC) can be highly effective, particularly in biphasic solvent systems (e.g., an organic solvent and water). The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the boronate anion from the aqueous phase (where the inorganic base is dissolved) to the organic phase containing the palladium catalyst and the aryl halide[4][6]. This can significantly enhance the reaction rate by overcoming the low solubility of the boronic acid in the organic solvent[4][6].

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Solubility of this compound 1. Optimize Solvent System: Screen different solvent mixtures. A table of common solvents and their polarities is provided below for reference. Consider using a co-solvent like DMF or acetonitrile to improve solubility[2]. 2. Increase Temperature: Cautiously increase the reaction temperature to aid dissolution. 3. Convert to Pinacol Ester: Synthesize the this compound pinacol ester, which has enhanced solubility in organic solvents. A detailed protocol is provided below.
Inactive Catalyst 1. Use a Pre-catalyst: Employ a more active palladium pre-catalyst. 2. Ligand Choice: For electron-deficient boronic acids, electron-rich and bulky phosphine (B1218219) ligands can be beneficial.
Inappropriate Base 1. Screen Bases: Test different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For challenging couplings, stronger bases may be required[1][5]. 2. Ensure Base is Soluble: If using a biphasic system, ensure the base is soluble in the aqueous phase.
Presence of Water For reactions with boronic acid pinacol esters, the presence of a small amount of water can be beneficial as it can hydrolyze the ester in situ to the more reactive boronic acid. However, excess water can lead to unwanted side reactions.

Table 1: Properties of Common Solvents for Suzuki-Miyaura Reactions

SolventPolarity IndexBoiling Point (°C)Miscibility with Water
Water10.2100Miscible
Dimethylformamide (DMF)6.4153Miscible
Acetonitrile5.882Miscible
Methanol5.165Miscible
Ethanol4.378Miscible
Tetrahydrofuran (THF)4.066Miscible
1,4-Dioxane4.8101Miscible
Toluene2.4111Immiscible

Data compiled from various sources[7][8][9][10].

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is adapted from a general procedure for the synthesis of boronic acid pinacol esters[11].

Materials:

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether or pentane to the flask.

  • Stir the suspension at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The product can be further purified by column chromatography on silica (B1680970) gel or by distillation/recrystallization if necessary.

Logical Workflow for Pinacol Ester Synthesis:

pinacol_ester_synthesis start Start reactants Combine this compound, pinacol, and MgSO4 in anhydrous solvent start->reactants stir Stir at room temperature for 24 hours reactants->stir monitor Monitor reaction (TLC or GC-MS) stir->monitor filter Filter to remove MgSO4 monitor->filter wash Wash with water and brine filter->wash dry Dry organic layer and concentrate wash->dry purify Purify product dry->purify end End purify->end suzuki_troubleshooting start Low Yield in Suzuki Reaction check_solubility Is the boronic acid fully dissolved? start->check_solubility optimize_solvent Optimize solvent/co-solvent system (e.g., add DMF, increase water ratio) check_solubility->optimize_solvent No check_catalyst Is the catalyst active? check_solubility->check_catalyst Yes use_ptc Consider using a Phase-Transfer Catalyst (e.g., TBAB) optimize_solvent->use_ptc use_ester Convert to more soluble pinacol ester optimize_solvent->use_ester change_catalyst Use a fresh or more active Pd pre-catalyst/ligand check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_base Screen different bases (K3PO4, Cs2CO3) check_base->change_base No

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of Suzuki Coupling Products with 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and functional materials.[1] The characterization of the resulting products is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for structural elucidation. This guide provides a detailed comparison of the NMR analysis of Suzuki coupling products derived from 3,5-dichlorophenylboronic acid against other alternatives, supported by experimental data and protocols.

Performance Comparison: Interpreting NMR Spectra

The Suzuki coupling of this compound with an aryl halide (Ar-X) yields a 3,5-dichloro-1,1'-biphenyl derivative. The substitution pattern of the dichlorophenyl ring provides a distinct and recognizable signature in both ¹H and ¹³C NMR spectra, which can be compared with products from other boronic acids.

¹H NMR Spectral Analysis

The protons on the 3,5-dichlorophenyl ring of the product typically exhibit a characteristic splitting pattern. The H2' and H6' protons appear as a doublet, while the H4' proton appears as a triplet. The exact chemical shifts are influenced by the electronic nature of the substituents on the other aryl ring.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the carbon atoms of the 3,5-dichlorophenyl ring also show predictable chemical shifts. The carbons bonded to chlorine (C3' and C5') are significantly deshielded. The ipso-carbon (C1'), where the coupling occurred, also has a characteristic chemical shift.

Comparative Data: 3,5-Dichlorophenyl Products vs. Alternatives

The following tables summarize typical NMR data for Suzuki coupling products, comparing those derived from this compound with a simpler alternative, phenylboronic acid. This comparison highlights how the chloro-substituents influence the spectral data.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Biphenyl Products in CDCl₃

CompoundAr-H (non-dichloro ring)H2', H6' (dichloro-ring)H4' (dichloro-ring)Reference
4-Chloro-1,1'-biphenyl7.35-7.57 (m, 9H)--[2]
4-Methyl-1,1'-biphenyl7.17-7.50 (m, 9H), 2.28 (s, 3H)--
3,5-Dichlorobiphenyl (Predicted)7.30-7.60 (m, 5H)~7.45 (d)~7.35 (t)General Principles
3,3'-Dichlorobiphenyl7.20-7.60 (m, 8H)--[3]

Note: Data for 3,5-Dichlorobiphenyl is estimated based on general substituent effects as specific literature values were not found in the search. The pattern is the key identifier.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Biphenyl Products in CDCl₃

CompoundAromatic Carbons (non-dichloro ring)C1'C2'/C6'C3'/C5'C4'Reference
4-Chloro-1,1'-biphenyl126.97, 127.58, 128.38, 128.87, 128.90, 133.34, 139.64, 139.96----[2]
3,5-Dichlorobiphenyl (Predicted)127-140~142~127~135~128General Principles
General Aromatic Range110-150----[4][5]
General Alkene Range115-140----[5]

Note: Predicted values are based on established chemical shift ranges.[6][7] The presence of two intense signals for C2'/C6' and C3'/C5' and two weaker signals for C1' and C4' is characteristic.

Alternative Organoboron Reagents

While boronic acids are common, other organoboron reagents can be used in Suzuki couplings, which may offer advantages in stability or reactivity.[8]

  • Organotrifluoroborates (e.g., Potassium aryltrifluoroborates): These are often more stable than the corresponding boronic acids and can be used in a wider range of reaction conditions.[9][10] The final coupled product and its NMR spectrum will be identical, but the reaction kinetics and side products may differ.

  • Boronate Esters (e.g., pinacol (B44631) esters): These are also known for their stability and are frequently used when the corresponding boronic acid is unstable.[11] Again, the NMR of the purified product remains the same.

  • Trialkylboroxines: These cyclic anhydrides of boronic acids can offer enhanced stability and may lead to improved reaction outcomes in specific cases.[8]

The choice of reagent does not alter the NMR of the final product but can influence reaction efficiency and the profile of impurities in the crude NMR spectrum.

Experimental Protocols

A generalized protocol for the Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.[12]

General Procedure for Suzuki-Miyaura Coupling
  • Reagents Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., 2M aqueous K₂CO₃ or Na₂CO₃, 2.0 mmol).[13][14]

  • Reaction: Purge the vessel with an inert gas (e.g., Nitrogen or Argon). Heat the mixture with stirring at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[13][14]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[2][15]

Visualizations

Workflow for Suzuki Coupling and NMR Analysis

G cluster_reaction Reaction Setup cluster_process Reaction & Purification cluster_analysis Analysis reagents Combine Aryl Halide, This compound, & Palladium Catalyst solvent_base Add Degassed Solvent & Aqueous Base reagents->solvent_base heat Heat Under Inert Atmosphere solvent_base->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify nmr ¹H and ¹³C NMR Spectroscopy purify->nmr ms Mass Spectrometry nmr->ms

Caption: General workflow from reaction setup to product analysis.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂-X Pd0->Complex1 R¹-X Transmetal Transmetalation Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 [R²B(OH)₃]⁻ Complex2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to LC-MS Methods for Monitoring 3,5-Dichlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods applicable to the monitoring of reactions involving 3,5-Dichlorophenylboronic acid, a critical reagent in synthetic chemistry. The focus is on providing objective performance comparisons and detailed experimental data to aid in method selection and implementation for reaction monitoring, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Accurate and efficient monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. LC-MS has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and ability to analyze complex reaction mixtures with minimal sample preparation.

This guide compares two distinct high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods that are well-suited for the analysis of underivatized phenylboronic acids. While these methods were formally validated on closely related substituted phenylboronic acids, their principles are directly applicable to this compound.

Method Comparison

Two primary LC-MS/MS methods are presented for comparison:

  • Method A: Alkaline Reversed-Phase LC-MS/MS. This method utilizes a high-pH mobile phase to deprotonate the boronic acid, enhancing its retention on a C18 stationary phase and improving ionization efficiency in negative ion mode.

  • Method B: Neutral Reversed-Phase UHPLC-MS/MS. This ultra-high-performance liquid chromatography (UHPLC) method employs a simple neutral mobile phase and a C18 column for the rapid and highly sensitive analysis of phenylboronic acids.

Data Presentation

The following tables summarize the quantitative performance data for each method, based on published results for analogous phenylboronic acids.

Table 1: Comparison of LC-MS/MS Method Performance for Phenylboronic Acid Analysis

ParameterMethod A: Alkaline Reversed-Phase LC-MS/MS[1]Method B: Neutral Reversed-Phase UHPLC-MS/MS[2]
Analyte(s) Validated On Carboxy phenyl boronic acid, Methyl phenyl boronic acidPhenylboronic acid, 4-methylphenylboronic acid, 5-fluoro-2-methoxyphenylboronic acid, 2,5-dimethoxyphenylboronic acid
Linearity Range 1 ng/mL to 100 ng/mL (0.05 - 5 ppm)Not explicitly stated, but LLOQs are in the pg/mL range
Correlation Coefficient (r²) >0.99>0.99
Limit of Quantification (LOQ) 5 ng/mL (0.25 ppm)2 - 10 pg/mL
Limit of Detection (LOD) 1 ng/mL (0.05 ppm)Not explicitly stated
Recovery 80% - 120%Not explicitly stated
Precision (%RSD) < 15%< 3%
Run Time 14 minutes7 minutes

Experimental Protocols

Method A: Alkaline Reversed-Phase LC-MS/MS

This method is adapted from a validated procedure for the analysis of carboxy phenyl boronic acid and methyl phenyl boronic acid[1].

Chromatographic Conditions:

  • Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-8 min: 10-80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80-10% B

    • 10.1-14 min: 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MS Parameters: Specific precursor and product ions, as well as collision energies, need to be optimized for this compound. For initial method development, the deprotonated molecule [M-H]⁻ would be the target precursor ion.

Sample Preparation:

  • Aliquots of the reaction mixture are taken at specified time points.

  • The sample is diluted with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the method.

  • The diluted sample is filtered through a 0.22 µm syringe filter prior to injection.

Method B: Neutral Reversed-Phase UHPLC-MS/MS

This method is based on a high-sensitivity approach for the quantification of various phenylboronic acids[2].

Chromatographic Conditions:

  • Column: A C18 UHPLC column is recommended.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4 min: 5-95% B

    • 4-5.5 min: 95% B

    • 5.5-5.6 min: 95-5% B

    • 5.6-7 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MS Parameters: As with Method A, specific MRM transitions for this compound need to be determined. The precursor ion would likely be the deprotonated molecule [M-H]⁻.

Sample Preparation:

  • Reaction aliquots are diluted with a 50:50 (v/v) mixture of methanol (B129727) and water.

  • Further dilutions are made as necessary to fall within the calibration range.

  • Samples are filtered before injection.

Mandatory Visualizations

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Product Coupled Product A->Product B Aryl Halide (Ar-X) B->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product Byproducts Byproducts Product->Byproducts

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction Reaction Mixture Aliquot Dilution Dilution with Solvent Reaction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (Reversed-Phase C18) Filtration->HPLC MS Mass Spectrometry (ESI-, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for LC-MS analysis.

Conclusion

Both Method A and Method B offer viable and robust approaches for monitoring reactions involving this compound.

  • Method A (Alkaline Reversed-Phase) is a well-documented approach that provides excellent recovery and is suitable for standard HPLC systems. The 14-minute run time allows for a reasonable sample throughput.

  • Method B (Neutral Reversed-Phase UHPLC) offers a significant advantage in terms of speed and sensitivity. The 7-minute run time is ideal for high-throughput screening and reaction optimization studies. The reported picogram-per-milliliter limits of quantification demonstrate its exceptional sensitivity, which is beneficial for detecting low-level impurities or tracking the consumption of reactants to very low concentrations.

The choice between these methods will depend on the specific requirements of the analysis, including the available instrumentation (HPLC vs. UHPLC), the need for high sensitivity, and the desired sample throughput. For most routine reaction monitoring applications, either method, once optimized for this compound, will provide reliable and accurate data. It is recommended to perform a system suitability test and a brief method validation for this compound before implementation in a regulated environment.

References

A Researcher's Guide to the Characterization of Dichlorinated Biphenyls: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of dichlorinated biphenyls (DCBs) are critical due to their persistence and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) has long been a cornerstone for the analysis of these halogenated compounds, offering a powerful combination of separation and detection.[1][2] This guide provides an objective comparison of GC-MS with other key analytical techniques, supported by performance data and detailed experimental protocols, to assist in selecting the optimal method for your research needs.

Overview of Analytical Techniques

The choice of analytical technique for DCB characterization hinges on factors like sample matrix complexity, required sensitivity, and the need for confirmatory analysis. While GC-MS is a widely adopted method, alternatives such as Gas Chromatography with an Electron Capture Detector (GC-ECD) and Liquid Chromatography-Mass Spectrometry (LC-MS) present distinct advantages for specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like PCBs.[3] It couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] Newer developments, such as triple quadrupole GC-MS/MS, provide a significant increase in selectivity, which is crucial when analyzing complex environmental samples.[3]

  • Gas Chromatography-Electron Capture Detector (GC-ECD): GC-ECD is a common and highly sensitive technique for analyzing electronegative compounds, particularly halogenated substances like PCBs.[5][6] Its sensitivity can be up to 1,000 times greater than that of a Flame Ionization Detector (FID) and often surpasses that of single quadrupole GC-MS for these specific compounds.[5] However, it is less selective than MS, and confirmation with a second, dissimilar column or by GC-MS is often required to avoid false positives.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for polar, non-volatile, or thermally unstable compounds that are not amenable to GC analysis.[9][10] While some less polar compounds can be analyzed by LC-MS, GC-MS is generally more suitable for the analysis of DCBs and other PCBs.[9][11]

Performance Comparison

The selection of an analytical method is often driven by quantitative performance metrics. The following tables summarize key data for GC-MS and the primary alternative, GC-ECD, based on published studies.

Table 1: Performance Characteristics of GC-MS for PCB Analysis

ParameterTypical PerformanceSource(s)
Selectivity High; provides structural confirmation[3][4]
Sensitivity (LOD) ~0.4 ng/g (for PCB 28 in fish matrix)[12]
Precision (RSD) Repeatability: <8%; Reproducibility: <16%[12]
Linearity (R²) >0.994[12]
Recovery 80-110%[12]

Table 2: Performance Characteristics of GC-ECD for PCB Analysis

ParameterTypical PerformanceSource(s)
Selectivity Moderate; selective for electronegative compounds[5]
Sensitivity (MDQ) 0.0005 - 0.002 ng[13][14]
Precision (%RSD) 2.4% - 14.5%[13][14]
Linearity Defined working range established[13][14]
Recovery 95.7% - 101.0%[13]

MDQ = Minimum Detectable Quantity

Experimental Protocols and Workflows

A robust and reproducible analytical workflow is essential for accurate DCB characterization. The process involves meticulous sample preparation followed by instrumental analysis.

Generalized Experimental Workflow for GC-MS Analysis of DCBs

The following diagram illustrates a typical workflow for the analysis of DCBs in a solid matrix such as soil or sediment.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample 1. Sample Collection (e.g., 5-10g soil) Extraction 2. Solvent Extraction (e.g., Hexane (B92381)/Acetone) [11, 18] Sample->Extraction Cleanup 3. Extract Cleanup (e.g., SPE, Florisil) [4, 15] Extraction->Cleanup Concentration 4. Concentration & Solvent Exchange [7] Cleanup->Concentration Injection 5. GC-MS Injection (1-2 µL) [15] Concentration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Processing 8. Data Processing (Integration) Detection->Processing Quantification 9. Identification & Quantification Processing->Quantification

Caption: General workflow for DCB analysis by GC-MS.

Detailed Methodologies

1. Sample Preparation (Solid Matrix Example)

  • Extraction: A common technique is Accelerated Solvent Extraction (ASE) or sonication.[3][12][15] For a 10g soil sample, a mixture of hexane and acetone (B3395972) (1:1 v/v) can be used as the extraction solvent.[3][16] The sample is extracted, and the organic solvent portion is collected.

  • Cleanup: The crude extract often contains interfering compounds (e.g., lipids) that must be removed.[6] This is typically achieved using solid-phase extraction (SPE) with cartridges containing silica (B1680970) or Florisil.[12][15] The PCBs are eluted with a non-polar solvent like hexane, while more polar interferences are retained.[2]

  • Concentration: The cleaned extract is concentrated to a small volume (e.g., 1-4 mL) using a rotary evaporator or a gentle stream of high-purity nitrogen.[2][3] The solvent may be exchanged to one suitable for GC injection, such as cyclohexane.[2]

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, temperature ~250-275°C.[7][17]

    • Column: A low-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[17][18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[14][17]

    • Oven Program: A temperature gradient is used to separate the congeners. A typical program might start at 60-70°C, hold for 1-2 minutes, then ramp at 15-30°C/min to a final temperature of 300-320°C and hold.[2][3][17]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.[9]

    • Acquisition Mode: For quantitative analysis of known DCBs, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each congener.[12] Full scan mode is used for identifying unknown compounds.

    • Mass Range: A typical scan range would be m/z 50-500.[4]

Logical Framework for Method Selection

Choosing the right analytical tool is paramount for achieving reliable results. The following diagram outlines a decision-making framework for selecting between GC-MS, GC-ECD, and LC-MS for chlorinated biphenyl (B1667301) analysis.

Analyte Analyte Properties Goal Analysis Goal? Analyte->Goal Volatile & Thermally Stable? LCMS Use LC-MS Analyte->LCMS No Matrix Complex Matrix? Goal->Matrix Definitive ID & Quantification GCECD Use GC-ECD (Screening) Goal->GCECD High-Sensitivity Screening GCMS Use GC-MS or GC-MS/MS Matrix->GCMS Yes Matrix->GCMS No Confirm Confirm with GC-MS GCECD->Confirm

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive characterization of dichlorinated biphenyls, GC-MS remains a robust, reliable, and widely accepted method, providing an excellent balance of sensitivity and selectivity.[1][3] Its ability to provide structural confirmation makes it invaluable for unambiguous identification. For applications requiring extremely low detection limits for screening purposes in clean matrices, GC-ECD is a powerful and cost-effective alternative, though positive findings often require GC-MS confirmation.[6][7] While LC-MS is a dominant technique in many areas of analytical chemistry, its application to DCB analysis is less common, as the non-polar and volatile nature of these molecules makes them ideal candidates for gas chromatography.[9] Ultimately, the choice of method should be guided by the specific research question, sample characteristics, and the level of analytical certainty required.

References

A Comparative Analysis of Dichlorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Phenylboronic acids are key reagents in these reactions, and their reactivity can be significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the reactivity of 3,5-Dichlorophenylboronic acid and its isomers, focusing on their performance in Suzuki-Miyaura coupling reactions.

The Impact of Chlorine Substitution on Reactivity

The reactivity of dichlorophenylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects imparted by the chlorine atoms.

Electronic Effects: Chlorine is an electron-withdrawing group due to its inductive effect (-I) and an electron-donating group due to its resonance effect (+R). In the case of chlorobenzenes, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.[1][2] However, in the context of the Suzuki-Miyaura reaction, the electron-withdrawing nature of chlorine atoms can influence the transmetalation step. Generally, electron-poor boronic acids can exhibit different reactivity profiles compared to electron-rich ones.

Steric Effects: The position of the chlorine atoms on the phenyl ring plays a crucial role in determining the steric hindrance around the boronic acid moiety. Ortho-substituents can significantly impede the approach of the palladium catalyst, thereby slowing down the rate of reaction.

Comparative Reactivity Analysis

To illustrate the relative reactivity of this compound and its isomers, a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole (B123540) was considered. The following table summarizes hypothetical yet representative yield data based on established principles of steric and electronic effects in such reactions.

Boronic Acid IsomerStructurePredicted Yield (%)Key Influencing Factors
This compound85Electronic effects dominate; minimal steric hindrance from meta-substituents.
2,4-Dichlorophenylboronic acid70Moderate steric hindrance from the ortho-chlorine atom.
2,6-Dichlorophenylboronic acid45Significant steric hindrance from two ortho-chlorine atoms, impeding catalyst approach.
3,4-Dichlorophenylboronic acid80Primarily electronic effects with negligible steric hindrance.

Analysis of Reactivity Trends:

  • This compound is expected to be one of the more reactive isomers. The meta-positioning of the chlorine atoms results in minimal steric hindrance at the reaction center, allowing for efficient access by the palladium catalyst. The primary influence on its reactivity is the electronic effect of the two chlorine atoms.

  • 3,4-Dichlorophenylboronic acid is predicted to have reactivity similar to the 3,5-isomer. With no ortho substituents, steric hindrance is not a significant factor.

  • 2,4-Dichlorophenylboronic acid is expected to show reduced reactivity compared to the 3,5- and 3,4-isomers. The presence of a chlorine atom at the ortho-position introduces steric bulk near the boronic acid group, which can hinder the crucial transmetalation step in the catalytic cycle.

  • 2,6-Dichlorophenylboronic acid is predicted to be the least reactive among the isomers. The two ortho-chlorine atoms create a highly sterically hindered environment around the boronic acid, making it difficult for the palladium complex to coordinate and facilitate the cross-coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol that can be employed to quantitatively compare the reactivity of dichlorophenylboronic acid isomers.

Materials:

  • Dichlorophenylboronic acid isomer (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Degassed water (1 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dichlorophenylboronic acid isomer, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and degassed water to the flask.

  • Stir the reaction mixture vigorously and heat to 80°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

  • Determine the yield of the purified product.

Visualizing the Comparison

To better understand the factors influencing the reactivity of these isomers, the following diagrams illustrate the key concepts.

G cluster_0 Factors Influencing Reactivity cluster_1 Isomer Reactivity Electronic Effects Electronic Effects 3,5-Dichloro 3,5-Dichloro Electronic Effects->3,5-Dichloro Dominant Steric Hindrance Steric Hindrance 2,4-Dichloro 2,4-Dichloro Steric Hindrance->2,4-Dichloro Moderate 2,6-Dichloro 2,6-Dichloro Steric Hindrance->2,6-Dichloro High High Reactivity High Reactivity 3,5-Dichloro->High Reactivity Moderate Reactivity Moderate Reactivity 2,4-Dichloro->Moderate Reactivity Low Reactivity Low Reactivity 2,6-Dichloro->Low Reactivity

Caption: Factors influencing isomer reactivity.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Heating (80°C) Heating (80°C) Reaction Setup->Heating (80°C) Monitoring (TLC/GC-MS) Monitoring (TLC/GC-MS) Heating (80°C)->Monitoring (TLC/GC-MS) Workup Workup Monitoring (TLC/GC-MS)->Workup Purification Purification Workup->Purification Yield Determination Yield Determination Purification->Yield Determination End End Yield Determination->End

Caption: Experimental workflow for comparison.

Conclusion

The reactivity of dichlorophenylboronic acid isomers in Suzuki-Miyaura coupling is a clear demonstration of the interplay between electronic and steric effects. While the electron-withdrawing nature of chlorine influences the electronic properties of the boronic acid, it is the steric hindrance imposed by ortho-substituents that plays a more decisive role in dictating the outcome of the reaction. For synthetic applications requiring high efficiency and yields, isomers with minimal steric hindrance, such as this compound and 3,4-Dichlorophenylboronic acid, are the preferred reagents. Conversely, highly hindered isomers like 2,6-Dichlorophenylboronic acid may necessitate more forcing reaction conditions or specialized catalytic systems to achieve satisfactory results. This understanding is crucial for the rational design of synthetic routes in pharmaceutical and materials science research.

References

A Comparative Guide to 3,5-Dichlorophenylboronic Acid and 3,5-Difluorophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two commonly used electron-deficient boronic acids: 3,5-Dichlorophenylboronic acid and 3,5-difluorophenylboronic acid, with a focus on their performance in Suzuki coupling reactions, supported by representative experimental data.

Performance Comparison: Electronic and Steric Effects

The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by the electronic and steric nature of their substituents. Both 3,5-dichloro- and 3,5-difluorophenylboronic acids are considered electron-deficient due to the electron-withdrawing nature of the halogen atoms. This electron deficiency can impact the transmetalation step of the Suzuki catalytic cycle.

Electronic Effects: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect from the 3,5-difluoro substituents compared to the 3,5-dichloro substituents. This increased electron deficiency in the difluoro compound can, in some cases, lead to slower transmetalation, as the boron atom becomes more Lewis acidic and holds its organic group more tightly. However, the overall effect on reaction rate and yield is also dependent on the electronic nature of the coupling partner (the aryl halide).

Steric Effects: The chlorine atom has a larger van der Waals radius than the fluorine atom. Consequently, this compound is sterically more hindered than its difluoro counterpart. This increased steric bulk can potentially slow down the approach of the boronic acid to the palladium center during the transmetalation step, which may lead to lower reaction rates and yields, especially when coupled with sterically demanding aryl halides.

Quantitative Data Summary

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012~85-95
3,5-Difluorophenylboronic acid4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O10016~90-98
This compound4-BromotoluenePdCl₂(dppf) (3)Cs₂CO₃DMF9024~80-90
3,5-Difluorophenylboronic acid4-Bromotoluene[PdCl(allyl)]₂ (1.5) / XPhos (3)K₃PO₄t-BuOH/H₂O8018~88-96

Disclaimer: The data in this table is compiled from various literature sources and is intended for illustrative purposes. It does not represent a direct side-by-side comparison under identical reaction conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for both this compound and 3,5-difluorophenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3,5-Dihalo-phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the 3,5-dihalo-phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Add the degassed solvent (10 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_boronate_formation Boronate Formation pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product R¹-R² re->product aryl_halide R¹-X aryl_halide->oa boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent start->reaction_setup heating_stirring Heating & Stirring (Inert Atmosphere) reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC/GC-MS) heating_stirring->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A Comparative Guide to Biaryl Synthesis: Validating the Use of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, has emerged as a premier method for constructing these carbon-carbon bonds due to its versatility and functional group tolerance. This guide provides an objective comparison of biaryl synthesis using 3,5-Dichlorophenylboronic acid via the Suzuki-Miyaura reaction against alternative coupling methodologies. The performance of each method is evaluated based on experimental data, providing a clear framework for selecting the optimal synthetic route.

Performance Comparison of Biaryl Synthesis Methods

The efficiency of biaryl synthesis is highly dependent on the chosen methodology and the electronic nature of the coupling partners. Below is a summary of quantitative data from various experimental protocols, offering a comparative overview of the Suzuki-Miyaura coupling with this compound and its alternatives.

MethodCoupling Partner 1Coupling Partner 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura This compoundIodobenzenePd(PPh₃)₄ / K₂CO₃Toluene (B28343)/H₂O/MeOHReflux24~50-60% (estimated)[1]
Suzuki-Miyaura Phenylboronic acid1-Bromo-4-chlorobenzenePd standard solution / KOHEthanolRT0.464[2]
Suzuki-Miyaura Phenylboronic acidIodobenzenePVP-PdNPs / K₂CO₃H₂O/Ethanol902100[3]
Negishi Coupling Aryl Zinc ReagentAryl ChloridePd₂(dba)₃ / X-PhosNot SpecifiedRTNot SpecifiedHigh Yields[4]
Ullmann Coupling 3-Iodotoluene3-IodotolueneCopper powderDMFReflux8052[5]
Hiyama Coupling Trialkoxy(aryl)silaneAryl HalidePd/C / (4-FC₆H₄)₃PToluene120Not Specifiedup to 90[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic routes. Below are the protocols for the key experiments cited in the comparison table.

Suzuki-Miyaura Coupling of an Arylboronic Acid with an Aryl Halide

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.[1]

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Methanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and potassium carbonate.

  • Add the solvent mixture of toluene, methanol, and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Negishi Coupling of an Aryl Zinc Reagent with an Aryl Chloride

This protocol is a general representation of a Negishi coupling reaction.[4]

Materials:

  • Aryl halide (e.g., Aryl chloride, 1.0 mmol)

  • Organozinc reagent (e.g., Aryl zinc chloride, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • X-Phos (0.04 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst and ligand in anhydrous THF.

  • To this solution, add the aryl zinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the biaryl product.

Ullmann Homocoupling of an Aryl Halide

This protocol describes a typical Ullmann homocoupling reaction.[5]

Materials:

  • Aryl halide (e.g., 3-Iodotoluene, 1.0 mmol)

  • Copper powder (2.0 mmol)

  • Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aryl halide in DMF.

  • Add the copper powder to the solution.

  • Heat the reaction mixture to reflux and maintain for the specified time (e.g., 40-80 hours), monitoring by TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Filter the resulting precipitate and wash thoroughly with a suitable organic solvent (e.g., heptane).

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Hiyama Coupling of a Trialkoxy(aryl)silane with an Aryl Halide

This protocol is based on a heterogeneous palladium-catalyzed Hiyama coupling.[6][7]

Materials:

  • Aryl halide (1.0 mmol)

  • Trialkoxy(aryl)silane (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Tris(4-fluorophenyl)phosphine ((4-FC₆H₄)₃P, 0.02 mmol)

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1.5 mmol)

  • Toluene (5 mL)

  • Water (small amount)

Procedure:

  • To a reaction vessel, add the aryl halide, trialkoxy(aryl)silane, Pd/C, and tris(4-fluorophenyl)phosphine.

  • Add toluene and a small amount of water to the mixture.

  • Add the TBAF solution and heat the reaction to 120 °C.

  • Stir the reaction and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the biaryl product.

Visualizing the Synthetic Pathways

To better understand the processes involved in these biaryl syntheses, the following diagrams illustrate the key workflows and mechanisms.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdAr_prime

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Biaryl_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants (Aryl Halide, Boronic Acid, Base) Solvent Add Solvent Reactants->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Catalyst Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Biaryl Product Purify->Product

Figure 2: General experimental workflow for biaryl synthesis.

Method_Comparison Title Comparison of Biaryl Synthesis Methods Suzuki Suzuki-Miyaura (Boronic Acids) Pros_Suzuki Pros: - High functional group tolerance - Mild conditions - Commercially available reagents Suzuki->Pros_Suzuki Cons_Suzuki Cons: - Potential for protodeboronation - Boronic acid stability Suzuki->Cons_Suzuki Negishi Negishi (Organozinc) Pros_Negishi Pros: - High reactivity - Good for hindered substrates Negishi->Pros_Negishi Cons_Negishi Cons: - Air/moisture sensitive reagents - Preparation of organozinc reagents Negishi->Cons_Negishi Ullmann Ullmann (Copper-mediated) Pros_Ullmann Pros: - Cost-effective (copper) - Good for symmetrical biaryls Ullmann->Pros_Ullmann Cons_Ullmann Cons: - Harsh reaction conditions - Limited to certain substrates Ullmann->Cons_Ullmann Hiyama Hiyama (Organosilanes) Pros_Hiyama Pros: - Low toxicity of silicon reagents - Stable reagents Hiyama->Pros_Hiyama Cons_Hiyama Cons: - Requires an activator (e.g., fluoride) - Slower reaction rates Hiyama->Cons_Hiyama

Figure 3: Logical comparison of biaryl synthesis methods.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates like 3,5-Dichlorophenylboronic acid is a critical step that ensures the reliability and reproducibility of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for the purity assessment of this compound, complete with supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required level of sensitivity, the need for absolute versus relative quantification, and the nature of potential impurities. The following table summarizes the performance of the most common methods used for this purpose.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy/RecoveryKey AdvantagesKey Disadvantages
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on polarity differences between the analyte and impurities on a non-polar stationary phase.~0.01 - 0.1 µg/mL~0.03 - 0.3 µg/mL>0.99998-102%Robust, precise, widely available, suitable for routine quality control.Requires a chromophore for UV detection, relative quantification unless a certified reference standard is used.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[1][2][3]~0.02% w/w (for boric acid)[4][5]~0.04% w/w (for boric acid)[4][5]>0.9993.6-106.2% (for boric acid)[4][5]Provides absolute purity, structural information, does not require a reference standard of the analyte.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Often requires derivatization for polar analytes like boronic acids.[6]Analyte dependent, typically in the low ppm range.Analyte dependent, typically in the low ppm range.>0.99Analyte dependentHigh sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Titration (Aqueous Acid-Base) Potentiometric or colorimetric determination of the acidic boronic acid functionality with a standardized base.[7]Dependent on titrant concentration and detection method.Dependent on titrant concentration and detection method.N/ATypically >98%Simple, inexpensive, provides an assay of the bulk material.Non-specific, will titrate any acidic impurities, lower sensitivity.

Note: The quantitative data presented in this table is representative of values found for similar boronic acid compounds and may vary for this compound depending on the specific instrumentation and method parameters.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic acid in Water[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[1]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile (B52724) and water as the diluent to achieve a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Forced degradation studies are recommended to ensure the stability-indicating nature of the method.[8][9][10] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress to ensure that any resulting degradation products are well-separated from the main peak.[8][10]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of ¹H NMR for the absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the certified internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization

As boronic acids are generally not volatile enough for direct GC analysis, a derivatization step is required.

Instrumentation:

  • GC system with a split/splitless inlet

  • Mass Spectrometer (MS) detector

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 40-550

Data Analysis: Identify the peak for the derivatized this compound and any impurity peaks by their mass spectra. Purity is typically assessed by area percent, similar to HPLC.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Impurity Identification (if needed) Sample_Weighing Accurate Weighing of Sample Solubilization Dissolution in Appropriate Solvent Sample_Weighing->Solubilization Filtration Filtration (if necessary) Solubilization->Filtration HPLC_Analysis RP-HPLC for Relative Purity and Impurity Profile Filtration->HPLC_Analysis Routine QC qNMR_Analysis qNMR for Absolute Purity and Structural Confirmation Filtration->qNMR_Analysis Primary Method Purity_Calculation Calculate % Purity (Area % or Absolute) HPLC_Analysis->Purity_Calculation Impurity_Identification Identify Unknown Impurities HPLC_Analysis->Impurity_Identification qNMR_Analysis->Purity_Calculation Specification_Check Compare with Specifications Purity_Calculation->Specification_Check LC_MS LC-MS for Non-Volatile Impurities Impurity_Identification->LC_MS GC_MS GC-MS for Volatile/Derivatizable Impurities Impurity_Identification->GC_MS Final_Report Final Certificate of Analysis Specification_Check->Final_Report Pass/Fail Decision

Caption: Workflow for purity assessment of this compound.

References

Navigating Solvent Choice: A Comparative Guide to the Efficiency of 3,5-Dichlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing the yield, reaction rate, and overall success of Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of the efficiency of 3,5-dichlorophenylboronic acid in various solvent systems, supported by experimental data from peer-reviewed literature. We will also explore alternative boronic acids and provide comprehensive experimental protocols to aid in reaction optimization.

This compound is a valuable reagent in organic synthesis, enabling the introduction of the 3,5-dichlorophenyl moiety, a common structural motif in pharmaceuticals and agrochemicals. As an electron-deficient boronic acid, its reactivity can be significantly modulated by the choice of solvent. The polarity, coordinating ability, and protic nature of the solvent all play a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance in Different Solvent Systems

Generally, polar aprotic solvents are favored for Suzuki-Miyaura reactions involving electron-deficient boronic acids like this compound. These solvents can help to stabilize the charged intermediates in the catalytic cycle and promote the dissolution of the reagents and catalyst.

Solvent SystemTypical Reaction ConditionsObserved Efficiency/YieldReference
Toluene (B28343)/Water/Methanol Pd(PPh₃)₄, K₂CO₃, RefluxIn a specific reaction, this system was used for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole.[1][1]
Tetrahydrofuran (THF)/Water Pd(dppf)Cl₂, K₂HPO₄, 25°C, 24hA yield of 90% was reported for a Suzuki coupling reaction.
1,4-Dioxane Pd catalyst, BaseDioxane is a commonly used solvent for Suzuki-Miyaura reactions.
Dimethylformamide (DMF) Pd(PPh₃)₄, 2M Na₂CO₃, 85°C, 4hDMF is another polar aprotic solvent frequently employed in these couplings.
Toluene Pd catalyst, BaseWhile less polar, toluene is also a viable solvent, often used in combination with a phase-transfer catalyst or aqueous base.

It is important to note that the optimal solvent is highly dependent on the specific substrates, catalyst, and base used in the reaction. Therefore, solvent screening is often a necessary step in optimizing a Suzuki-Miyaura coupling.

Comparison with Alternative Boronic Acids

The electronic and steric properties of the boronic acid play a significant role in the outcome of a Suzuki-Miyaura coupling. This compound is considered an electron-deficient boronic acid due to the presence of two electron-withdrawing chlorine atoms. Here's a comparison with other dichlorophenylboronic acid isomers and other substituted phenylboronic acids:

Boronic AcidElectronic NatureGeneral Reactivity in Suzuki Coupling
This compound Electron-deficientGenerally considered less reactive than electron-rich boronic acids. May require more forcing conditions.
3,4-Dichlorophenylboronic acid Electron-deficientIn a specific study, this isomer showed higher reactivity compared to the 3,5-dichloro isomer.
2,4-Dichlorophenylboronic acid Electron-deficientThe ortho-chloro substituent can introduce steric hindrance, potentially affecting the reaction rate.
Phenylboronic acid NeutralServes as a baseline for comparison.
4-Methoxyphenylboronic acid Electron-richThe electron-donating methoxy (B1213986) group generally increases the reactivity of the boronic acid.
4-(Trifluoromethyl)phenylboronic acid Strongly electron-deficientThe trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact reactivity.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may need to be adapted for specific substrates and reaction scales.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Experimental_Workflow

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a well-established pathway involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Cycle

References

A Comparative Guide to the Kinetic Performance of 3,5-Dichlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 3,5-dichlorophenylboronic acid in two of the most powerful cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura and Chan-Lam reactions. Understanding the reactivity of this reagent is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes for complex molecules in pharmaceutical and materials science. This document presents a summary of its expected kinetic behavior compared to other substituted phenylboronic acids, detailed experimental protocols for kinetic analysis, and visualizations of key reaction pathways and workflows.

Performance Comparison: The Impact of Dichloro-Substitution on Reaction Kinetics

The two chlorine atoms on the aromatic ring of this compound are strong electron-withdrawing groups. This electronic feature significantly influences the kinetics of cross-coupling reactions, primarily by affecting the nucleophilicity of the boronic acid and the rate-determining steps of the catalytic cycles.

In Suzuki-Miyaura Coupling:

The key transmetalation step of the Suzuki-Miyaura reaction involves the transfer of the aryl group from the boron atom to the palladium center. The rate of this step is generally accelerated by electron-donating groups on the boronic acid, which increase the nucleophilicity of the aryl group. Conversely, strong electron-withdrawing groups, such as the two chlorine atoms in this compound, decrease the electron density on the phenyl ring, making it less nucleophilic. This results in a slower transmetalation step and, consequently, a lower overall reaction rate compared to unsubstituted or electron-rich phenylboronic acids.

In Chan-Lam Coupling:

The Chan-Lam reaction, a copper-catalyzed C-N or C-O bond formation, also involves a transmetalation step. While the mechanism is still a subject of detailed study, the electronic nature of the boronic acid plays a crucial role. In some cases, electron-withdrawing groups on the arylboronic acid can enhance reactivity in Chan-Lam couplings, a trend that can be opposite to that observed in Suzuki-Miyaura reactions. However, the specific outcome is highly dependent on the reaction conditions, including the copper source, ligands, and the nature of the amine or alcohol coupling partner.

Comparative Data on Reaction Yields

While direct kinetic rate constants for this compound are not extensively reported in the literature, a comparison of reaction yields under standardized conditions can provide valuable insights into its relative reactivity. The following table summarizes typical yields for Suzuki-Miyaura and Chan-Lam reactions with various substituted phenylboronic acids, illustrating the general trends.

Boronic AcidSubstituent EffectTypical Suzuki-Miyaura Yield (%)Typical Chan-Lam Yield (%)
4-Methoxyphenylboronic acidElectron-DonatingHigh (e.g., 95%)Good to High
Phenylboronic acidNeutralGood (e.g., 85-90%)Good
This compound Electron-Withdrawing Moderate to Good (expected to be lower than phenylboronic acid) Variable (can be good depending on conditions)
4-Nitrophenylboronic acidStrongly Electron-WithdrawingLow to ModerateVariable

Note: Yields are highly dependent on specific reaction conditions (catalyst, base, solvent, temperature) and coupling partners.

A study on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with various arylboronic acids provides a relevant comparison. In this system, the reaction with 4-methoxyphenylboronic acid resulted in a 55% yield of the di-substituted product, which was considered a good yield for this typically lower-yielding partner, suggesting the dichlorinated thiadiazole is a viable, albeit potentially challenging, coupling partner.[1]

Experimental Protocols

For researchers wishing to conduct their own kinetic studies, the following protocols provide a general framework for monitoring Suzuki-Miyaura and Chan-Lam reactions.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction by HPLC

1. Reaction Setup:

  • To a thermostatted reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Add a known amount of an internal standard (e.g., biphenyl, naphthalene) for accurate quantification.

  • Add the desired solvent (e.g., toluene/water, dioxane/water).

  • Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) to initiate the reaction.

2. Sampling:

  • At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of triphenylphosphine (B44618) in a compatible solvent) and dilute with the HPLC mobile phase.

3. HPLC Analysis:

  • Inject the quenched and diluted samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Develop a separation method that provides good resolution between the starting materials, product, and internal standard.

4. Data Processing:

  • Integrate the peak areas of the starting material, product, and internal standard for each time point.

  • Calculate the concentration of the reactants and products at each time point relative to the internal standard.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction order and the pseudo-first-order rate constant (k).

  • By conducting the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Protocol 2: General Procedure for a Comparative Chan-Lam Coupling Study

1. Reaction Setup:

  • In a parallel reaction block or a series of identical reaction vials, add the amine or alcohol (1.0 mmol, 1.0 equiv), the respective boronic acid (e.g., this compound, phenylboronic acid, 4-methoxyphenylboronic acid; 1.5 equiv), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent (e.g., dichloromethane, methanol) and, if required, a base (e.g., pyridine, triethylamine).

  • Stir the reactions at a constant temperature (e.g., room temperature or 50 °C) open to the air.

2. Work-up and Analysis:

  • After a set reaction time (e.g., 24 hours), quench the reactions by adding water and extract the products with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layers, concentrate, and purify the products by column chromatography.

  • Determine the isolated yield for each reaction to compare the relative performance of the different boronic acids.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Mechanism cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex ArX Ar-X TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate Base Base TM_complex->Pd0 Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Mechanism cluster_TM Transmetalation cluster_Coord Coordination cluster_RE Reductive Elimination CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII ArBOH2 Ar-B(OH)₂ ArCuIINu Ar-Cu(II)-NR₂ ArCuII->ArCuIINu NuH R₂NH / ROH Oxidation Oxidation ArCuIINu->Oxidation ArCuIIINu Ar-Cu(III)-NR₂ Oxidation->ArCuIIINu Product Ar-NR₂ / Ar-OR CuI Cu(I) ArCuIIINu->CuI CuI->CuII Oxidant (O₂)

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Kinetic_Workflow Start Reaction Setup (Thermostatted Vessel) Sampling Aliquoting at Timed Intervals Start->Sampling Quench Quench Reaction & Dilute Sample Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing (Peak Integration) HPLC->Data Plotting Plot Concentration vs. Time Data->Plotting Analysis Determine Rate Constant & Reaction Order Plotting->Analysis

Caption: Experimental workflow for a kinetic study using HPLC monitoring.

References

A Comparative Guide to the Performance of 3,5-Dichlorophenylboronic Acid in Ligand-Free Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The development of ligand-free Suzuki reactions has further enhanced the appeal of this methodology by simplifying reaction conditions and reducing costs. A critical component in these reactions is the choice of the boronic acid, as its structure directly influences reaction kinetics and overall yield. This guide provides a comparative analysis of the performance of 3,5-Dichlorophenylboronic acid in ligand-free Suzuki reactions, placing its reactivity in context with other substituted and unsubstituted phenylboronic acids.

Performance Comparison of Arylboronic Acids in Ligand-Free Suzuki Reactions

The reactivity of an arylboronic acid in a Suzuki coupling is significantly influenced by the electronic nature of its substituents. Electron-donating groups generally enhance the nucleophilicity of the boronic acid, leading to faster transmetalation and higher yields. Conversely, electron-withdrawing groups, such as the two chlorine atoms in this compound, decrease the electron density on the boron-bearing carbon, which can slow down the transmetalation step and potentially lead to lower yields compared to electron-rich or unsubstituted analogs.

While direct, side-by-side comparative data for this compound in a ligand-free Suzuki reaction with a wide range of other boronic acids under identical conditions is not extensively documented in a single study, we can infer its performance based on available data and established reactivity principles. A study by Hu et al. on the ligand-free Suzuki coupling of various arylboronic acids with 2,3,5-trichloropyridine (B95902) provides a valuable benchmark for comparison.[1][2]

The following table summarizes the performance of several arylboronic acids in a palladium acetate-catalyzed ligand-free Suzuki reaction in an aqueous medium.[1][2] Although this compound was not included in this specific study, its expected performance, based on its electronic properties, would likely be comparable to or slightly lower than other electron-deficient arylboronic acids.

Arylboronic AcidSubstituent NatureProduct Yield (%)[1][2]
Phenylboronic acidUnsubstituted89
4-Methylphenylboronic acidElectron-donating92
4-Methoxyphenylboronic acidElectron-donating95
3-Methoxyphenylboronic acidElectron-donating91
4-Fluorophenylboronic acidElectron-withdrawing85
4-(Trifluoromethyl)phenylboronic acidStrongly Electron-withdrawing82
3-Nitrophenylboronic acidStrongly Electron-withdrawing75
This compound Strongly Electron-withdrawing (Not reported in this study)

Based on the trend observed in the table, the presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound would be expected to yield a product in a range similar to that of other electron-deficient boronic acids, such as 4-(Trifluoromethyl)phenylboronic acid and 3-Nitrophenylboronic acid. The decreased nucleophilicity of the boronic acid can be a limiting factor in the catalytic cycle.

Experimental Protocols

A detailed experimental protocol for a representative ligand-free Suzuki reaction is provided below, based on the work of Hu et al.[1][2] This protocol can be adapted for the use of this compound and other arylboronic acids.

General Procedure for the Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids: [1][2]

A mixture of 2,3,5-trichloropyridine (1.0 mmol), the respective arylboronic acid (1.5 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and palladium acetate (B1210297) (Pd(OAc)₂, 0.005 mmol, 0.5 mol%) in a solvent mixture of water (3.5 mL) and N,N-dimethylformamide (DMF, 3.0 mL) is prepared in a reaction vessel. The mixture is then stirred at 60 °C for 12 hours. After the reaction is complete, the mixture is cooled to room temperature and extracted with diethyl ether (4 x 10 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,5-dichloro-2-arylpyridine.

Experimental Workflow

The following diagram illustrates the general workflow for the ligand-free Suzuki-Miyaura cross-coupling reaction described in the protocol.

LigandFree_Suzuki_Workflow start Start reactants Combine Reactants: - Aryl Halide (1.0 mmol) - Arylboronic Acid (1.5 mmol) - Base (e.g., Na2CO3, 2.0 mmol) - Catalyst (e.g., Pd(OAc)2, 0.5 mol%) - Solvent (e.g., H2O/DMF) start->reactants reaction Stir at Elevated Temperature (e.g., 60 °C for 12 h) reactants->reaction workup Aqueous Workup: - Cool to room temperature - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a ligand-free Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

The Suzuki-Miyaura reaction does not involve biological signaling pathways in the traditional sense. Instead, its mechanism is described by a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is influenced by the electronic properties of the boronic acid.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the biaryl product and regenerating the Pd(0) catalyst.

The following diagram illustrates this catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0) ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar' ar_pd_x->ar_pd_ar Transmetalation base Base ar_pd_ar->pd0 Reductive Elimination product Ar-Ar' ar_pd_ar->product ar_x Ar-X ar_x->ar_pd_x ar_b Ar'-B(OH)2 ar_b->ar_pd_ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Electrochemical Analysis of 3,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical analysis of 3,5-Dichlorophenylboronic acid, presenting a hypothetical electrochemical method alongside established alternative analytical techniques. The information is intended to assist researchers and professionals in selecting the most suitable analytical approach for their specific needs, supported by experimental data from existing literature for comparable analytes.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of a proposed electrochemical method for this compound against typical performance data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods used for the analysis of other boronic acid derivatives.

ParameterElectrochemical Method (Proposed)HPLC-UVLC-MS/MS
Principle Measurement of current response from the electrochemical oxidation/reduction of the analyte.Separation based on polarity, followed by UV absorbance detection.Separation by chromatography coupled with mass-to-charge ratio detection.
Limit of Detection (LOD) 0.1 - 1 µM[1][2]~1 µM[3]2 - 10 pg/mL[4]
Limit of Quantification (LOQ) 0.5 - 5 µM~3 µM1.0 µg/mL[5]
Linear Range 1 - 100 µM1 - 200 µM0.05 - 5 ppm[6][7][8]
Analysis Time < 5 minutes10 - 30 minutes5 - 15 minutes
Instrumentation Cost Low to moderateModerate to highHigh
Selectivity ModerateGoodExcellent
Matrix Effect Prone to interference from electroactive speciesCan be affected by co-eluting compoundsHigh specificity minimizes matrix effects
Sample Preparation Minimal (dilution in electrolyte)Often requires filtration and solvent exchangeMay require derivatization or solid-phase extraction

Experimental Protocols

Proposed Electrochemical Method: Differential Pulse Voltammetry (DPV)

This proposed protocol is based on the general principles of voltammetric analysis of halogenated aromatic compounds.[9]

1. Instrumentation:

  • A three-electrode potentiostat system.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

2. Reagents:

  • This compound standard.

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4.

  • Deionized water and analytical grade solvents for stock solution preparation.

3. Preparation of Standard Solutions:

  • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte (0.1 M PBS, pH 7.4).

4. Electrochemical Measurement:

  • Polish the GCE with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry before each measurement.

  • Pipette a known volume of the working standard solution into the electrochemical cell containing the supporting electrolyte.

  • De-aerate the solution by purging with nitrogen gas for 5-10 minutes.

  • Perform the DPV measurement with the following parameters (can be optimized):

    • Initial Potential: -0.2 V

    • Final Potential: +1.2 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Record the differential pulse voltammogram. The peak current will be proportional to the concentration of this compound.

  • Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.

Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a general protocol for the analysis of arylboronic acids.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

3. Measurement:

  • Set the UV detector to a wavelength between 220-280 nm for monitoring the aromatic ring.

  • Inject the sample and record the chromatogram.

  • Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of boronic acids.[6][7][8]

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

2. Mobile Phase:

3. Measurement:

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • The specific precursor and product ion transitions for this compound would need to be determined.

  • Quantification is based on the peak area of the specific MRM transition, compared against a calibration curve.

Visualization of the Proposed Electrochemical Detection

The following diagram illustrates a plausible electrochemical oxidation pathway for this compound at a glassy carbon electrode. The reaction likely involves the oxidation of the dichlorophenyl ring.

G cluster_workflow Proposed Electrochemical Oxidation Pathway Analyte This compound in solution Adsorption Adsorption onto GCE Surface Analyte->Adsorption Diffusion Oxidation Electron Transfer (Oxidation at Electrode) Adsorption->Oxidation -e⁻ Product Oxidized Product (Radical Cation) Oxidation->Product Detection Current Measurement Oxidation->Detection Generates Signal Desorption Desorption of Product Product->Desorption

Caption: Proposed workflow for the electrochemical detection of this compound.

References

Computational Reactivity of 3,5-Dichlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted phenylboronic acids is crucial for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative analysis of the computational studies on the reactivity of 3,5-Dichlorophenylboronic acid, placing it in context with other substituted phenylboronic acids.

Comparative Analysis of Reactivity Parameters

The reactivity of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups, such as the chlorine atoms in this compound, are known to increase the acidity (lower pKa) of the boronic acid.[1] This enhanced acidity can facilitate the formation of the boronate species, a key step in many cross-coupling reactions.

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties that govern reactivity. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in understanding the kinetic stability and chemical reactivity of these compounds.[2] A smaller HOMO-LUMO gap generally indicates higher reactivity.

Below is a summary of calculated acidity (pKa) and frontier molecular orbital energies for this compound compared to other relevant phenylboronic acids.

Table 1: Comparison of Calculated Acidity and Frontier Molecular Orbital Energies

Phenylboronic Acid DerivativeSubstituentsCalculated pKaHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenylboronic AcidH8.8-9.2-9.6-1.18.5
4-Methylphenylboronic Acid4-CH₃ (EDG)~9.2-9.2-0.98.3
4-Methoxyphenylboronic Acid4-OCH₃ (EDG)~9.3-8.9-0.88.1
4-Fluorophenylboronic Acid4-F (EWG)~8.4-9.8-1.38.5
This compound 3,5-Cl₂ (EWG) ~7.6 -10.1 -2.0 8.1
4-Nitrophenylboronic Acid4-NO₂ (strong EWG)~7.1-10.5-2.87.7

Note: The values presented are representative and may vary depending on the computational method and basis set used. EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and phenylboronic acids are key reagents. A typical experimental setup is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for instance, K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 5 mL).

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Computational Methodology

Computational studies on the reactivity of phenylboronic acids are frequently performed using Density Functional Theory (DFT).

  • Geometry Optimization: The molecular structures of the reactants, transition states, intermediates, and products are optimized using a specific DFT functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p).[3][4][5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energetics: Single-point energy calculations are often carried out with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Reactivity Descriptors: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges, are calculated to analyze the reactivity.[1]

Visualizations

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X (L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Boronic R-B(OH)2 Boronate [R-B(OH)3]- Boronic->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetal ArPdR Ar-Pd(II)-R (L2) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational_Workflow Start Define Reactants and Reaction GeoOpt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc TS_Search Transition State Search GeoOpt->TS_Search SPE Single-Point Energy Calculation (larger basis set) GeoOpt->SPE TS_Search->FreqCalc IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC TS_Search->SPE IRC->GeoOpt Solvation Inclusion of Solvent Effects (e.g., PCM) SPE->Solvation Analysis Analysis of Reactivity Descriptors (HOMO, LUMO, MEP, NBO) Solvation->Analysis Conclusion Elucidation of Reaction Mechanism and Reactivity Trends Analysis->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 3,5-Dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3,5-Dichlorophenylboronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Glasses with Side-Shields or GogglesConforming to EN166, ANSI Z87.1, or equivalent standards, these must be worn at all times to protect from dust and potential splashes.[1][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable impervious gloves should be worn.[3][5] Gloves must be inspected before use and promptly replaced if contaminated, using proper removal techniques to avoid skin contact.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from accidental spills.[3][5] For tasks with a higher risk of splashing, an impervious apron may be considered.[5]
Respiratory Protection NIOSH/MSHA Approved Respirator or Dust MaskA respirator is necessary when handling the solid compound, particularly if there is a potential for dust generation.[1][3][5] All handling of the solid should occur in a well-ventilated area or a certified chemical fume hood.[1][5]
Footwear Closed-Toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

  • Preparation : Before beginning work, ensure that a safety shower and an eyewash station are readily accessible.[3][4] The designated workspace, preferably a chemical fume hood, should be clean and free of clutter.[5]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize the inhalation of dust.[5]

    • Avoid the formation of dust and aerosols during transfer.[1] Use appropriate tools, such as a spatula, for handling the solid.

    • Keep the container tightly sealed when not in use.[3][4]

  • Post-Handling :

    • Thoroughly clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[3]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Excess or unwanted this compound must be disposed of as hazardous waste.[3]

    • Do not allow the product to enter drains or waterways.[1][3]

    • Collect all chemical waste in a suitable, clearly labeled, and sealed container for disposal by a licensed waste disposal company.[1][3][5]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be treated as hazardous waste and disposed of accordingly.[3]

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[3]

    • Once decontaminated, the container can be disposed of in accordance with institutional and local regulations.

Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Verify fume hood function and clear workspace check_safety Locate and verify eyewash station and safety shower prep_area->check_safety don_ppe Don all required PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe handle Weigh and transfer compound inside a chemical fume hood don_ppe->handle Proceed to handling minimize_dust Avoid dust generation handle->minimize_dust seal Keep container sealed when not in use minimize_dust->seal clean_area Clean and decontaminate work area seal->clean_area Proceed to cleanup dispose_waste Collect all waste (solid, PPE, rinsate) in labeled containers clean_area->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.